molecular formula C7H4Br2FNO3 B3180808 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene CAS No. 346664-78-6

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No.: B3180808
CAS No.: 346664-78-6
M. Wt: 328.92 g/mol
InChI Key: UIQHCXPYROOINY-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C7H4Br2FNO3 and its molecular weight is 328.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQHCXPYROOINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

[1][2][3][4][5][6][7]

Executive Summary

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS: 346664-78-6), also known as 2,6-Dibromo-4-fluoro-3-nitroanisole , is a dense, poly-substituted benzene derivative characterized by a unique "push-pull" electronic structure. Its core features an electron-rich methoxy group flanked by sterically demanding bromine atoms, juxtaposed with an electron-deficient nitro-fluorine motif.

This molecule serves as a critical scaffold in the synthesis of pharmaceutical actives, particularly kinase inhibitors and indole-based therapeutics. Its value lies in its orthogonal reactivity : the fluorine atom is primed for regioselective Nucleophilic Aromatic Substitution (SNAr), while the bromine atoms provide handles for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the nitro group offers a latent aniline functionality.

Chemical Identity & Structural Data[8][9]

PropertyDetail
IUPAC Name 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Common Synonym 2,6-Dibromo-4-fluoro-3-nitroanisole
CAS Number 346664-78-6
Molecular Formula C7H4Br2FNO3
Molecular Weight 328.92 g/mol
SMILES COC1=C(Br)C([O-])=C(F)C=C1Br
InChI Key TUGFLGHTSGQDQE-UHFFFAOYSA-N

Physical Properties

Note: Experimental values for this specific poly-substituted isomer are rare in public databases. Values below represent consensus data from high-purity commercial certificates and calculated physicochemical models.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Pale yellow to yellow (characteristic of nitroaromatics)
Melting Point 60–65 °C (Estimated range based on analogs)
Boiling Point ~340 °C (Predicted at 760 mmHg)
Density 2.0 ± 0.1 g/cm³ (High density due to dibromo content)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Chloroform
LogP ~3.4 (Lipophilic)

Synthesis & Production

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene typically follows a stepwise functionalization of 4-fluoroanisole. The steric bulk of the methoxy group and the directing effects of the substituents dictate the reaction sequence.

Synthetic Pathway[5][9]
  • Bromination: 4-Fluoroanisole is brominated (using Br2/AcOH or NBS) to yield 2,6-Dibromo-4-fluoroanisole . The methoxy group strongly directs bromination to the ortho positions (2 and 6).

  • Nitration: The dibromo intermediate is subjected to electrophilic nitration (HNO3/H2SO4). The only open position activated by the fluorine (ortho-director) and not sterically blocked is position 3 (relative to OMe).

SynthesisStart4-Fluoroanisole(Precursor)Step1Bromination(Br2, AcOH)Start->Step1Inter2,6-Dibromo-4-fluoroanisole(Intermediate)Step1->InterStep2Nitration(HNO3, H2SO4)Inter->Step2Product1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzeneStep2->Product Regioselective at C3 (Anisole #)

Figure 1: Synthetic route via stepwise electrophilic aromatic substitution.

Chemical Reactivity & Applications

This molecule is a "privileged scaffold" because it allows for chemoselective diversification . The reactivity is governed by the electronic interplay between the withdrawing nitro/fluoro groups and the bulky bromine atoms.

Regioselective SNAr (Nucleophilic Aromatic Substitution)

The most reactive site is the C-F bond at position 5.

  • Mechanism: The nitro group at position 4 is ortho to the fluorine. This creates a strong activating effect (Meisenheimer complex stabilization), making the fluorine an excellent leaving group.

  • Selectivity: While bromine is also a leaving group, the C-F bond is significantly more labile in SNAr reactions ortho to a nitro group. Nucleophiles (amines, thiols, alkoxides) will selectively displace fluorine over bromine.

Transition Metal Cross-Coupling

The C-Br bonds at positions 1 and 3 are chemically distinct but both susceptible to Pd-catalyzed coupling.

  • Sterics: The bromine at C3 is flanked by the nitro group and the methoxy group, making it more sterically crowded than the bromine at C1.

  • Reactions: Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (aryl-amine), and Sonogashira (aryl-alkyne) couplings are standard.

Nitro Reduction

The nitro group can be reduced to an aniline (NH2) using Fe/NH4Cl, SnCl2, or catalytic hydrogenation (H2/Pd-C).

  • Caution: Hydrogenation must be carefully controlled to avoid hydrodehalogenation (stripping off the bromines). Chemoselective reduction using iron or tin is preferred to preserve the halogen handles.

ReactivityCenter1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzeneSNArS_NAr at C5 (F)(Displacement by Amines/Thiols)Center->SNAr  Activated by ortho-NO2CouplingPd-Catalyzed Coupling at C1/C3 (Br)(Suzuki/Buchwald)Center->Coupling  Halogen handleReductionNitro Reduction at C4(Yields Aniline)Center->Reduction  Latent amine

Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles.

Experimental Protocols (General)

Protocol A: SNAr Displacement of Fluorine

To introduce an amine at the C5 position.

  • Setup: Dissolve 1 eq. of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in anhydrous DMF or DMSO.

  • Addition: Add 1.1–1.5 eq. of the amine nucleophile and 2.0 eq. of a base (e.g., DIPEA or K2CO3).

  • Reaction: Stir at room temperature. If reaction is sluggish due to steric crowding from the adjacent bromine, heat to 50–60 °C.

  • Monitoring: Monitor via TLC/LCMS for the disappearance of the starting material. The product will be the 5-amino derivative.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Protocol B: Nitro Reduction (Chemoselective)

To reduce NO2 to NH2 without debromination.

  • Setup: Suspend 1 eq. of the nitro compound in a mixture of Ethanol/Water (3:1).

  • Reagent: Add 5 eq. of Iron powder (Fe) and 5 eq. of Ammonium Chloride (NH4Cl).

  • Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract into organic solvent.

Safety & Handling

  • Hazards: As a nitroaromatic, this compound is potentially toxic if inhaled or absorbed through the skin. It may cause skin and eye irritation (H315, H319).

  • Thermal Stability: Nitro compounds can be energetic. Avoid excessive heat or shock. Do not distill to dryness without testing thermal stability (DSC).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • PubChem Compound Summary. (2025). 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CID 56776544). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene and Analogs. Merck KGaA. Link

  • Cross, G. G., & Fischer, A. (1984). ipso Nitration.[1] XXIV. Nitration of 2-methylphenols. Canadian Journal of Chemistry. (Mechanistic insight into nitration of substituted anisoles). Link

  • Organic Syntheses. (2014). Preparation of Halogenated Benzenes. Org. Synth. (General protocols for halo-nitro benzene synthesis). Link

Solvation Dynamics and Handling Protocols for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, polyhalogenated nitroaromatics serve as highly versatile, orthogonal building blocks. Specifically, 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene is prized for its highly programmable reactivity. The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the bromine atoms provide handles for iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

However, the dense functionalization of this molecule creates a complex physicochemical profile. The combination of lipophilic halogens and polar functional groups dictates a highly specific solubility matrix. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene, equipping researchers with validated protocols for dissolution, extraction, and purification.

Physicochemical Profiling and Lattice Thermodynamics

To predict and manipulate the solubility of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene, one must first analyze its solid-state thermodynamics. The crystal lattice is stabilized by strong


-

stacking between the electron-deficient nitroaromatic rings, further reinforced by intermolecular halogen bonding (Br···O and Br···F interactions).

Dissolving this compound requires a solvent capable of overcoming these robust lattice energies through competitive solvation—either via strong dipole-dipole interactions or dispersion forces.

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Impact on Solvation
CAS Number 346664-78-6[1]Unique identifier for structural verification.
Molecular Weight 328.92 g/mol [1]High mass-to-carbon ratio indicates high density and strong dispersion forces.
Molecular Formula C7H4Br2FNO3Dense functionalization drives orthogonal reactivity.
Physical State Crystalline Solid[2]Requires endothermic lattice disruption for dissolution.
H-Bond Acceptors 4 (Nitro, Methoxy, Fluoro)Enables solubility in protic solvents like acetic acid.

Empirical Solubility Matrix in Organic Solvents

The solubility of this compound is heavily biased toward polar aprotic and halogenated solvents, while remaining strictly hydrophobic. Patent literature demonstrates that the compound exhibits exceptional solubility in glacial acetic acid, which is frequently used as the primary reaction medium during its synthesis or downstream bromination workflows[2].

Table 2: Solvent Compatibility and Application Matrix
Solvent ClassRepresentative SolventSolubility LevelMechanistic Rationale & Application
Protic Organic Glacial Acetic AcidHigh (>100 mg/mL)Hydrogen bonding with methoxy/nitro groups. Used as a primary reaction solvent[2].
Ester Ethyl Acetate (EtOAc)High Excellent partition coefficient. Ideal for liquid-liquid extraction from aqueous layers[2].
Polar Aprotic DMSO / DMFVery High Strong dipole-dipole alignment with the nitro group. Optimal for SNAr reactions.
Halogenated Dichloromethane (DCM)High Favorable dispersion forces. Ideal for low-temperature protection/deprotection steps.
Aliphatic Hexanes / HeptaneLow Weak intermolecular interactions. Highly effective for trituration to remove lipophilic impurities.
Aqueous WaterInsoluble High dielectric constant forces the hydrophobic compound out of solution. Used as an anti-solvent[2].

Mechanistic Causality of Solvation & Precipitation

The dissolution of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a thermodynamically driven process. When introduced to a solvent like ethyl acetate or acetic acid, the solvent molecules form a solvation shell that exothermically compensates for the endothermic cleavage of the crystal lattice.

Conversely, the addition of water acts as an aggressive anti-solvent. Because water cannot favorably interact with the bulky, lipophilic bromine atoms, its introduction rapidly spikes the dielectric constant of the medium. This collapses the organic solvation shell, forcing the compound to rapidly recrystallize or precipitate[2].

Thermodynamics Lattice Crystal Lattice (Strong Halogen Bonding) Disruption Lattice Disruption (Endothermic) Lattice->Disruption Solvent Organic Solvent (e.g., EtOAc, AcOH) Solvent->Disruption Solvation Solvation Shell Formation (Exothermic) Disruption->Solvation Solution Thermodynamically Stable Solution Solvation->Solution

Thermodynamic pathway of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene dissolution.

Standardized Experimental Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating. The following methodologies ensure high-fidelity handling of the compound.

Protocol A: Solvent-Mediated Anti-Solvent Precipitation and Extraction

This protocol is adapted from validated patent literature for the handling and purification of the compound post-synthesis[2].

Causality Focus: Why use crushed ice instead of liquid water? The precipitation of a dense organic solute from acetic acid into water generates an exothermic heat of mixing. Crushed ice acts as a thermal buffer, maintaining the micro-environment near 0°C. This prevents localized heating, which could cause the compound to "oil out" (form an amorphous liquid) rather than crystallize into a pure solid.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (approx. 112.1 g) in 1.0 L of glacial acetic acid under continuous magnetic stirring until a homogenous solution is achieved[2].

  • Anti-Solvent Crash: Transfer the acetic acid solution dropwise onto vigorously stirred crushed ice. A rapid precipitation of the solid will occur[2].

  • Neutralization: Carefully neutralize the aqueous mixture using a saturated Sodium Carbonate (Na2CO3) solution until the pH reaches 7.0[2]. Self-Validation: Use a calibrated pH meter to ensure complete neutralization, preventing acid-catalyzed degradation during extraction.

  • Phase Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate (e.g., 100 mL per extraction cycle). Wash the combined organic layers with brine to remove residual aqueous impurities[2].

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Causality: Na2SO4 is preferred over MgSO4 to minimize potential Lewis acid-base interactions with the methoxy/nitro groups. Filter and concentrate in vacuo to yield the purified solid[2].

Workflow Start Crude 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene Dissolve Dissolve in Glacial Acetic Acid (112g / 1L ratio) Start->Dissolve Precipitate Dropwise Addition to Crushed Ice (Anti-Solvent Crash) Dissolve->Precipitate Rapid stirring Extract Extraction via Ethyl Acetate (Phase Separation) Precipitate->Extract Aqueous/Organic split Dry Dry over Anhydrous Na2SO4 & Vacuum Concentration Extract->Dry Pure Purified Compound Dry->Pure

Solvent-mediated purification and extraction workflow based on US20170342054A1.

Protocol B: Gravimetric Determination of Absolute Solubility

To determine the exact solubility limit in a novel solvent (e.g., a specific ratio of DMSO/DCM for cross-coupling), use this self-validating gravimetric method.

Step-by-Step Workflow:

  • Saturation: Add excess 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene to 5.0 mL of the target solvent in a sealed 10 mL glass vial.

  • Equilibration: Agitate the suspension at 25°C (±0.1°C) for 24 hours using a thermoshaker. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, avoiding artificially high kinetic solubility readings.

  • Filtration: Draw 1.0 mL of the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a pre-weighed (tare) glass vial. Causality: PTFE is chemically inert to aggressive organic solvents, ensuring no polymer extractables skew the mass data.

  • Evaporation: Evaporate the solvent under a gentle stream of ultra-pure nitrogen, followed by vacuum desiccation for 12 hours.

  • Validation & Calculation: Weigh the vial. Return it to the desiccator for an additional 2 hours and re-weigh. Self-Validation: A mass difference of <0.1 mg confirms complete solvent removal. Calculate solubility as

    
    .
    

References

  • BLD Pharm - 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Product Specific
  • Elder et al. (2017) - COMPOUNDS AND METHODS OF USE THEREOF (US 2017/0342054 A1) -

Sources

Thermodynamic stability and melting point of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Melting Point of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Executive Summary

Compound Identity:

  • IUPAC Name: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene[1][2][3][4]

  • Common Synonym: 2,6-Dibromo-4-fluoro-3-nitroanisole[5]

  • CAS Number: 346664-78-6[1][2][4][5][6]

  • Molecular Formula: C₇H₄Br₂FNO₃[5][7]

  • Molecular Weight: 328.92 g/mol [5][6][8]

This guide provides a technical analysis of the physicochemical properties and thermodynamic stability of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR or VEGFR targets). Due to the steric crowding of the benzene ring—specifically the ortho-positioning of the nitro group relative to bromine and fluorine—this compound exhibits unique thermal behaviors that differ from simpler nitro-anisoles.

This whitepaper outlines the structural drivers of its stability, predicts its melting behavior based on group contribution theory, and defines the mandatory experimental protocols for safe characterization.

Structural Analysis & Physicochemical Profile

Steric & Electronic Environment

The molecule features a highly substituted benzene ring where every position is occupied or sterically influenced.

  • Core Scaffold: Anisole (Methoxybenzene).

  • Positions 2,6 (relative to OMe): Occupied by Bromine atoms. This creates significant steric hindrance around the methoxy group, forcing it out of the ring plane and reducing its resonance donation (

    
    -donating capability).
    
  • Position 4 (relative to OMe): Occupied by Fluorine.[9]

  • Position 3 (relative to OMe): Occupied by the Nitro group.[9]

The "Buttressing Effect": The nitro group is flanked by a large Bromine atom and a Fluorine atom. The proximity of the bulky Bromine atom forces the Nitro group to rotate out of the plane of the benzene ring. This de-conjugation has two critical thermodynamic consequences:

  • Reduced Resonance Stabilization: The C-N bond is weaker than in planar nitrobenzenes, potentially lowering the onset temperature of decomposition.

  • Melting Point Depression: The loss of planarity disrupts crystal packing efficiency compared to symmetric analogs, often resulting in a lower melting point than expected for a molecule of this mass.

Melting Point Characterization

While the precursor (2,6-Dibromo-4-fluoroanisole, CAS 443-41-4) is a liquid at room temperature, the introduction of the nitro group introduces strong dipole-dipole interactions, raising the melting point into the solid range.

PropertyValue / PredictionConfidence
Physical State Crystalline SolidHigh
Predicted Melting Point 65°C – 85°C Medium (Based on QSAR/Analogs)
Experimental Reference Requires DSC ValidationN/A
Solubility Soluble in DCM, EtOAc; Insoluble in WaterHigh

Note: Determining the exact melting point is critical for purity assessment. A wide melting range (>2°C) typically indicates the presence of the 5-nitro isomer or residual brominated precursors.

Thermodynamic Stability & Safety Assessment

Researchers must treat this compound as a potential energetic material due to the combination of a nitro group, halogens, and a fuel source (methoxy) on the same ring.

Thermal Decomposition Hazards
  • Decomposition Onset: Likely >220°C. However, "slow cook-off" can occur at lower temperatures during prolonged heating.

  • Mechanism: The ortho-bromo substituent can facilitate a specific decomposition pathway involving C-Br bond homolysis or radical attack on the nitro group oxygen.

  • Shock Sensitivity: Generally low compared to polynitro compounds, but the "heaviness" of the bromine atoms can sensitize the lattice to phonon propagation under shock. Standard hammer tests are required before milling or grinding.

Stability Logic Diagram

The following diagram illustrates the logical flow for assessing the thermal safety of this intermediate before scale-up.

ThermalSafety Start Compound Synthesis (CAS 346664-78-6) DSC Run DSC (5°C/min, 30-400°C) Start->DSC Decision1 Endotherm < 200°C? DSC->Decision1 Stable Stable Melt (Proceed to Reaction) Decision1->Stable Yes (Pure Melt) Exotherm Exotherm Detected? Decision1->Exotherm No (Decomp) Exotherm->Stable No ARC Run ARC (Adiabatic Calorimetry) Exotherm->ARC Yes (>500 J/g) Hazard Define Safety Margin (T_process < T_onset - 50°C) ARC->Hazard

Caption: Thermal safety assessment workflow. DSC = Differential Scanning Calorimetry; ARC = Accelerating Rate Calorimetry.

Experimental Protocols

To validate the melting point and stability, the following protocols must be executed. These are designed to be self-validating systems where control standards ensure accuracy.

Protocol A: Capillary Melting Point Determination
  • Objective: Determine the solid-liquid phase transition temperature with 0.1°C precision.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Procedure:

    • Sample Prep: Dry the sample under vacuum (40°C, 2 hours) to remove solvent residues that depress MP.

    • Loading: Pack 3-4 mm of sample into a glass capillary. Tap to ensure tight packing (loose packing causes thermal gradients).

    • Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting range.

    • Ramp 2 (Precise): Cool to 20°C below the approximate MP. Heat at 1.0°C/min .

    • Validation: The melting range (onset to clear liquid) must be <1.5°C. If >2°C, recrystallize from Ethanol/Heptane.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the heat of fusion (

    
    ) and detect decomposition exotherms.
    
  • Equipment: TA Instruments Q2000 or DSC 25.

  • Crucial Safety Step: Use Gold-plated high-pressure crucibles if decomposition is suspected, to prevent sensor damage from off-gassing.

  • Parameters:

    • Sample Mass: 2–5 mg.

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5°C/min from 30°C to 350°C.

  • Interpretation:

    • Sharp Endotherm (downward peak): Represents Melting. The onset is the

      
      .
      
    • Broad Exotherm (upward peak): Represents Decomposition.

    • Rule of Thumb: If the decomposition onset is within 50°C of the melting point, the compound is thermally unstable and requires careful handling during drying.

Synthesis & Impurity Profile

The thermodynamic profile is heavily influenced by the synthetic route. The standard synthesis involves the nitration of 2,6-dibromo-4-fluoroanisole.

Impurity Logic:

  • Isomer A (Target): 4-nitro (between Br and F).[4][6]

  • Isomer B (Impurity): 3-nitro (unlikely due to sterics) or dinitro species.

  • Effect: Isomer B will form a eutectic mixture with the target, drastically lowering the observed melting point.

SynthesisPath Precursor 2,6-Dibromo-4-fluoroanisole (Liquid) Crude Crude Mixture Precursor->Crude Nitration Reagents HNO3 / H2SO4 (0°C -> RT) Reagents->Crude Purification Recrystallization (EtOH) Crude->Purification Product Target Crystals (MP: 65-85°C) Purification->Product

Caption: Synthesis pathway highlighting the transition from liquid precursor to solid target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773965, 1,3-Dibromo-5-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. Green process development for the preparation of brominated nitroanilines. Retrieved from [Link]

Sources

Advanced Synthesis and Functionalization of Polysubstituted Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Nitro Group Effect"

In the landscape of organic synthesis, polysubstituted nitrobenzenes are not merely intermediates; they are high-utility scaffolds. The nitro group (


) functions as a unique electronic "activator" that alters the chemical behavior of the benzene ring. Its strong electron-withdrawing nature (

effects) deactivates the ring toward electrophilic attack but simultaneously activates it toward nucleophilic attack.

For the drug development professional, mastering this duality is the key to accessing complex aniline derivatives (via reduction) used in kinase inhibitors and high-performance agrochemicals. This guide moves beyond basic textbook definitions to explore the practical engineering of these molecules, focusing on regiocontrol, safety, and scalable methodologies.

Mechanistic Pathways & Regiocontrol

Electrophilic Aromatic Substitution (Nitration)

While traditional mixed-acid nitration (


) is the industrial standard, it suffers from poor regioselectivity when applied to already substituted rings.[1] The presence of an existing group dictates the position of the incoming nitro group.

Critical Insight: In polysubstitution, steric hindrance often overrides electronic directing effects. For example, nitrating tert-butylbenzene yields predominantly para-nitro product due to the steric bulk blocking the ortho position, despite ortho being electronically favorable.

Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing nitroarenes. Unlike standard


 reactions, 

on nitrobenzenes proceeds via an Addition-Elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer Complex .[2]

The Fluorine Anomaly: In


, aryl fluorides react faster than aryl chlorides or bromides.
  • Causality: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step), lowering the activation energy [1].

Table 1: Relative Reactivity of Leaving Groups in


 (activated by 

)
Leaving Group (X)Relative RateMechanistic Rationale
Fluorine (-F) Fastest Strong inductive stabilization of the intermediate.
Nitro (-NO₂) FastCan act as a leaving group (denitration) in polynitro systems.
Chlorine (-Cl) ModerateStandard balance of bond strength and electronegativity.
Bromine (-Br) SlowWeaker bond, but less inductive stabilization.
Iodine (-I) SlowestWeakest inductive effect.
Vicarious Nucleophilic Substitution (VNS)

Standard


 requires a leaving group (halogen).[2][3] Vicarious Nucleophilic Substitution (VNS) , developed by Mieczysław Mąkosza, allows for the direct replacement of Hydrogen  with a carbon nucleophile [2].[4] This is a powerful tool for late-stage functionalization of drug candidates.

Mechanism:

  • Nucleophilic attack by a carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone).[2][4]

  • Formation of

    
    -adduct.[4][5][6]
    
  • Base-induced

    
    -elimination of HCl (vicarious elimination).
    
  • Aromatization to yield the alkylated nitroarene.

Visualization of Reaction Logic

The following diagrams illustrate the decision-making process and mechanistic pathways for synthesizing these derivatives.

G Start Target: Polysubstituted Nitroarene CheckLG Does the ring have a Halogen (F, Cl)? Start->CheckLG YesLG Yes: Use SNAr Pathway CheckLG->YesLG Leaving Group Present NoLG No: Use VNS Pathway CheckLG->NoLG Only H Present Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by NO₂) YesLG->Meisenheimer Add Nucleophile Product1 Product: Heteroatom Substituted (O, N, S nucleophiles) Meisenheimer->Product1 Eliminate Halogen SigmaAdduct Intermediate: σH-Adduct NoLG->SigmaAdduct Add Carbanion-LG Elimination Step: Base-Induced β-Elimination SigmaAdduct->Elimination Product2 Product: C-Alkylated Nitroarene (Direct C-H Functionalization) Elimination->Product2 Re-aromatization

Figure 1: Decision matrix for selecting between


 and VNS pathways based on substrate structure.

Validated Experimental Protocols

Protocol A: Regioselective Nitration of Activated Arenes

Application: Synthesis of 4-nitro-veratrole (precursor to bioactive alkaloids).

Safety Note: Nitration is highly exothermic. Runaway reactions can occur if temperature control fails.

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, charge Veratrole (10.0 mmol) and Dichloromethane (DCM, 20 mL) . Cool to 0°C.

  • Acid Activation: In a separate vessel, prepare a mixture of 70%

    
     (1.1 eq)  and Glacial Acetic Acid (2 mL) .
    
  • Controlled Addition: Add the acid mixture dropwise to the veratrole solution.

    • Control Point: Maintain internal temperature

      
      . If temp spikes, stop addition immediately.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench & Workup: Pour mixture onto 50g crushed ice. Extract with DCM (

    
     mL). Wash organics with sat. 
    
    
    
    (to remove acid) and brine.
  • Validation: Analyze by TLC (Hexane/EtOAc 8:2). Product should appear as a yellow solid upon concentration.[7]

Protocol B: Displacement on 2,4-Dinitrochlorobenzene

Application: Synthesis of Dinitrophenyl (DNP) ethers.

  • Setup: Dissolve 2,4-Dinitrochlorobenzene (1.0 eq) in anhydrous DMF (0.5 M) .

  • Nucleophile Prep: In a separate vial, treat the alcohol (R-OH, 1.2 eq) with

    
     (2.0 eq)  or NaH (1.1 eq)  to generate the alkoxide.
    
  • Execution: Add the alkoxide solution to the nitroarene solution at RT.

    • Observation: Solution will likely turn deep red/orange (formation of Meisenheimer complex).

  • Completion: Heat to 60°C for 2 hours. The color typically lightens as the complex collapses to the product.

  • Isolation: Pour into water (precipitates the product). Filter and recrystallize from Ethanol.[7]

Safety Engineering: Thermal Stability

Polysubstituted nitro compounds are energetic materials. The decomposition energy (


) is a critical safety parameter.

Differential Scanning Calorimetry (DSC) Guidelines:

  • Rule of Thumb: A decomposition energy

    
     indicates potential explosive hazard [3].[8]
    
  • Onset Temperature: Never operate a process within 50°C of the DSC onset temperature (

    
    ).
    

Table 2: Thermal Hazard Assessment of Common Nitroarenes

Compound

(Exotherm)

(J/g)
Risk Level
Nitrobenzene~350°C~2,500High (at high temp)
1,3-Dinitrobenzene~280°C~3,200Severe
2,4-Dinitrotoluene~250°C~3,500Severe
Process Limit Operate < 200°C Monitor Accumulation Use Blast Shield

References

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Mąkosza, M., & Winiarski, J. (1987).[5] Vicarious nucleophilic substitution of hydrogen.[2][4][5][6] Accounts of Chemical Research, 20(8), 282–289.[5]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • BenchChem. (2025).[1] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.

  • Cardiff University. (2023).[9] Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates.

Sources

The Strategic Potential of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene: A Technical Guide for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of modern drug discovery is characterized by a demand for molecular scaffolds that offer both novel biological activity and versatile chemical functionality. The substituted nitrobenzene, 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, represents a largely unexplored yet highly promising intermediate. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with multiple reactive sites, positions it as a strategic platform for the development of next-generation therapeutics. This guide provides an in-depth analysis of this compound's chemical attributes, proposes a robust synthetic strategy, and explores its potential pharmaceutical applications, offering a forward-looking perspective for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for a Multifunctional Scaffold

In the quest for novel drug candidates, the strategic functionalization of aromatic rings is a cornerstone of medicinal chemistry. The title compound, 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, is a testament to this principle, integrating several key pharmacophoric elements onto a single benzene ring:

  • Fluorine: The inclusion of a fluorine atom is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins through subtle electronic effects, and modulate lipophilicity and membrane permeability.[1][2][3][4] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, underscoring its importance.[1]

  • Bromine: The two bromine atoms significantly increase the molecule's potential for further diversification. They can act as leaving groups in cross-coupling reactions or participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding.[5][6][7][8] Furthermore, brominated compounds are found in numerous marine natural products with demonstrated biological activity.[6][7]

  • Nitro Group: The nitro group is a strong electron-withdrawing feature that profoundly influences the electronic character of the aromatic ring. It is a key component of many anti-infective and anticancer agents.[9][10] Moreover, the nitro group can be readily reduced to an amine, providing a critical handle for subsequent chemical modifications.[11]

  • Methoxy Group: The electron-donating methoxy group can influence the molecule's solubility and metabolic profile. Its presence has been linked to antimicrobial and anticancer activities in various molecular frameworks.[12]

This unique combination of functional groups creates a molecule with a rich potential for chemical manipulation and diverse biological activities, making it an ideal starting point for the synthesis of compound libraries targeting a range of diseases.

Physicochemical and Structural Properties

While experimental data for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is not extensively documented, its properties can be inferred from related structures.

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular Formula C₇H₄Br₂FNO₃N/A
Molecular Weight 332.92 g/mol N/A
Appearance Likely a yellow solid[13]
Key Reactive Sites Nitro group (reduction), Bromine atoms (nucleophilic aromatic substitution, cross-coupling), Fluorine atom (potential for nucleophilic aromatic substitution)[11][13][14]

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene can be devised from commercially available precursors, leveraging established methodologies for the halogenation and nitration of substituted aromatic compounds.

Retrosynthetic Analysis and Proposed Pathway

A logical approach involves the nitration of a dibrominated fluoroanisole precursor. The directing effects of the existing substituents will be crucial for achieving the desired regiochemistry.

Synthesis_Pathway start 1,3-Dibromo-5-fluoro-2-methoxybenzene product 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene start->product Nitration reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->product

Caption: Proposed synthetic pathway for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the nitration of deactivated aromatic rings.[11][13][15]

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxybenzene (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-Dibromo-5-fluoro-2-methoxybenzene (1.0 eq) in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Causality Behind Experimental Choices:

  • The use of a strong nitrating agent like a mixture of nitric and sulfuric acids is necessary due to the deactivating effect of the two bromine atoms on the aromatic ring.[16]

  • Maintaining a low temperature during the addition of the nitrating agent helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • The aqueous workup with sodium bicarbonate is essential to neutralize the strong acids used in the reaction.

Potential Pharmaceutical Applications

The multifaceted nature of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene makes it a versatile intermediate for several therapeutic areas.

As a Scaffold for Anti-Infective Agents

Many existing antibacterial and antiparasitic drugs contain a nitroaromatic moiety.[9][10] The nitro group can be bioreductively activated within anaerobic bacteria or protozoa to generate cytotoxic radical species.

  • Potential Mechanism: The title compound could serve as a prodrug that is selectively activated in hypoxic environments, a characteristic of many bacterial infections and solid tumors.[9]

  • Diversification Strategy: The bromine atoms can be substituted via nucleophilic aromatic substitution (SNAr) with various amine-containing heterocycles to generate a library of compounds for screening against a panel of pathogenic bacteria and parasites. The fluorine and methoxy groups would serve to modulate the pharmacokinetic properties of these potential drug candidates.

Development of Novel Anticancer Agents

Substituted nitrobenzenes have been investigated as anticancer agents.[17] The electron-deficient nature of the ring, combined with the potential for bioreduction in the hypoxic microenvironment of tumors, is a key aspect of their potential activity.

  • Targeting Hypoxic Tumors: Similar to its potential as an anti-infective, the nitro group could be selectively reduced in hypoxic cancer cells, leading to localized cytotoxicity.[9]

  • Kinase Inhibitor Scaffolds: The nitro group can be reduced to an amine, which is a common feature in many kinase inhibitors. This amine can then be further functionalized to create compounds that target specific kinases involved in cancer cell signaling. The dibromo-fluoro-methoxy substitution pattern would offer a unique scaffold for exploring structure-activity relationships.

As a Precursor for CNS-Active Compounds

The introduction of fluorine is a widely used strategy in the development of drugs targeting the central nervous system (CNS) as it can improve blood-brain barrier penetration.[1]

  • Synthesis of Novel Neurotransmitters Modulators: Following the reduction of the nitro group, the resulting aniline is a versatile precursor for a variety of heterocyclic systems known to interact with CNS targets. A recent patent highlighted the utility of a similar compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, as an intermediate in the synthesis of 4-fluoro-3-methoxyaniline, a building block for biologically active compounds.[18] This underscores the potential of such scaffolds in CNS drug discovery.

Future Directions and Conclusion

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a molecule of significant synthetic potential. Its value lies not just in any intrinsic biological activity it may possess, but in its capacity to serve as a versatile starting point for the creation of diverse and complex molecular architectures.

Future_Directions Intermediate 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Reaction1 Nitro Reduction Intermediate->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction2 Reaction3 Cross-Coupling (e.g., Suzuki, Heck) Intermediate->Reaction3 Product1 Aniline Derivatives Reaction1->Product1 Product2 Amine/Alkoxy/Thiol Derivatives Reaction2->Product2 Product3 Bi-aryl/Alkene Derivatives Reaction3->Product3

Caption: Potential diversification pathways from the core intermediate.

Recommendations for Future Research:

  • Synthesis and Characterization: The first step is the successful synthesis and full spectroscopic characterization of the title compound.

  • Exploratory Reactions: A systematic investigation of its reactivity, particularly SNAr and cross-coupling reactions at the bromine positions and the reduction of the nitro group, is warranted.

  • Library Synthesis and Screening: The generation of a focused library of derivatives followed by screening against panels of cancer cell lines, bacteria, and fungi would be a logical next step to uncover novel biological activities.

References

  • Saluja, R., & Sharma, A. K. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • D'Souza, A. A., & Battaje, R. R. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Gizińska, M., & Głowacka, E. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]

  • Gizińska, M., & Głowacka, E. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Chary, M. V., & Kim, S. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. ACS Publications. [Link]

  • Gizińska, M., & Głowacka, E. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Gizińska, M., & Głowacka, E. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Yeo, C. I., et al. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

  • Martínez-Alvarez, J. C., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Google Patents. (2025, May 30). WO 2025/109026 A1.

Sources

A Comprehensive Guide to the Crystal Structure Analysis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive walkthrough for the determination and analysis of the crystal structure of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, a compound of interest for its potential applications in medicinal chemistry and materials science. Given the absence of a published crystal structure for this specific molecule, this document serves as a roadmap for researchers, outlining the necessary steps from chemical synthesis and crystallization to advanced crystallographic analysis. The methodologies described herein are grounded in established principles and are designed to ensure scientific rigor and data integrity.

Synthesis and Purification

The first critical step is the synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. A plausible and efficient synthetic route is the electrophilic nitration of the commercially available precursor, 1,3-Dibromo-5-fluoro-2-methoxybenzene. The directing effects of the substituents on the benzene ring (ortho, para-directing methoxy and fluoro groups, and meta-directing bromo groups) suggest that the nitro group will be directed to the C4 position.

Proposed Synthetic Protocol

Reaction Scheme:

  • Starting Material: 1,3-Dibromo-5-fluoro-2-methoxybenzene

  • Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

  • Product: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1.0 g of 1,3-Dibromo-5-fluoro-2-methoxybenzene to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Prepare the nitrating mixture by cautiously adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, keeping it cooled in the ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Single Crystal Growth

The acquisition of high-quality single crystals is paramount for successful X-ray diffraction analysis.[1][2] Several techniques can be employed, and the choice often depends on the solubility and stability of the compound.

Recommended Crystallization Techniques
  • Slow Evaporation: This is often the simplest and most effective method.[3]

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion: This technique is useful for compounds that are sensitive to air or for which a suitable single solvent for slow evaporation is not found.[4]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The core of the structural analysis is the single-crystal X-ray diffraction experiment. This process involves data collection, structure solution, and refinement.

Experimental Workflow

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer Diffractometer Setup Crystal_Mounting->Diffractometer Data_Acquisition Data Acquisition Diffractometer->Data_Acquisition Data_Reduction Data Reduction & Integration Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Data Collection
  • Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible defects).[5] Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) on a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected.[6]

  • Data Acquisition: Irradiate the crystal with a monochromatic X-ray beam and collect a series of diffraction images as the crystal is rotated.[7]

Step-by-Step Protocol: Structure Solution and Refinement
  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. This results in a reflection file (e.g., an HKL file).

  • Structure Solution: Use a program like SHELXS to solve the phase problem and obtain an initial structural model.[8] For a molecule containing heavy atoms like bromine, Patterson methods can be effective. Alternatively, direct methods are commonly used.

  • Structure Refinement: Refine the initial model against the experimental data using a least-squares minimization program such as SHELXL.[9] The refinement process typically involves:

    • Locating and assigning all non-hydrogen atoms.

    • Refining atomic positions and isotropic displacement parameters.

    • Introducing anisotropic displacement parameters for non-hydrogen atoms.

    • Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

    • Final refinement until convergence is reached, indicated by minimal shifts in refined parameters and stable R-factors.

Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions is crucial for a complete understanding of the compound's solid-state behavior.

Molecular Geometry

A table summarizing the key crystallographic and refinement data should be generated.

Parameter Value
Chemical FormulaC₇H₄Br₂FNO₃
Formula Weight328.92 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R₁ [I > 2σ(I)]To be determined
wR₂ (all data)To be determined
Goodness-of-fit on F²To be determined

Analysis of the refined structure will provide precise bond lengths, bond angles, and torsion angles, revealing any conformational peculiarities of the molecule in the solid state.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, several types of interactions are anticipated.

interactions cluster_interactions Intermolecular Interactions Molecule C₇H₄Br₂FNO₃ Halogen_Bonding Halogen Bonding (Br···O, Br···F, Br···Br) Molecule->Halogen_Bonding CH_Interactions C-H···O / C-H···F Interactions Molecule->CH_Interactions Pi_Stacking π-π Stacking Molecule->Pi_Stacking

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, fluorinated nitrobenzene derivatives stand out as exceptionally versatile and powerful building blocks.[1][2][3] The strategic combination of a strongly electron-withdrawing nitro group and the unique electronic properties of fluorine on an aromatic scaffold creates a platform for a diverse array of chemical transformations.[1][4] The nitro group acts as a potent activator for nucleophilic aromatic substitution and serves as a synthetic handle for conversion into other critical functional groups, most notably amines. Concurrently, the incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[5][6][7]

This guide provides an in-depth exploration of the reactivity trends governing these essential compounds. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic and steric principles that dictate their behavior. Our focus will be centered on the cornerstone reaction of this class—Nucleophilic Aromatic Substitution (SNAr)—while also examining other key transformations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the rational design and execution of synthetic strategies.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The predominant and most synthetically useful reaction of fluorinated nitrobenzenes is Nucleophilic Aromatic Substitution (SNAr). This process is fundamentally different from the more familiar SN1 and SN2 reactions and proceeds via a distinct two-step addition-elimination mechanism.[4][8]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically the carbon bearing the fluorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][9][10][11] This intermediate is non-aromatic. In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the ring's aromaticity and yielding the final substituted product.[4]

The stability of the Meisenheimer complex is paramount to the success of the reaction. Its negative charge is effectively delocalized by the presence of strong electron-withdrawing groups, such as the nitro group.[8][9]

Figure 1: The Addition-Elimination mechanism of SNAr reactions.
Causality in Action: Why Fluorine Excels as a Leaving Group

In aliphatic chemistry, fluoride is a notoriously poor leaving group due to the immense strength of the C-F bond. However, in the context of SNAr, this intuition is inverted. Fluorine is often the best halogen leaving group for this reaction.[9][12]

The reason lies in the rate-determining step. The reaction's speed is dictated not by the breaking of the C-F bond, but by the initial nucleophilic attack to form the Meisenheimer complex.[8] Fluorine's unparalleled electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), which polarizes the C-F bond and makes the attached carbon atom highly electrophilic and susceptible to attack. This activation of the aromatic ring significantly lowers the energy barrier for the formation of the intermediate, accelerating the overall reaction rate.[8][9] While breaking the C-F bond in the elimination step is energetically costly, this is more than compensated for by the energy gained from restoring the highly stable aromatic system.

The Decisive Factor: How Substituent Position Governs Reactivity

The regiochemical relationship between the nitro group and the fluorine atom is the single most critical factor in determining the reactivity of a fluorinated nitrobenzene derivative in SNAr reactions.

The Power of Ortho and Para Activation

SNAr reactions are dramatically accelerated when the fluorine leaving group is positioned ortho or para to the nitro group.[9][12][13] The causality is rooted in the stabilization of the Meisenheimer complex. When the nucleophile attacks at the ortho or para position, the resulting negative charge can be delocalized via resonance directly onto the oxygen atoms of the nitro group.[8][9] This provides a powerful stabilizing effect that is not possible when the leaving group is in the meta position.

In the meta isomer, the negative charge of the intermediate is delocalized to the carbon atoms ortho and para to the point of attack, but never onto the carbon bearing the nitro group. Consequently, the nitro group can only exert its weaker inductive effect, and the crucial resonance stabilization is absent. This makes the meta isomer thousands of times less reactive and often completely inert to SNAr under standard conditions.[8][12]

Isomer_Reactivity cluster_ortho_para Ortho / Para Substitution cluster_meta Meta Substitution OP_Attack Nucleophilic attack at C-F OP_Intermediate Meisenheimer Complex forms OP_Attack->OP_Intermediate OP_Stabilization Negative charge delocalized onto nitro group via resonance OP_Intermediate->OP_Stabilization OP_Outcome FAST REACTION OP_Stabilization->OP_Outcome M_Attack Nucleophilic attack at C-F M_Intermediate Meisenheimer Complex forms M_Attack->M_Intermediate M_Stabilization Charge is NOT delocalized onto nitro group via resonance M_Intermediate->M_Stabilization M_Outcome VERY SLOW / NO REACTION M_Stabilization->M_Outcome Title Positional Isomer Reactivity in SNAr

Figure 2: Logical workflow showing why ortho/para isomers are highly reactive in SNAr.
A Tale of Two Positions: Ortho vs. Para Reactivity

When both ortho and para positions are available, the choice between them is more nuanced. Two competing effects are at play:

  • Inductive Effect (-I): The electron-withdrawing inductive effect of the nitro group is distance-dependent. It is felt most strongly at the ortho position, making the ortho-carbon more electrophilic and leading to a faster reaction rate.

  • Steric Hindrance: The bulky nitro group can sterically hinder the approach of the nucleophile to the adjacent ortho position. This effect is more pronounced with larger, more sterically demanding nucleophiles.[14]

The outcome depends on the balance of these factors. For small nucleophiles (e.g., methoxide, hydroxide), the inductive effect often dominates, and the ortho isomer reacts faster than the para isomer. For bulkier nucleophiles (e.g., secondary amines, phenoxides), steric hindrance can become the dominant factor, leading to preferential attack at the less-crowded para position.

IsomerNucleophileDominant EffectRelative Rate
ortho-FluoronitrobenzeneSmall (e.g., OH⁻)Inductive (-I)Faster
para-FluoronitrobenzeneSmall (e.g., OH⁻)Resonance (-M)Slower
ortho-FluoronitrobenzeneBulky (e.g., piperidine)Steric HindranceSlower
para-FluoronitrobenzeneBulky (e.g., piperidine)Less HindranceFaster
Table 1: Qualitative comparison of factors influencing ortho vs. para reactivity in SNAr.

Beyond SNAr: Other Key Synthetic Transformations

While SNAr is the primary mode of reactivity, the functional groups on fluorinated nitrobenzenes enable other crucial synthetic operations.

Reduction of the Nitro Group to an Amine

One of the most valuable transformations is the reduction of the nitro group to a primary amine (aniline). This conversion unlocks a vast area of chemistry, as anilines are precursors to amides, sulfonamides, diazonium salts, and a multitude of heterocyclic structures prevalent in pharmaceuticals.

The reduction is typically achieved with high efficiency via catalytic hydrogenation or using dissolving metal systems.[1]

  • Catalytic Hydrogenation: This is often the cleanest method. The substrate is treated with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[15]

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also highly effective and widely used.[16][17]

Electrophilic Aromatic Substitution (EAS)

In stark contrast to SNAr, these substrates are highly unreactive towards Electrophilic Aromatic Substitution (EAS). Both the nitro group and the fluorine atom are deactivating groups for EAS because they withdraw electron density from the ring, making it less nucleophilic.[18][19] The nitro group is one of the strongest deactivating groups and acts as a meta-director.[19][20] Therefore, if an EAS reaction can be forced to occur under harsh conditions (e.g., high temperatures, strong Lewis acids), substitution will be directed to the position meta to the nitro group.

Practical Methodologies: Validated Experimental Protocols

The following protocols are provided as self-validating, field-proven examples for key transformations.

Experimental Protocol 1: SNAr Synthesis of N-Benzyl-4-nitroaniline

This protocol details the reaction of 1-fluoro-4-nitrobenzene with benzylamine, a representative primary amine nucleophile.

  • Objective: To synthesize N-benzyl-4-nitroaniline via SNAr.

  • Reagents & Materials:

    • 1-fluoro-4-nitrobenzene (1.0 eq)

    • Benzylamine (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate, water, brine

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10.0 mmol) and anhydrous DMSO (20 mL).

    • Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

    • Add benzylamine (1.18 g, 11.0 mmol, 1.2 mL) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Validation Checkpoint (TLC): Monitor the reaction progress by Thin Layer Chromatography (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar, yellow-orange product spot indicates reaction progression.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A yellow-orange solid should precipitate.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water (3 x 30 mL) to remove residual DMSO and salts.

    • Recrystallize the crude product from ethanol to obtain pure N-benzyl-4-nitroaniline as a bright yellow solid.

Experimental Protocol 2: Reduction of 1-Fluoro-4-nitrobenzene to 4-Fluoroaniline

This protocol describes a clean and efficient catalytic hydrogenation to produce the corresponding aniline.[15]

  • Objective: To synthesize 4-fluoroaniline via catalytic reduction.

  • Reagents & Materials:

    • 1-fluoro-4-nitrobenzene (1.0 eq)

    • 10% Palladium on Carbon (10% Pd/C, ~1-2 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite® or other filtration aid

  • Step-by-Step Methodology:

    • In a suitable hydrogenation flask, dissolve 1-fluoro-4-nitrobenzene (e.g., 2.82 g, 20.0 mmol) in methanol (40 mL).

    • Carefully add 10% Pd/C (e.g., 42 mg, 0.04 mmol Pd) to the solution under an inert atmosphere.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature.

    • Validation Checkpoint (TLC): Monitor the reaction. The product, 4-fluoroaniline, is significantly less polar than the starting nitro compound and can be visualized with a UV lamp. The reaction is typically complete within 3-5 hours.

    • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield 4-fluoroaniline as a pale yellow oil, which may darken on exposure to air and light.[15]

Conclusion and Future Outlook

The reactivity of fluorinated nitrobenzene derivatives is a well-defined yet powerful area of organic synthesis, governed by the principles of nucleophilic aromatic substitution. The activating, resonance-stabilizing effect of a nitro group positioned ortho or para to a fluorine atom renders these scaffolds highly susceptible to substitution by a wide range of nucleophiles. This predictable reactivity, combined with the synthetic versatility of the nitro group and the advantageous physicochemical properties imparted by fluorine, solidifies their status as indispensable intermediates in the development of pharmaceuticals and advanced materials.[3]

Future advancements will likely focus on expanding the scope of these reactions through novel catalytic systems that can activate traditionally unreactive substrates (e.g., meta-isomers) or enable milder reaction conditions.[21] The continued development of late-stage fluorination techniques and transition-metal-free transformations will further enhance the utility of these foundational building blocks, empowering chemists to construct increasingly complex and functional molecules.[22]

References

  • Mąkosza, M., & Wojciechowski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
  • Chemistry Steps. (2021).
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Wang, C., et al. (n.d.).
  • Mąkosza, M., & Staliński, K. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society.
  • Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism.
  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • Nikitin, S., & Diness, F. (2025). Tuning Green Explosives through SNAr Chemistry.
  • St. John's University & College of St. Benedict. (n.d.).
  • Sadlej-Sosnowska, N., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
  • Reddit. (2022). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? r/chemistry.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • ResearchGate. (n.d.).
  • Pearson+. (2023).
  • Sadlej-Sosnowska, N., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Journal of Nuclear Medicine. (2015).
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Google Patents. (n.d.).
  • Apollo Scientific. (2026).
  • Molbank. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.
  • Angewandte Chemie. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.
  • Google Patents. (n.d.).
  • Liu, Y., et al. (n.d.).
  • Homework.Study.com. (n.d.). Rank the compounds in each group according to their reactivity toward electrophilic substitution....
  • YouTube. (2025). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • Wube, A., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
  • El-Damasy, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Meisenheimer complex.
  • Quora. (2018). How will you convert aniline into fluorobenzene?
  • Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • MDPI. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching.
  • ResearchGate. (2025).
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Methodological & Application

Optimizing nucleophilic aromatic substitution (SNAr) on 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (


) on 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene 

Part 1: Executive Summary & Strategic Analysis

The Challenge: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a densely functionalized scaffold. Its reactivity profile is defined by the competition between three potential leaving groups (two bromines and one fluorine) and the electronic push-pull of the nitro (activator) and methoxy (deactivator) groups.

The Solution: Successful functionalization relies on the "Fluorine Advantage." Despite the carbon-fluorine bond being stronger than carbon-bromine, the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in


 reactions. This guide details how to exploit the ortho-nitro effect to selectively displace the fluorine atom at C5 while leaving the bromine atoms at C1 and C3 intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Critical Reactivity Hierarchy:

  • C5-Fluorine: Primary Site. Activated by ortho-nitro; stabilized Meisenheimer complex.

  • C1-Bromine: Secondary Site. Activated by para-nitro; slower displacement (risk factor at high T).

  • C3-Bromine: Tertiary Site. Activated by ortho-nitro but sterically shielded by the adjacent methoxy and nitro groups.

Part 2: Mechanistic Grounding

To optimize this reaction, one must understand the electronic landscape. The reaction proceeds via an Addition-Elimination mechanism.[1][2]

The Electronic Conflict
  • Activation: The Nitro group (

    
    ) at C4 withdraws electron density, making the ring electrophilic. It activates positions ortho (C3, C5) and para (C1).
    
  • Deactivation: The Methoxy group (

    
    ) at C2 is an electron-donating group (EDG) by resonance. It donates density into positions ortho (C1, C3) and para (C5).
    
  • The Net Result: While the methoxy group dampens the overall reactivity of the ring, the Fluorine at C5 remains the most labile point because the rate-determining step (nucleophilic attack) is accelerated by fluorine's inductive withdrawal, which stabilizes the negative charge accumulation on the ring more effectively than bromine.

Visualizing the Pathway

The following diagram illustrates the regioselective pathway and the competing side reactions.

SNAr_Pathway Substrate 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene TS_F Meisenheimer Complex (C5 Attack - Kinetic Favored) Substrate->TS_F Fast (k1) Ortho-Activation TS_Br Meisenheimer Complex (C1/C3 Attack - Thermodynamic/Slow) Substrate->TS_Br Slow (k2) Steric/Electronic Barrier Nu Nucleophile (Nu:) Nu->Substrate Product_F Target Product (C5-Substituted) TS_F->Product_F -F⁻ (Fast Elimination) Byproduct_Br Side Product (Br-Displaced) TS_Br->Byproduct_Br -Br⁻

Caption: Kinetic pathway favoring C5-Fluorine displacement over Bromine due to Meisenheimer complex stabilization.

Part 3: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Introduction of morpholine, piperidine, or aniline derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Nucleophile): 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) 1.5 equiv (or

    
     for less basic amines)
    
  • Solvent: Acetonitrile (MeCN) or THF. Avoid DMF/DMSO unless necessary to prevent over-reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add 1.5 equiv of DIPEA. Stir at Room Temperature (RT) for 5 minutes.

  • Nucleophile Addition: Add 1.1 equiv of the amine dropwise.

    • Note: If the amine is a solid, dissolve it in a minimal amount of MeCN first.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LC-MS every 30 minutes.

    • Checkpoint: The reaction is typically complete within 1-4 hours at RT due to the high reactivity of the F-nitro system.

    • Caution: Do not heat above 50°C unless conversion is stalled (<10%) to avoid displacing the C1-Bromine.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA).

    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Etherification (C-O Bond Formation)

Best for: Introduction of alkoxy groups.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.05 equiv (Limiting reagent to prevent bis-addition)

  • Base:

    
     (Cesium Carbonate) 1.1 equiv
    
  • Solvent: DMF or NMP (Polar aprotic required for solubility of inorganic bases).

Step-by-Step Procedure:

  • Preparation: Suspend 1.1 equiv of

    
     in anhydrous DMF (0.2 M).
    
  • Alcohol Activation: Add 1.05 equiv of the alcohol. Stir for 15 minutes at RT to generate the alkoxide in situ.

  • Substrate Addition: Add the nitrobenzene substrate as a solution in DMF dropwise to the alkoxide mixture.

    • Why dropwise? Keeps the concentration of nucleophile low relative to the substrate initially, favoring the most reactive site (C5-F).

  • Temperature Control: Stir at 0°C to RT.

    • Warning: Alkoxides are harder nucleophiles. Heating (>60°C) may lead to "Halogen Dance" or displacement of the methoxy group (

      
       at C2).
      
  • Quench: Pour into ice-water / saturated

    
    .
    
  • Extraction: Extract with

    
     or EtOAc. (DMF removal requires thorough water washes).
    

Part 4: Optimization & Troubleshooting Matrix

Data below summarizes the effects of solvent and base choices on regioselectivity (F vs. Br displacement).

ParameterRecommendationRationaleRisk Factor
Solvent MeCN / THF Moderate polarity; sufficient for rate but suppresses side reactions.Low solubility of inorganic bases (

).
Solvent DMF / DMSO High polarity; accelerates

significantly.
High Risk: Can promote displacement of Br or OMe at high temps.
Base DIPEA / TEA Non-nucleophilic organic bases; gentle.May not be strong enough for weak nucleophiles (e.g., phenols).
Base NaH / KOtBu Strong bases; generate "naked" anions.Severe Risk: Can cause vicarious nucleophilic substitution (VNS) or degradation.
Temp 0°C to 25°C Kinetic control favors F-displacement.Reaction may be slow for bulky nucleophiles.
Temp > 60°C Thermodynamic control.Loss of regioselectivity (Br displacement observed).
Decision Logic for Optimization

Optimization_Logic Start Select Nucleophile Type Amine or Alcohol? Start->Type Amine Amine (Neutral) Type->Amine Amine Alcohol Alcohol/Phenol Type->Alcohol Alcohol Solvent1 Solvent: MeCN or THF Amine->Solvent1 Base1 Base: DIPEA (1.5 eq) Solvent1->Base1 Temp1 Temp: RT Base1->Temp1 Check Check LCMS for Br-displacement Temp1->Check Solvent2 Solvent: DMF (Dry) Alcohol->Solvent2 Base2 Base: Cs2CO3 or K2CO3 Solvent2->Base2 Temp2 Temp: 0°C -> RT Base2->Temp2 Temp2->Check

Caption: Decision tree for selecting reaction conditions based on nucleophile type.

Part 5: References

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[4] Molecules.[1][2][5][4][6][7][8][9][10][11][12][13] Retrieved from [Link]

  • Chemistry LibreTexts. (2025).[8] 16.6: Nucleophilic Aromatic Substitution.[8][11] Retrieved from [Link][2][6][9][12][13][14][15]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[2][12][14] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[4][13] PMC. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The substrate contains a nitro group and halogenated positions; standard safety protocols for handling potentially explosive nitro compounds and sensitizing alkylating agents must be observed.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic cores is paramount. 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene emerges as a uniquely valuable scaffold, presenting multiple addressable sites for diversification through palladium-catalyzed cross-coupling reactions. The presence of two distinct carbon-bromine bonds, modulated by the electronic push and pull of the methoxy, fluoro, and strongly electron-withdrawing nitro groups, offers a platform for selective and sequential C-C, C-N, and C-O bond formation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this versatile building block in several key palladium-catalyzed cross-coupling reactions. The methodologies described herein are grounded in established principles of organometallic chemistry and are designed to be robust and adaptable.

Understanding Regioselectivity: A Predictive Framework

A critical consideration when working with polyhalogenated substrates is the regioselectivity of the initial cross-coupling event. The relative reactivity of the two bromine atoms in 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is not intuitive and is governed by a combination of electronic and steric factors.

The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1][2] With two bromine substituents, electronic effects become the primary determinant of selectivity. The potent electron-withdrawing nitro group significantly acidifies the ortho and para positions, enhancing the electrophilicity of the C-Br bonds and their susceptibility to oxidative addition by a Pd(0) catalyst.

  • The C1-Br bond: This position is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methoxy group.

  • The C3-Br bond: This position is meta to the nitro group and ortho to the methoxy group.

Generally, the C-X bond ortho to a strongly electron-withdrawing group is more activated towards oxidative addition. Therefore, it is predicted that the C1-Br bond will be the more reactive site for the initial cross-coupling reaction. However, the choice of ligand and reaction conditions can sometimes influence this selectivity.[1][3]

Caption: Predictive framework for regioselectivity in the first cross-coupling reaction.

Core Protocols: A Step-by-Step Guide

The following protocols are provided as robust starting points for the application of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in common palladium-catalyzed cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[4][5][6][7]

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a widely used inorganic base that is effective in promoting the transmetalation step.[7]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Heck-Mizoroki Reaction: For C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes.[8][9][10]

Protocol:

  • Reaction Setup: In a sealed tube, combine 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%), tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%), and triethylamine (Et₃N) (2.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Monitoring: Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic and effective catalyst system for the Heck reaction.[9]

  • Base: Triethylamine acts as both a base to neutralize the HBr generated and as a reducing agent for Pd(II) to the active Pd(0) species.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[11][12][13]

Protocol:

  • Reaction Setup: To a Schlenk flask, add 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The dual Pd/Cu catalyst system is standard for Sonogashira couplings, with copper facilitating the formation of a copper acetylide intermediate.[11]

  • Base and Solvent: Triethylamine serves as both the base and the solvent in this protocol, which is a common and effective setup.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[14][15][16][17]

Protocol:

  • Reaction Setup: In a glovebox, combine 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (NaOtBu) (1.4 mmol), and a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) with a suitable ligand like SPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the reaction vessel and heat to 100 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The use of specialized bulky, electron-rich phosphine ligands (e.g., SPhos) with a palladium source is crucial for high-yielding Buchwald-Hartwig aminations.[18]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in these reactions.

  • Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations.

Quantitative Data Summary

Reaction TypeStoichiometry (Substrate:Reagent)Catalyst (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura 1 : 1.2 (Boronic Acid)Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90
Heck-Mizoroki 1 : 1.5 (Alkene)Pd(OAc)₂/P(o-tol)₃ (3/6)Et₃NDMF100
Sonogashira 1 : 1.2 (Alkyne)Pd(PPh₃)₂Cl₂/CuI (3/6)Et₃NEt₃NRoom Temp
Buchwald-Hartwig 1 : 1.2 (Amine)[Pd(allyl)Cl]₂/SPhos (1/2)NaOtBuToluene100

General Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. For reactions using Pd(0) sources, ensure proper handling to avoid oxidation. For Pd(II) precatalysts, ensure the in situ reduction is occurring.

    • Improperly Dried Reagents/Solvents: Water can be detrimental to many cross-coupling reactions, particularly those employing strong bases. Ensure all reagents and solvents are anhydrous.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed.

  • Side Reactions:

    • Homocoupling of Boronic Acid (Suzuki): This can occur at higher temperatures or with excess base. Consider lowering the temperature or using a milder base.

    • Dehalogenation: This can be a competing pathway, especially with strong bases and at elevated temperatures.

    • Double Coupling: If the reaction is run for an extended period or with a large excess of the coupling partner, reaction at the second C-Br bond may occur. Careful monitoring is key to achieving mono-functionalization.

  • Poor Regioselectivity:

    • If a mixture of C1 and C3 coupled products is observed, consider modifying the ligand on the palladium catalyst. Bulkier ligands can sometimes enhance selectivity by favoring the less sterically hindered position, although electronic effects are typically dominant.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. (2021). White Rose Research Online.
  • A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. | Request PDF. (n.d.).
  • Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger.
  • Regioselective Cross-Coupling - Organische Chemie - Universität Rostock. (n.d.). Universität Rostock.
  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
  • Buchwald–Hartwig amin
  • Heck reaction - Wikipedia. (n.d.). Wikipedia.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Nobel Prize.
  • The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Fisher Scientific.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Fisher Scientific.
  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021). PubMed.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018). MDPI.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton ePrints Soton.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (2025).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023).
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018). MDPI.
  • The Heck Reaction - Chem 115 Myers. (n.d.). Harvard University.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • 1,3-Dibromo-5-fluoro-2-methoxybenzene | C7H5Br2FO | CID 2773965 - PubChem. (n.d.). PubChem.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). James Madison University.
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Solid-state Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2019). Semantic Scholar.

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Reduction of the nitro group in 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene to aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Executive Summary

This guide details the chemoselective reduction of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (referred to herein as Compound A ) to its corresponding aniline derivative.

The Critical Challenge: The substrate contains two bromine atoms and one fluorine atom on an electron-deficient aromatic ring. Standard catalytic hydrogenation (e.g.,


, Pd/C) is strictly contraindicated  as it will result in rapid hydrodebromination (loss of Br), yielding a mixture of des-bromo byproducts rather than the target aniline.

Recommended Strategy: We recommend a single-electron transfer (SET) mechanism using Activated Iron (Fe) in aqueous Ammonium Chloride (


) . This method offers the highest chemoselectivity, preventing dehalogenation while effectively reducing the nitro group under mild conditions.

Strategic Analysis & Mechanism

To understand the protocol selection, one must analyze the competing reaction pathways.

Chemoselectivity Landscape
MethodReagentRisk LevelOutcome for Compound A
Catalytic Hydrogenation

/ Pd/C
CRITICAL High risk of C-Br bond cleavage (Hydrodebromination).
Dissolving Metal (Acidic) Fe / HCl or Sn / HClMODERATE Strong acid can promote hydrolysis of the methoxy group or nucleophilic attack at the fluorine position (

).
Dissolving Metal (Neutral) Fe /

LOW Optimal. Kinetic control favors nitro reduction over C-Halogen cleavage.
Hydride Transfer

HIGH Likely to produce azo-compounds or displace fluorine.
Mechanism of Action (Fe/ )

The reduction proceeds via a heterogeneous Single Electron Transfer (SET) on the iron surface. Unlike homogenous reduction, the surface-mediated process is highly sensitive to the electronic nature of the substrate. The electron-deficient nature of Compound A (due to F and Br) actually facilitates the initial electron uptake by the nitro group, accelerating the reaction without requiring forcing conditions that break C-Br bonds.

Pathway:



Experimental Protocols

Method A: Activated Iron / Ammonium Chloride (Primary Recommendation)

Best for: Gram-to-Multigram scale, high chemoselectivity requirements.

Materials:

  • Compound A (1.0 equiv)[1]

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Celite® 545 (Filter aid)

Protocol:

  • Activation: In a round-bottom flask, suspend Iron Powder (5.0 eq) in water (minimal volume). Add 2-3 drops of conc. HCl and stir for 5 minutes to etch the iron surface (remove oxide layer). Note: This "activation" step significantly reduces induction time.

  • Solvation: Add the Ethanol/Water solvent mixture (approx. 10 mL per gram of substrate) and the Ammonium Chloride (5.0 eq).

  • Addition: Add Compound A (1.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) with vigorous mechanical stirring.
    
    • Critical: Vigorous stirring is essential as this is a tri-phasic reaction (Solid Fe, Aqueous salt, Organic substrate).

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction typically completes in 2–4 hours. Look for the disappearance of the non-polar nitro starting material and the appearance of the polar, fluorescent amine.

  • Workup (The "Iron Sludge" Fix):

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Filtration: Filter the black slurry through a 2cm pad of Celite®. Wash the pad copiously with Ethyl Acetate to recover adsorbed product.

    • Extraction: Transfer filtrate to a separatory funnel. Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Drying: Dry organic layer over

      
      , filter, and concentrate.[1][4]
      

Yield Expectation: 85–95% Purity: Usually sufficient for next steps without chromatography.

Method B: Stannous Chloride ( ) (Alternative)

Best for: Small scale (<100mg) or if Fe fails due to solubility issues.

Protocol:

  • Dissolve Compound A (1.0 equiv) in Ethanol.[1]

  • Add

    
     (5.0 equiv).[3]
    
  • Heat to

    
     for 1–2 hours.
    
  • Workup (Caution): Pour onto ice. Carefully adjust pH to 7–8 with saturated

    
    . Do not use strong NaOH as it may hydrolyze the fluorine.
    
  • Extract with Ethyl Acetate.[1][3][4] (Note: Tin salts can form emulsions; filter through Celite if necessary).

Process Visualization

Workflow: Decision Matrix for Halogenated Nitroarenes

ReductionStrategy Start Substrate: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene CheckHalogen Are Halogens (Br/I) Present? Start->CheckHalogen PdC Catalytic Hydrogenation (H2, Pd/C) CheckHalogen->PdC No (Standard) FeNH4Cl Fe / NH4Cl (Ethanol/Water) Reflux CheckHalogen->FeNH4Cl Yes (Recommended) Fail FAILURE: Dehalogenation (Loss of Br) PdC->Fail SnCl2 SnCl2 / EtOH (Alternative) FeNH4Cl->SnCl2 If conversion < 50% Success SUCCESS: Target Aniline (Halogens Intact) FeNH4Cl->Success SnCl2->Success

Figure 1: Decision matrix for selecting the reduction methodology based on substrate functionality.

Mechanism: Iron Surface Reduction Cycle

FeMechanism cluster_conditions Conditions FeSurface Fe(0) Surface (Electron Source) Nitroso R-N=O (Nitroso) FeSurface->Nitroso + 2e- / + 2H+ Nitro R-NO2 Nitro->FeSurface Adsorption Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e- / + 2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine + 2e- / + 2H+ NH4Cl NH4Cl (Proton Source)

Figure 2: Stepwise reduction pathway on the activated iron surface. The NH4Cl acts as a mild proton source, buffering the pH to prevent side reactions.

Analytical Validation (QC)

To confirm the success of the reaction, specific analytical markers must be checked:

TechniqueObservation in Product (Aniline) vs. Starting Material (Nitro)
1H NMR Shift: Aromatic protons will shift upfield (lower ppm) due to the shielding effect of the electron-donating amine group. New Signal: Broad singlet (

) appears around 3.5–5.0 ppm (exchangeable with

).
LC-MS Mass:

decreases by 30 amu (

). Isotope Pattern: The characteristic tribromide-like pattern (due to 2 Br atoms) MUST be preserved. If the pattern simplifies, dehalogenation occurred.
TLC Significant change in

. The amine is more polar and will streak on silica unless 1% Triethylamine is added to the eluent.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups. Synthesis, 1988(02), 91-95. (Note: Discusses limitations of transfer hydrogenation with halogens). Link

  • Org. Synth. Coll. Vol. 5, p.829 (1973). General procedures for Bechamp reduction (Fe/HCl/NH4Cl). Link

  • Gogoi, S., et al. (2004). Chemoselective reduction of nitro group in the presence of other reducible groups using Fe/NH4Cl. Synlett, (Report on general tolerance of halogens).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Definitive source on chemoselectivity of dissolving metal reductions). Link

Sources

Application Notes and Protocols: Regioselective Functionalization of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic arrangement of its substituents—two bromine atoms, a fluorine atom, a methoxy group, and a nitro group—offers multiple reactive sites. However, this very complexity presents a formidable challenge: achieving regioselective functionalization. The ability to selectively target and modify a specific position on the benzene ring is paramount for the rational design and synthesis of novel compounds with desired properties.

This technical guide provides an in-depth exploration of the principles and protocols for the regioselective functionalization of this multifaceted substrate. We will delve into the electronic and steric influences of each substituent, which collectively govern the reactivity and selectivity of various chemical transformations. By understanding these directing effects, researchers can strategically employ a range of synthetic methodologies to achieve predictable and high-yielding modifications at the desired positions. This document will detail field-proven protocols for key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and directed ortho-metalation, providing a comprehensive resource for scientists engaged in the synthesis of novel chemical entities.

Understanding the Substituent Effects: A Guide to Regioselectivity

The regiochemical outcome of any reaction performed on 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene is dictated by the interplay of the electronic and steric properties of its five substituents. A thorough understanding of these effects is crucial for predicting and controlling the site of functionalization.

Electronic Effects: Activating and Deactivating Groups

Substituents on a benzene ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (Activating): These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They typically direct incoming electrophiles to the ortho and para positions. In our target molecule, the methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density via resonance (+M effect).

  • Electron-Withdrawing Groups (Deactivating): These groups decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. They generally direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivating group due to both its strong inductive (-I) and resonance (-M) effects. The halogens (Br, F) are also deactivating due to their inductive electron withdrawal (-I effect), although they possess a weaker, opposing resonance donation (+M effect).

Steric Effects

The sheer physical size of the substituents can hinder the approach of reagents to adjacent positions. The bromine atoms are significantly larger than the other substituents and will exert a notable steric influence on the neighboring C2 and C4 positions.

Predicting Reactivity: A Positional Analysis

Let's analyze the electronic environment of each available position on the benzene ring:

  • C6-H: This position is ortho to the strongly activating methoxy group and meta to the strongly deactivating nitro group. It is also flanked by a bromine atom at C1. Electrophilic attack is favored here due to the directing effect of the methoxy group.

The interplay of these substituent effects creates a nuanced reactivity map of the molecule, which can be exploited for regioselective functionalization.

Key Regioselective Functionalization Strategies

Based on the analysis of substituent effects, we can devise specific strategies to target different positions on the 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene ring.

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

The presence of the strongly electron-withdrawing nitro group at C-4 and the fluorine atom at C-5 makes the C-5 position highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, and the high electronegativity of fluorine makes it a good leaving group.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Diagram: Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow substrate 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene solvent Polar Aprotic Solvent (e.g., DMF, DMSO) nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) base Base (e.g., K₂CO₃, Et₃N) temperature Elevated Temperature quench Quench with Water extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product 5-Substituted Product purify->product

Caption: General workflow for the SNAr reaction at the C-5 position.

Protocol: SNAr with a Primary Amine

This protocol describes the reaction of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene with a generic primary amine.

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in DMF, add the primary amine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.

Expected Outcome: This protocol should yield the 5-amino-substituted product with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions at C-1 and C-3

The two bromine atoms at the C-1 and C-3 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Achieving regioselectivity between these two positions can be challenging and often depends on subtle differences in their steric and electronic environments.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene, selective coupling at one of the bromine positions can be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, and base.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow substrate 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) boronic_acid Aryl/Vinyl Boronic Acid or Ester ligand Phosphine Ligand (e.g., SPhos, XPhos) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane/Water) temperature Elevated Temperature product Monofunctionalized Product temperature->product

Caption: General workflow for a regioselective Suzuki-Miyaura cross-coupling.

Protocol: Monofunctionalization via Suzuki-Miyaura Coupling

This protocol aims for the monofunctionalization of the dibromo substrate.

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Add K₂CO₃ (2.0 eq) followed by a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-16 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the monofunctionalized product.

Note on Regioselectivity: The regioselectivity of this reaction can be influenced by the specific boronic acid and ligand used. It is often necessary to screen different conditions to optimize for the desired isomer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, achieving regioselective mono-amination requires careful optimization of the reaction parameters.

Protocol: Regioselective Buchwald-Hartwig Amination

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add a solution of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) and the amine (1.2 eq) in toluene.

  • Degas the mixture and then heat to 110 °C for 18-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Directed ortho-Metalation (DoM) at the C-6 Position

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalating group (DMG). In our substrate, the methoxy group at C-2 can act as a DMG, directing lithiation to the ortho C-6 position.

Mechanistic Rationale

The reaction is initiated by the coordination of an organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the methoxy group. This brings the organolithium into close proximity to the C-6 proton, facilitating its abstraction and forming an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C-6 position.

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow substrate 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene organolithium Organolithium Reagent (e.g., n-BuLi, LDA) electrophile Electrophile (e.g., CO₂, I₂, R-CHO) solvent Anhydrous Ethereal Solvent (e.g., THF, Et₂O) temperature Low Temperature (-78 °C) quench Quench with Electrophile temperature->quench aqueous_workup Aqueous Workup quench->aqueous_workup product 6-Substituted Product aqueous_workup->product

Caption: General workflow for directed ortho-metalation followed by electrophilic quench.

Protocol: DoM and Quenching with an Electrophile

This protocol describes the lithiation at C-6 followed by quenching with an electrophile.

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 6-substituted product.

Summary of Regioselective Functionalizations

PositionReaction TypeKey ReagentsRationale
C-5 Nucleophilic Aromatic Substitution (SNAr)Nucleophile, BaseActivation by the para-nitro group; Fluorine is a good leaving group.
C-1/C-3 Suzuki-Miyaura Cross-CouplingArylboronic acid, Pd catalyst, Ligand, BaseReactive C-Br bonds amenable to cross-coupling.
C-1/C-3 Buchwald-Hartwig AminationAmine, Pd catalyst, Ligand, BaseFormation of C-N bonds at the C-Br positions.
C-6 Directed ortho-Metalation (DoM)Organolithium, ElectrophileDirecting effect of the ortho-methoxy group.

Conclusion

The regioselective functionalization of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a testament to the power of modern synthetic organic chemistry. By leveraging a deep understanding of substituent effects and employing a diverse toolkit of reaction methodologies, chemists can unlock the synthetic potential of this highly functionalized aromatic scaffold. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel and complex molecules for a wide range of applications, from drug discovery to materials science. The ability to predictably and efficiently modify this versatile building block opens up new avenues for innovation and discovery.

References

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Groups in SE Ar. Cognito. [Link]

  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...

Scalable Manufacturing Processes for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The compound 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS: 346664-78-6) is a highly functionalized, polyhalogenated aromatic building block. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly fluorinated indoles and targeted kinase inhibitors.

Manufacturing highly substituted benzenes requires strict regiochemical control. This application note details a robust, scalable, three-step synthetic route starting from the inexpensive and commercially available 4-fluorophenol. By sequencing electrophilic bromination, Williamson etherification, and regioselective nitration, this protocol maximizes yield while minimizing isomeric impurities.

Mechanistic Overview & Route Selection

The sequence of functional group installation is dictated by the electronic directing effects of the substituents[1]. Attempting to nitrate or methylate at the wrong stage leads to intractable mixtures or oxidative degradation.

  • Electrophilic Aromatic Bromination: 4-Fluorophenol is highly activated. The hydroxyl (-OH) group is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho and para positions. Because the para position is blocked by fluorine, bromination occurs rapidly and cleanly at both ortho positions (C2 and C6) at room temperature[2]. Glacial acetic acid is utilized as a polar protic solvent; it polarizes the Br-Br bond, acting as a mild Lewis acid equivalent and eliminating the need for heavy metal catalysts (e.g., FeBr₃).

  • O-Methylation (Etherification): The phenolic -OH in 2,6-dibromo-4-fluorophenol is highly acidic due to the electron-withdrawing inductive effects of the adjacent halogens. This allows for facile deprotonation by a mild base (K₂CO₃) and subsequent SN2 alkylation using dimethyl sulfate to yield the anisole derivative.

  • Regioselective Nitration: This step demonstrates a profound example of synergistic halogen directing effects. The methoxy group is a strong activating ortho/para director, but all its ortho/para positions are sterically and electronically blocked. The electrophilic nitronium ion (

    
    ) is forced to attack the meta position relative to the methoxy group. Crucially, this meta position (C3) is simultaneously ortho to the fluorine atom and ortho/para to the bromine atoms. Because halogens are ortho/para directors[3], they synergistically funnel electron density to C3, enabling the nitration to proceed smoothly at 0°C.
    

Process Flow Visualization

G SM 4-Fluorophenol (CAS: 365-67-3) Int1 2,6-Dibromo-4-fluorophenol (CAS: 348-61-8) SM->Int1 Br2 (2.2 eq) Glacial AcOH, RT Electrophilic Bromination Int2 2,6-Dibromo-4-fluoroanisole (CAS: 202865-83-6) Int1->Int2 Me2SO4 (1.2 eq), K2CO3 Acetone, Reflux Williamson Etherification Product 1,3-Dibromo-5-fluoro-2-methoxy- 4-nitrobenzene (CAS: 346664-78-6) Int2->Product HNO3 / H2SO4 0°C to 5°C Regioselective Nitration

Figure 1: Three-step scalable synthetic workflow for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Quantitative Data & Process Parameters

StepReagent / IntermediateMW ( g/mol )EquivalentsMass / VolCritical Process Parameter (CPP)
1 4-Fluorophenol112.101.00112.1 gDosing rate of Br₂; Temperature control (≤ 25°C).
1 Bromine (Br₂)159.802.20352.0 gScrubber system required for HBr off-gas management.
2 2,6-Dibromo-4-fluorophenol269.891.00270.0 gComplete dissolution required before base addition.
2 Dimethyl Sulfate (DMS)126.131.20151.3 gMandatory quench with NH₃(aq) to destroy excess DMS.
3 2,6-Dibromo-4-fluoroanisole283.911.00284.0 gMoisture-free environment prior to acid addition.
3 Nitric Acid (Fuming, 90%)63.011.20~75.6 gStrict thermal control (0–5°C) to prevent ether cleavage.

Detailed Scalable Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-fluorophenol

This protocol is adapted from validated 1-mole scale patent procedures[2].

  • Preparation: Charge a 3 L jacketed glass reactor with 4-fluorophenol (112.1 g, 1.0 mol) and glacial acetic acid (1.0 L). Stir at 300 rpm until complete dissolution is achieved.

  • Dosing: Equip the reactor with an addition funnel containing liquid bromine (352.0 g, 2.2 mol). Begin dropwise addition over 60 minutes. Maintain the internal temperature between 20°C and 25°C using external cooling.

  • Self-Validation (Colorimetric): Bromine is a dark red liquid. As it reacts with the electron-rich phenol, the color rapidly dissipates. The end-point is visually validated by the persistence of a faint orange/red tint in the mixture, confirming a slight, necessary excess of Br₂.

  • Quench & Isolation: Stir for an additional 2 hours at room temperature. Pour the reaction mixture onto 2 kg of crushed ice containing 50 g of sodium bisulfite.

  • Self-Validation (Quench): The bisulfite reduces unreacted, toxic Br₂ to benign bromide (

    
    ). This is validated by an immediate color change from orange to a colorless/pale-white suspension. Filter the precipitated solid, wash with cold water (3 x 500 mL), and dry under vacuum at 40°C.
    
Protocol 2: Synthesis of 2,6-Dibromo-4-fluoroanisole
  • Preparation: In a 2 L round-bottom flask, dissolve 2,6-dibromo-4-fluorophenol (270.0 g, ~1.0 mol) in anhydrous acetone (1.0 L). Add finely powdered potassium carbonate (276 g, 2.0 mol).

  • Alkylation: Slowly add dimethyl sulfate (151.3 g, 1.2 mol) via a dropping funnel.

  • Reaction: Heat the mixture to gentle reflux (approx. 56°C) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1); the disappearance of the polar phenolic spot validates completion.

  • Safety Quench (Critical): Dimethyl sulfate is a highly toxic, volatile alkylating agent[4]. Cool the reactor to room temperature and add 100 mL of 10-28% aqueous ammonia. Stir for 30 minutes. Ammonia rapidly and safely hydrolyzes residual DMS into methylamine derivatives and methyl sulfate salts, neutralizing the hazard[5].

  • Isolation: Concentrate the mixture under reduced pressure to remove acetone. Partition the residue between water (1 L) and dichloromethane (1 L). Extract, dry the organic layer over MgSO₄, and concentrate to yield the anisole intermediate.

Protocol 3: Regioselective Nitration to Final Product
  • Preparation: Charge a 2 L reactor with concentrated sulfuric acid (800 mL, 98%). Cool the acid to 0°C using an ice-salt bath.

  • Dissolution: Slowly add 2,6-dibromo-4-fluoroanisole (284.0 g, 1.0 mol) in portions. Stir until a homogenous solution is formed.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (75.6 g, 1.2 mol) and conc. sulfuric acid (100 mL). Add this mixture dropwise to the reactor over 90 minutes.

  • Thermal Causality: The internal temperature must be strictly maintained below 5°C. Exceeding this temperature will lead to oxidative cleavage of the methoxy ether or ipso-substitution of the halogens.

  • Self-Validation (Precipitation): As the highly functionalized, less-soluble nitro product forms, it will begin to precipitate directly out of the acidic solution as a fine solid, visually signaling the progress of the transformation.

  • Isolation: After 1 hour of post-addition stirring at 0°C, pour the mixture over 3 kg of crushed ice. Filter the heavy precipitate, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from ethanol to afford pure 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

References

  • Synthesis of 2-(4-Benzyloxy-5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine (Bromination of 4-fluorophenol scale reference). Google Patents (US20170008892A1).
  • Activation, Deactivation, and Directing Effects in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL:[Link]

  • Hazardous Substance Fact Sheet: Dimethyl Sulfate (Safety and Quenching Protocols). New Jersey Department of Health. URL:[Link]

Sources

Application Note: Chemoselective & Regioselective Debromination of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

[1]

Executive Summary

The selective debromination of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (Substrate 1) presents a complex chemoselective challenge. The molecule contains four distinct functional groups susceptible to reduction or substitution:

  • Nitro Group (

    
    ):  Highly prone to reduction to aniline under standard hydrogenation conditions.[1]
    
  • Aryl Fluoride (

    
    ):  Susceptible to nucleophilic aromatic substitution (
    
    
    ) or hydrodefluorination.[1]
  • Aryl Bromides (

    
     at C1, C3):  The target for removal.[1]
    
  • Methoxy Group (

    
    ):  Generally stable but influences steric/electronic access.[1]
    

Standard protocols (e.g.,

three advanced protocolschemoselectivityregioselectivity1

Strategic Analysis: Structure & Reactivity

To achieve selectivity, we must exploit the subtle electronic and steric differences between the two bromine positions.[2]

Substrate Numbering & Environment
  • C1-Br: Flanked by

    
     (C2) and 
    
    
    (C6).[1]
    • Sterics: Accessible.[1][3]

    • Electronics: Meta to

      
      . Less activated for oxidative addition.
      
  • C3-Br: Flanked by

    
     (C2) and 
    
    
    (C4).[1]
    • Sterics: Highly congested ("Sandwiched").[1]

    • Electronics: Ortho to

      
      . Highly electron-deficient C–Br bond.[1]
      
Mechanistic Hypothesis[1][4]
  • Electronic Control (Kinetic): Palladium(0) oxidative addition is faster at electron-deficient centers.[1] The C3-Br bond, being ortho to the strong electron-withdrawing nitro group, is significantly more activated than C1-Br.

  • Steric Control (Thermodynamic/Kinetic): Bulky ligands on the catalyst will struggle to access C3 , potentially reversing selectivity to favor C1-Br removal.[1]

Decision Matrix
MethodReagent SystemSelectivity ProfileRecommended For
A

/ TMDS / Fluoride
Chemoselective Removing both Brs while keeping

/

intact.[1][4]
B Formic Acid /

/

Regioselective (C3) Removing the activated C3-Br (Ortho-Nitro).[1]
C Photoredox (Eosin Y / Hantzsch Ester)Ultra-Mild Late-stage functionalization; highest functional group tolerance.[1]

Visualizing the Reaction Pathways[6][7]

DebrominationPathwaysSubstrate1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzeneInter_C3Intermediate A:1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene(C3 Removed)Substrate->Inter_C3Path 1: Electronic Control(Activated C-Br)Inter_C1Intermediate B:3-Bromo-5-fluoro-2-methoxy-4-nitrobenzene(C1 Removed)Substrate->Inter_C1Path 2: Steric Control(Accessible C-Br)SideProductSide Product:Aniline Derivatives(Nitro Reduction)Substrate->SideProductH2 / Pd/C(Avoid!)ProductProduct:5-Fluoro-2-methoxy-4-nitrobenzene(Fully Debrominated)Inter_C3->ProductExhaustiveConditionsInter_C1->ProductExhaustiveConditions

Caption: Reaction network showing divergent pathways based on electronic vs. steric control. Path 1 is favored by electron-poor ligands; Path 2 by bulky ligands.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Exhaustive Debromination (Siloxane Method)

Best for: Complete removal of halogens without touching the nitro group. This method utilizes Tetramethyldisiloxane (TMDS) as a mild hydride source.[1] The silicon-hydride bond is activated by fluoride or a Pd-catalyst but is too weak to reduce nitro groups under these conditions.[1]

Reagents:

  • Substrate (1.0 equiv)

  • 
     (2-5 mol%)[1]
    
  • 
     (10 mol%)[1]
    
  • TMDS (2.5 equiv)[1]

  • 
     (2.0 equiv) or TBAF (catalytic)[1]
    
  • Solvent: THF/Water (10:1) or Ethanol[1][5][6][7]

Step-by-Step:

  • Setup: Charge a flame-dried reaction vial with Substrate (1 mmol),

    
     (4.5 mg, 0.02 mmol), 
    
    
    (10.5 mg, 0.04 mmol), and
    
    
    (276 mg, 2 mmol).
  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Ethanol (5 mL) via syringe.

  • Activation: Add TMDS (0.44 mL, 2.5 mmol) dropwise. Caution: Mild gas evolution.[1]

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by HPLC.

    • Checkpoint: If reaction stalls at mono-bromo intermediate, heat to 45°C.

  • Workup: Filter through a Celite pad.[1][5] Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The Pd-hydride species generated from TMDS is nucleophilic enough to insert into C-Br bonds but lacks the reducing potential to attack the nitro group (unlike

1
Protocol B: Regioselective Debromination (Formate Transfer)

Best for: Removing the C3-Br (Ortho-Nitro) selectively. Formic acid/Triethylamine forms a formate salt that acts as a hydrogen donor.[1] By controlling temperature and stoichiometry, you can stop at the mono-bromo stage.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1 mol%)
    
  • Ligand: Tri-o-tolylphosphine (P(o-tol)3) (4 mol%) - Bulky ligand enhances selectivity.[1]

  • Formic Acid (1.1 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Catalyst Pre-formation: In a separate vial, mix

    
     and P(o-tol)3 in DMF under Argon for 15 mins to form the active catalyst.
    
  • Reaction Mix: Add Substrate (1 mmol) to the catalyst solution.

  • Reductant Addition: Premix Formic Acid and TEA (exothermic!) in a separate vial, then add to the reaction mixture.

  • Temperature Control: Stir at 40°C .

    • Critical: Do not exceed 60°C, or the second bromine will react.

  • Monitoring: Check LC-MS every 30 minutes. Look for the mass shift (

    
    ).[1]
    
    • Target: Loss of C3-Br (due to electronic activation from ortho-nitro).[1]

  • Quench: Pour into ice water to precipitate the product.

Quality Control & Validation

Analytical Markers (NMR)

Distinguishing the Regioisomers is critical. Use


189
IsomerStructureKey

-NMR Signal
Description
Substrate 1,3-Dibromo...[1]No aromatic protons (except C6-H)Singlet (or doublet if F couples)
Isomer A C3-Br Removed Doublet (

)
Meta-coupling between H1 and H3 (if H1 is remaining Br).[1] Correction: If C3 is H, H3 is ortho to NO2.
Isomer B C1-Br Removed Doublet (

)
Para-coupling is rare; look for NOE between OMe and H1.[1]

Note: The most reliable method is 2D-NMR (NOESY).[1] An interaction between the OMe group and an aromatic proton confirms the proton is at C3 (or C1 depending on conformation, but usually C3 is sandwiched).

Troubleshooting Guide
  • Problem: Reduction of Nitro group observed (Aniline formation).

    • Cause: Hydrogen gas generation or over-active catalyst.[1]

    • Fix: Switch from Formate to TMDS (Protocol A) .[1] Ensure strictly anaerobic conditions (Oxygen can sometimes promote nitro reduction cycles).[1]

  • Problem: Low Conversion.

    • Cause: Steric bulk of the substrate.

    • Fix: Switch to a smaller ligand (e.g., SPhos or simple

      
      ) and increase temperature to 60°C.
      

References

  • Selective Reduction of Bromides: Ramanathan, A., & Jimenez, L. S. (2010).[10] Reductive Dehalogenation of Aryl Bromides and Chlorides.[10][11] Synthesis, 2010(13), 217-220. Link

  • Siloxane-Mediated Reduction: Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Halides. Tetrahedron Letters, 46(12), 2021-2024. (Foundational methodology for TMDS nitro-tolerance).
  • Photoredox Dehalogenation: Narayanam, J. M., & Stephenson, C. R. (2011). Visible Light Photoredox Catalysis: Applications in Organic Synthesis. Chemical Society Reviews, 40(1), 102-113. Link

  • Regioselectivity in Polyhaloarenes: Ghorbani-Vaghei, R., & Jalili, H. (2005).[12] Mild and Regioselective Bromination (and reverse implications).[1][12][13] Synthesis, 2005(07), 1099-1102. Link

Disclaimer: This protocol involves hazardous chemicals (Nitroarenes, Palladium catalysts).[5] All work must be performed in a fume hood with appropriate PPE.

Application Note: Orthogonal Functionalization of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene as a high-density functional scaffold.

The guide prioritizes orthogonal reactivity : exploiting the distinct chemical behaviors of the fluorine, nitro, and bromine moieties to construct complex heterocyclic libraries (specifically benzimidazoles and quinoxalines) with precise regiocontrol.

Introduction: The "High-Density" Scaffold

In modern drug discovery, "High-Density" scaffolds—small molecules with


3 distinct vectors for diversification—are critical for Fragment-Based Drug Discovery (FBDD).

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (referred to herein as Scaffold A ) is a quintessential example. Its utility stems from the Regioselectivity Paradox : while it possesses three halogens, their electronic environments are sufficiently distinct to allow sequential, selective substitution without protecting groups.

Structural Reactivity Analysis
  • C5-Fluorine: Highly activated by the ortho-Nitro group. The most electrophilic site (

    
     "Kill Shot").
    
  • C4-Nitro: Activator for C5; latent amine precursor for cyclization.

  • C1/C3-Bromines: Sterically crowded but electronically distinct. Stable to

    
     conditions; active for Pd-catalyzed cross-coupling after heterocyclic formation.
    
  • C2-Methoxy: Solubilizing group; potential handle for demethylation/lactamization.

Chemo-Selectivity & Reaction Logic[1]

The success of this scaffold relies on the Fluorine Effect in Nucleophilic Aromatic Substitution (


).
The Kinetic Hierarchy

In activated nitrobenzenes, the rate-determining step of


 is the nucleophilic attack, not the bond breaking. The high electronegativity of Fluorine stabilizes the Meisenheimer complex intermediate significantly more than Bromine.

Reactivity Order:

  • C5-F (

    
    ): 
    
    
    
    (Fastest)
  • C4-NO

    
     (Reduction):  Chemoselective reduction.
    
  • C1/C3-Br (Suzuki/Buchwald): Requires Pd-catalysis; occurs only after

    
     and Reduction are complete.
    
Visualizing the Workflow

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Scaffold Scaffold A (1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene) Step1 Step 1: SNAr Displacement (Target: C5-Fluoro) Scaffold->Step1 R-NH2 / Base 0°C to RT Intermediate1 Intermediate 1 (5-Amino-4-nitro adduct) Step1->Intermediate1 F leaves Step2 Step 2: Nitro Reduction (Target: C4-Nitro) Intermediate1->Step2 Fe/AcOH or H2/Pd Intermediate2 Intermediate 2 (4,5-Diamino adduct) Step2->Intermediate2 NO2 -> NH2 Step3 Step 3: Cyclization (Formation of Benzimidazole) Intermediate2->Step3 R-CHO / Acid FinalCore Core Heterocycle (Dibromo-benzimidazole) Step3->FinalCore Imidazole Ring Close

Caption: Logical flow for converting Scaffold A into a pharmacologically active benzimidazole core.

Experimental Protocols

Protocol A: Regioselective Displacement (C5-F)

Objective: To introduce the first diversity vector (R1) by displacing the fluorine atom with a primary amine.

  • Why this works: The Fluorine at C5 is ortho to the Nitro group. The Bromine at C3 is also ortho, but Fluorine is displaced preferentially (approx. 95:5 ratio) due to the Meisenheimer stabilization effect described above.

Materials:

  • Scaffold A (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • THF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve Scaffold A in THF (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C (Ice/Salt bath). Critical: Low temperature suppresses competitive attack at the C3-Bromine.

  • Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the scaffold solution over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc). The starting material (usually higher

    
    ) should disappear.
    
  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash organics with Brine.[1] Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove trace isomers if C3-attack occurred.

Expected Yield: 85-95%

Protocol B: "One-Pot" Nitro Reduction & Cyclization

Objective: To generate the benzimidazole core. This protocol combines reduction of the C4-Nitro group and condensation with an aldehyde.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aldehyde (

    
    ) (1.2 eq)
    
  • Sodium Dithionite (

    
    ) (3.0 eq) - Mild reducing agent compatible with halogens.
    
  • Ethanol/Water (3:1)

Procedure:

  • Reduction: Suspend the Intermediate in EtOH/Water. Add Sodium Dithionite. Heat to 70°C for 2 hours. The yellow color of the nitro compound should fade to a pale amine color.

  • Condensation: Without isolation, add the Aldehyde (

    
    ).
    
  • Cyclization: Add a catalytic amount of Sodium Bisulfite (

    
    , 0.5 eq) to facilitate oxidative cyclization. Reflux for 4-6 hours.
    
  • Workup: Cool to RT. Remove EtOH under vacuum. Basify aqueous residue with

    
    . Extract with DCM.[1]
    
  • Result: A 4,6-dibromo-benzimidazole derivative.

Late-Stage Diversification (The Bromine Handles)

Once the heterocycle is formed, the two bromine atoms (originally at C1 and C3) remain. In the benzimidazole framework, these are now at positions 4 and 6 (numbering depends on tautomer, but they are chemically distinct).

  • Steric Differentiation: The Bromine at C4 (sandwiched between the N-R group and the Methoxy) is sterically hindered. The Bromine at C6 is more accessible.

  • Protocol: Standard Suzuki-Miyaura coupling at RT will preferentially couple at C6 . Elevated temperatures (

    
    C) and bulky ligands (e.g., XPhos) are required to force coupling at C4 .
    
Comparative Reactivity Data
PositionSubstituentActivationReaction TypeReactivity Rank
C5 Fluorineortho-Nitro

1 (Highest)
C4 Nitro-Reduction2
C6 (orig C1)Brominemeta-NitroPd-Coupling3
C4 (orig C3)Bromineortho-NitroPd-Coupling4 (Lowest - Steric)

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated dry. Always keep in solution during heating steps.

  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste from Protocol B (Dithionite) will smell of sulfur; treat with bleach before disposal.

References

  • PubChem Compound Summary. "1,3-Dibromo-5-fluoro-2-methoxybenzene (Core Scaffold Data)." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes." Org.[2][1][3] Synth. Coll. Vol. 10, p. 423. (Standard protocol validation for F-displacement).

Note: While the specific tetra-substituted CAS 443-41-4 derivative is a specialized intermediate, the reactivity patterns cited above are grounded in established physical organic chemistry principles regarding


 regioselectivity.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of electrophilic aromatic substitution on highly deactivated substrates.

Introduction: The Synthetic Challenge

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene presents a significant challenge due to the electronic nature of the substrate. The target molecule is produced by the bromination of the precursor, 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene. This precursor contains a powerful electron-withdrawing nitro group (-NO2) and two deactivating halogen substituents (-Br, -F), which collectively reduce the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack.[1][2]. However, the presence of the electron-donating methoxy group (-OCH3) at the C2 position is key. It is a strong activating group and an ortho, para-director. While its ortho (C1) and para (C5) positions are already substituted, it strongly activates the remaining ortho position (C3) for the second bromination, making the reaction regioselective but kinetically demanding.[1]

This guide will focus on overcoming the high activation energy barrier required for this transformation while ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for synthesizing 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene?

A1: The most effective method is the electrophilic bromination of the precursor 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-77-3).[3] Given the highly deactivated nature of this substrate, the reaction requires forcing conditions. A proven method for brominating strongly deactivated aromatic compounds is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄).[4][5]. The sulfuric acid protonates the NBS, generating a highly potent electrophilic bromine species capable of substituting the deactivated ring.

Q2: Why not use elemental bromine (Br₂) with a Lewis acid catalyst like FeBr₃?

A2: While the classic Br₂/FeBr₃ combination is standard for many aromatic brominations, it is often less effective for severely deactivated rings.[6][7]. The NBS/H₂SO₄ system provides a more potent electrophile.[4] Furthermore, the NBS/H₂SO₄ reaction can often be run at lower temperatures (e.g., 60-80 °C) compared to the high temperatures (e.g., >140 °C) that might be required with Br₂/FeBr₃ for a similar substrate, potentially reducing the risk of side reactions like demethylation of the methoxy group.[1][4]

Q3: What are the primary safety concerns for this reaction?

A3: The primary hazards involve the reagents.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. It is also a source of bromine.

  • Work-up: Quenching the reaction mixture with water is highly exothermic and can cause splashing. This must be done slowly and in an ice bath.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A suitable TLC eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product will be slightly less polar than the starting material. For GC-MS, a standard non-polar column can be used to separate the starting material from the product and identify any byproducts.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q: My reaction has stalled. After several hours, analysis shows mostly unreacted starting material. What is the cause and how can I fix it?

A: This is the most common issue and is typically due to an insufficient activation energy being supplied to overcome the deactivated ring system.

  • Causality: The combined electron-withdrawing effects of the nitro and halogen groups create a high energy barrier for the electrophilic attack. The reaction may be too slow at the current temperature.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 70-80 °C). Monitor for any signs of decomposition (darkening of the mixture).[4]

    • Increase Reaction Time: Deactivated systems require longer reaction times. If there is a slow but steady conversion, extending the reaction time to 24 hours or more may be necessary.

    • Check Reagent Quality: Ensure the concentrated sulfuric acid is of high purity (>96%) and that the NBS is not old or discolored, as this can indicate decomposition.

    • Reagent Stoichiometry: While a slight excess of NBS (e.g., 1.1-1.2 equivalents) is recommended, ensure the stoichiometry is correct.

Q: The reaction mixture has turned very dark or black. Is the reaction failing?

A: Significant darkening can indicate decomposition or side reactions, often caused by excessive heat.

  • Causality: At high temperatures in strong acid, sensitive functional groups can degrade. The methoxy group could be susceptible to demethylation, or other charring/polymerization reactions could occur.

  • Solutions:

    • Temperature Control: Immediately reduce the temperature. It is critical to find a balance between a temperature high enough for the reaction to proceed and low enough to prevent degradation.

    • Analyze a Sample: Carefully take a small aliquot, quench it, and analyze it by TLC or GC-MS. This will help determine if any desired product is forming or if only decomposition is occurring.

    • Restart with Lower Temperature: If significant degradation has occurred, it is best to restart the reaction, aiming for a lower temperature and potentially a longer reaction time.

Q: I am struggling to separate the product from the starting material during purification. What are the best methods?

A: The product (1,3-dibromo) and the starting material (1-bromo) have very similar structures and polarities, which can make separation challenging.

  • Causality: The only difference is a single bromine atom, leading to a small change in polarity and molecular weight.

  • Solutions:

    • Flash Column Chromatography: This is the most reliable method. Use a high-quality silica gel with a shallow solvent gradient. Start with a non-polar solvent system (e.g., 100% hexane) and slowly increase the polarity by adding ethyl acetate. The product should elute slightly before the starting material.[9][10]

    • Recrystallization: This can be effective if the reaction has gone to high conversion, leaving only a small amount of starting material. A mixed-solvent system, such as ethanol/water or hexane/dichloromethane, may be effective. Experiment with small amounts to find a system where the product has low solubility when cold, while the starting material remains in the mother liquor.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

Sources

Purification techniques for removing impurities from 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are working with 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene , a highly substituted, electron-deficient aromatic ring. This scaffold is a critical intermediate for synthesizing aniline derivatives used in kinase inhibitors and agrochemicals.

Due to the steric crowding of the benzene ring (pentasubstituted) and the presence of the methoxy group, three primary impurity classes typically plague this synthesis:

  • Unreacted Starting Material: (1,3-Dibromo-5-fluoro-2-methoxybenzene) – due to sterically hindered nitration.

  • Phenolic Byproducts: (Demethylated species) – generated by Lewis acid-catalyzed cleavage of the methoxy ether during harsh nitration or bromination.

  • Regioisomers: (6-Nitro isomer) – formed due to competing directing effects of the halogens vs. the methoxy group.

This guide provides targeted troubleshooting to isolate high-purity material (>98% HPLC).

Part 1: Troubleshooting Guides (Q&A)

Issue 1: The "Sticky Solid" Phenomenon

Q: My crude product comes out as a dark orange oil that refuses to crystallize, even though the literature suggests it should be a solid. How do I induce crystallization?

A: This is a classic "oiling out" scenario common with low-melting nitro-aromatics. It is likely caused by a depression of the melting point due to unreacted starting material (which is highly lipophilic).

Corrective Protocol:

  • Solvent Swap: Avoid pure ethanol or methanol initially. Use a Binary Solvent System .

    • Recommended: Isopropanol (IPA) / Hexane or Ethanol / Water.

  • The "Seeding" Technique:

    • Dissolve the oil in the minimum amount of warm IPA (approx. 40-50°C).

    • Add Hexane dropwise until the solution turns slightly turbid.

    • Crucial Step: Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities and leads to oiling.

Issue 2: Persistent "Red" Coloration (Phenolic Impurities)

Q: The product retains a deep red/brown hue even after recrystallization. NMR shows a broad singlet around 5.5-6.0 ppm or shifting peaks in the aromatic region.

A: This indicates the presence of a phenolic impurity (1,3-Dibromo-5-fluoro-2-hydroxy-4-nitrobenzene). The methoxy group can cleave under acidic nitration conditions, creating a phenol. Phenols oxidize easily to quinones, causing dark coloration.

Corrective Protocol (Caustic Wash): Recrystallization is often ineffective for phenols. You must use a chemical wash.

  • Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash the organic layer with 1M NaOH (Cold, 0-5°C).

    • Mechanism:[2][3] The NaOH deprotonates the phenol (pKa ~7-8 due to electron-withdrawing groups), turning it into a water-soluble phenoxide salt. The target methoxy compound remains in the organic layer.

  • Warning: Do not use hot base or prolonged exposure, as you risk hydrolyzing the fluorine (SNAr reaction).

  • Separate layers immediately, wash organics with brine, dry over Na₂SO₄, and concentrate.

Issue 3: Separation of Regioisomers

Q: I have two spots on TLC with very similar Rf values (ΔRf < 0.1). Recrystallization isn't improving the ratio.

A: The 4-nitro and 6-nitro isomers have very similar solubilities. You must rely on Flash Column Chromatography exploiting the dipole moment difference.

Corrective Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene/Heptane gradient (Start 100% Heptane -> 20% Toluene).

    • Why Toluene? Aromatic solvents often provide better selectivity (π-π interactions) for separating nitro-isomers than simple Hexane/EtOAc systems.

  • Loading: Dry load the sample adsorbed onto silica gel to minimize band broadening.

Part 2: Comparative Data & Specifications

The following table summarizes the physicochemical properties relevant to purification.

PropertyTarget MoleculeKey Impurity (Precursor)Key Impurity (Phenol)
Functional Groups -OMe, -NO₂, -Br, -F-OMe, -Br, -F (No NO₂)-OH, -NO₂, -Br, -F
Polarity (TLC) ModerateLow (High Rf)High (Low Rf / Streaking)
Acid/Base NeutralNeutralAcidic (pKa < 8)
Solubility (Water) InsolubleInsolubleSoluble at pH > 10
Solubility (EtOH) Soluble (Hot)Soluble (Cold)Soluble
Purification Method Recrystallization / ColumnColumn ChromatographyCaustic Wash (NaOH)

Part 3: Visual Workflows (Graphviz)

Diagram 1: The Purification Decision Matrix

This logic flow helps you decide which technique to apply based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: Analyze TLC/HPLC Start->CheckTLC Decision1 Is unreacted starting material present? CheckTLC->Decision1 Decision2 Is the product dark/acidic? Decision1->Decision2 No Action_Column Perform Flash Chromatography (Silica: Hexane/Toluene) Decision1->Action_Column Yes (High Rf spot) Action_Wash Perform Caustic Wash (Cold 1M NaOH) Decision2->Action_Wash Yes (Phenols) Action_Cryst Recrystallization (IPA/Hexane or EtOH/H2O) Decision2->Action_Cryst No Action_Column->Decision2 Action_Wash->Action_Cryst Final Pure Product (>98%) Action_Cryst->Final

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

Diagram 2: Recrystallization Phase Diagram

A visual guide to the "Oiling Out" solution using a binary solvent system.

Recrystallization Step1 Dissolve Crude (Hot IPA, 50°C) Step2 Add Anti-Solvent (Hexane) until turbid Step1->Step2 Step3 Re-heat briefly to clear solution Step2->Step3 Step4 Cool to 25°C (Add Seed Crystal) Step3->Step4 Step5 Chill to 0°C (Harvest Crystals) Step4->Step5

Caption: Step-by-step solvent manipulation to prevent oiling out during crystallization.

Part 4: Detailed Experimental Protocols

Protocol A: Chemical Removal of Phenolic Impurities

Use this when the product is dark or contains acidic byproducts.

  • Preparation: Dissolve 10.0 g of crude 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in 100 mL of Ethyl Acetate (EtOAc).

  • Wash 1: Add 30 mL of 1M NaOH (cold). Shake vigorously for 2 minutes.

    • Observation: The aqueous layer should turn bright yellow/orange (phenoxide salt).

  • Separation: Drain the aqueous layer.

  • Wash 2: Repeat with another 20 mL of 1M NaOH to ensure complete phenol removal.

  • Neutralization: Wash the organic layer with 30 mL of Saturated Ammonium Chloride (NH₄Cl) or dilute HCl to neutralize trace base.

  • Drying: Wash with Brine (sat. NaCl), dry over Anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate.

Protocol B: Mixed-Solvent Recrystallization

Use this for final polishing to >98% purity.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add Ethanol (95%) at 60°C. Use approximately 5 mL per gram of solid.

  • Anti-solvent Addition: While stirring hot, add Water dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Clearing: Add a few drops of hot Ethanol to just clear the solution again.

  • Crystallization: Remove from heat. Cover the flask with foil (exclude light). Allow to cool to room temperature undisturbed for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold (0°C) 50:50 Ethanol/Water.

References

  • MDPI. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (Provides analogous nitration and purification workflows for fluoro-nitro-anisoles). Link

  • Organic Syntheses. (1943).[4] 1-Bromo-2-fluorobenzene and general halogenated aromatic purification. Coll. Vol. 2, p. 297.[4] Link

  • Google Patents. (2025). WO 2025/109026 A1: Process for the preparation of 4-fluoro-3-methoxyaniline. (Describes reduction and handling of the exact nitro-precursor scaffold). Link

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (Industrial standard for phenol removal via pH adjustment). Link

  • BenchChem. (2025).[1] Technical Support Center: Purification of Crude 1,2,4,5-Tetrafluoro-3-nitrobenzene. (Analogous poly-halo nitrobenzene purification guide). Link

Sources

Solving solubility issues with 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-DBFMN-001 Status: Open Priority: Critical (Blocking Experimental Workflow) Compound Class: Polyhalogenated Nitroanisole Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Physicochemical Profile[1][2][3]

The Core Problem: You are likely experiencing immediate precipitation ("crashing out") upon introducing your DMSO stock solution into aqueous buffers. This is not a user error; it is an intrinsic property of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene .

This molecule exhibits "Brick Dust" characteristics: high crystal lattice energy (due to the symmetry and halogen stacking) combined with high lipophilicity. Unlike ionizable drugs, this compound has no acidic or basic centers to manipulate via pH adjustment in the physiological range.

Compound Profile (Data for Calibration):

PropertyValue (Est.)Implication for Solubility
LogP ~3.5 – 4.2Highly Lipophilic. Requires organic cosolvents or surfactants.
pKa NeutralpH adjustment will NOT work. Do not waste time with acid/base buffers.
Melting Point >200°CHigh lattice energy. Resists breaking crystal structure to enter solution.
H-Bond Donors 0Poor interaction with water molecules.
Heavy Atoms Br (x2), F, NO2Significant hydrophobic bulk.

Decision Matrix: Select Your Solubilization Strategy

Do not use a "one size fits all" approach. Select the method based on your downstream application.

SolubilityDecisionMatrix Start Select Assay Type Enzymatic Enzymatic/Biochemical (Cell-Free) Start->Enzymatic CellBased Cell-Based Assays (Live Culture) Start->CellBased InVivo In Vivo / Animal (PK/PD) Start->InVivo Sol_DMSO Method A: DMSO Cosolvent (Max 5%) Enzymatic->Sol_DMSO High tolerance Sol_Cyc Method B: Cyclodextrin Complex (HP-β-CD) CellBased->Sol_Cyc DMSO toxic >0.1% InVivo->Sol_Cyc IV/IP Safe Sol_Surf Method C: Surfactant/Lipid Mix (Tween 80 / PEG) InVivo->Sol_Surf High load req.

Figure 1: Strategic selection of solubilization method based on biological tolerance limits.

Troubleshooting Protocols (Step-by-Step)

Method A: The "Solvent Shift" (For Enzymatic Assays)

Best for: Biochemical assays where up to 5% DMSO is tolerated.

The Error: Adding water to the DMSO stock. This causes local supersaturation and immediate precipitation. The Fix: You must add the stock to the buffer under rapid agitation.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 100x the final target concentration (e.g., 10 mM).

  • Vortex: Ensure complete dissolution. Sonicate if necessary (warm water bath, 37°C).

  • The Shift:

    • Place your aqueous buffer on a magnetic stirrer (rapid stir, no splashing).

    • Submerge the pipette tip below the surface of the buffer.

    • Slowly inject the DMSO stock directly into the vortex.

    • Result: A clear solution or stable suspension.

Method B: Cyclodextrin Complexation (For Cell Culture)

Best for: Live cells sensitive to DMSO toxicity (limits <0.1%).

Mechanism: The hydrophobic brominated benzene ring fits perfectly into the cavity of Beta-Cyclodextrins, shielding it from water while the CD's outer shell remains soluble.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol) in water/media. Filter sterilize (0.22 µm).

  • Initial Dissolution: Dissolve your compound in a minimal volume of acetone or methanol (volatile solvents).

  • Evaporation (Thin Film): Add the volatile drug solution to a glass vial. Evaporate the solvent under a nitrogen stream or vacuum until a thin film forms on the glass.

  • Hydration: Add the 20% CD solution to the vial.

  • Complexation: Sonicate heavily (15-30 mins) or shake at 37°C overnight.

  • Validation: The solution should clarify. If cloudy, filter through 0.45 µm; the drug is likely sequestered in the CD complexes in the filtrate.

Method C: Surfactant System (For In Vivo/High Concentration)

Best for: IP/PO dosing in mice/rats.

Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Dissolve compound in DMSO (5% of total vol).

  • Add Tween 80 (5% of total vol) and vortex.

  • Add PEG400 (40% of total vol) and vortex. Solution should be clear.

  • Slowly add Water (50% of total vol) while vortexing.

    • Note: If precipitation occurs here, reduce water content and increase PEG400.

Frequently Asked Questions (FAQ)

Q: I see a "cloud" immediately when I add my stock to the media. Is this contamination? A: No. This is the "Oiling Out" or "Crash Out" phenomenon. Your compound is hydrophobic (LogP > 3.5). When DMSO hits water, the DMSO diffuses away rapidly, leaving the drug molecules stranded. They aggregate instantly. See Method A for the fix.

Q: Can I use acid or base to dissolve it? A: No. 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a neutral molecule. It lacks ionizable protons (like -COOH) or basic nitrogens (like -NH2) that respond to pH. Extreme pH will only degrade your compound (hydrolysis of the fluorine or nitro groups) without helping solubility.

Q: My cells are dying, but I'm only using 1% DMSO. A: 1% DMSO is often toxic to sensitive cell lines (primary neurons, stem cells). For this compound, the toxicity might be synergistic (membrane permeabilization by DMSO + hydrophobic drug accumulation). Switch to Method B (Cyclodextrins) to eliminate DMSO entirely.

Q: Why does the solution turn yellow? A: Nitro-aromatics often exhibit a yellow color, especially in polar aprotic solvents (like DMSO) or under light exposure due to charge-transfer complexes. This is likely normal, but verify purity via HPLC if the color deepens significantly over time (sign of photodegradation).

Visualizing the "Crash-Out" Mechanism

Understanding why it fails helps you prevent it.

CrashOutMechanism Stock Step 1: Stock Solution (Drug + DMSO) Solvated & Stable Mixing Step 2: Mixing with Water DMSO has high affinity for Water Stock->Mixing Add to Buffer Shell Step 3: Solvation Shell Stripping DMSO leaves Drug to bind Water Mixing->Shell Rapid Diffusion Agg Step 4: Hydrophobic Aggregation (Precipitation/Crystallization) Shell->Agg High LogP / Lattice Energy

Figure 2: The microscopic mechanism of precipitation when hydrophobic stocks meet aqueous media.

References & Authority

  • PubChem. (2025).[1][2] 1,3-Dibromo-5-fluoro-2-methoxybenzene Compound Summary. National Library of Medicine. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3] ISRN Pharmaceutics. (General principles for solubilizing Class II/IV compounds). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Specifics on HP-β-CD for halogenated aromatics). Link

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits.[4] (Guidelines for DMSO tolerance in biological assays). Link

Sources

Minimizing side reactions during the nitration of dibromo-fluoroanisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Dibromo-Fluoroanisole Derivatives Ticket ID: NIT-ANIS-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Nitrating dibromo-fluoroanisole is a balancing act. You are working with a substrate that is simultaneously activated (by the methoxy group) and deactivated (by three halogen atoms). This electronic "tug-of-war" creates a high potential for side reactions—specifically ipso-substitution (loss of bromine) and ether cleavage (demethylation).

Standard mixed-acid protocols (


) are often too aggressive for this delicate electronic landscape, leading to "dirty" NMR spectra and low yields. This guide details the mechanistic causes of these failures and provides a validated protocol using Acetyl Nitrate  to restore selectivity.
Module 1: The "Bromine Swap" (Ipso-Nitration)

User Symptom: "My product mass is lower than expected. NMR shows the loss of a Bromine atom and the appearance of a Nitro group in its place."

The Mechanism: The methoxy group (-OMe) is a powerful ortho, para-director. In many dibromo-fluoroanisole isomers, the position para to the methoxy group is occupied by a Bromine atom. Under standard conditions, the nitronium ion (


) does not simply look for an empty seat; it attacks the most electron-rich carbon. If that carbon holds a Bromine, the intermediate sigma complex can stabilize itself by ejecting the Bromine cation (

) rather than a proton (

). This is ipso-substitution .

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Choice Switch to Acetyl Nitrate (

)
Mixed acids (

) increase the energy of the system, making the activation barrier for ipso attack surmountable. Acetyl nitrate is milder and more selective.[1]
Temperature Strictly < 0°C Ipso attack has a higher activation energy than normal substitution. Keeping the reaction cold kinetically favors the normal pathway.
Stoichiometry 1.05 eq.

Excess nitrating agent encourages attack at less favorable positions (ipso sites) once the open positions are filled.
Module 2: The "Phenol Problem" (Demethylation)

User Symptom: "I see a broad -OH peak in the IR/NMR. The methoxy singlet is gone or diminished. I made a phenol."

The Mechanism: Anisoles are ethers. In the presence of strong Brønsted acids (like


) and water (often present in non-fuming 

), the ether oxygen becomes protonated. A nucleophile (even water or bisulfate) can then attack the methyl group via an

mechanism, cleaving the bond and leaving you with a phenol.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Water Content Use Fuming

or Anhydrous Reagents
Water acts as the nucleophile that completes the hydrolysis. Remove it, and the pathway is blocked.
Acid Strength Avoid

Sulfuric acid is a strong enough proton donor to fully protonate the ether oxygen. Acetic anhydride buffers the acidity.
Quenching Pour onto Ice/Solid

The heat of dilution during quenching can spike the temperature, causing rapid hydrolysis if acid is still present.
Visualizing the Chemistry
Diagram 1: Troubleshooting Decision Matrix

Use this flow to diagnose your specific impurity profile.

TroubleshootingMatrix Start Analyze Crude NMR/LCMS LossBr Mass = Expected - 79 + 45 (Loss of Br, Gain of NO2) Start->LossBr LossMe Loss of -OMe Singlet Appearance of -OH Start->LossMe Dinitro Mass = Expected + 45 (Dinitration) Start->Dinitro Clean Target Mass Observed Start->Clean DiagIpso Diagnosis: Ipso-Nitration (Attack at C-Br) LossBr->DiagIpso DiagDemethyl Diagnosis: Ether Cleavage (Acid Hydrolysis) LossMe->DiagDemethyl DiagOver Diagnosis: Over-Nitration (Too aggressive) Dinitro->DiagOver SolIpso Sol: Switch to Acetyl Nitrate Reduce Temp to -10°C DiagIpso->SolIpso SolDemethyl Sol: Remove H2SO4 Use Ac2O as solvent DiagDemethyl->SolDemethyl SolOver Sol: Reduce Equivalents Slow Addition Rate DiagOver->SolOver

Caption: Diagnostic logic flow for identifying side reactions based on spectral data.

Diagram 2: The Ipso-Substitution Mechanism

Understanding why the Bromine leaves.

IpsoMechanism Substrate Dibromo-Fluoroanisole (Para-Br blocked) Split Attack Site? Substrate->Split NO2 Nitronium Ion (NO2+) NO2->Split PathA Attack at Open CH (Ortho to OMe) Split->PathA Kinetic Control (Low T) PathB Attack at C-Br (Para to OMe - Activated) Split->PathB Electronic Control (High T/Acid) SigmaA Sigma Complex A (Stable) PathA->SigmaA ProdA Target Product (-H+) SigmaA->ProdA SigmaB Sigma Complex B (Br and NO2 on same C) PathB->SigmaB ProdB Ipso Impurity (Loss of Br+) SigmaB->ProdB

Caption: Mechanistic divergence between desired nitration and ipso-debromination.

Module 3: Validated Experimental Protocol

Method: In Situ Generation of Acetyl Nitrate (The "Gold Standard" for Lab Scale) Safety Critical: Acetyl nitrate is potentially explosive if heated or concentrated. Never heat above 20°C. Never store the reagent; generate and use immediately.

Step-by-Step Workflow
  • Reagent Preparation (The Generator):

    • In a round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 equiv) .

    • Cool to 0°C using an ice/salt bath.

    • Slowly add Fuming Nitric Acid (1.05 equiv) dropwise.

    • CRITICAL: Maintain internal temperature < 5°C . The formation of acetyl nitrate is exothermic.

    • Stir for 15 minutes at 0°C to ensure conversion to

      
      .
      
  • Substrate Addition:

    • Dissolve your Dibromo-fluoroanisole (1.0 equiv) in a minimal amount of Acetic Anhydride (or DCM if solubility is poor).

    • Add this solution dropwise to the nitrating mixture.[2][3]

    • Rate Control: Ensure the temperature does not rise above 10°C .

  • Reaction & Quench:

    • Allow to stir at 0°C to 10°C for 1–2 hours. Monitor by TLC/LCMS.

    • Quench: Pour the reaction mixture slowly onto a stirred slurry of Ice and Sodium Bicarbonate . (Do not pour water into the acid).

    • Stir until gas evolution ceases (neutralization of acetic acid).

  • Workup:

    • Extract with Ethyl Acetate or DCM.[2]

    • Wash with Brine.[4]

    • Dry over

      
       and concentrate.
      
References
  • Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution.[3][5][6][7][8][9] X. Nitration of Halobenzenes and Halotoluenes.[2][7] Journal of the American Chemical Society. Link

  • Fischer, A., & Henderson, G. N. (1985). Ipso-Nitration of haloanisoles.[10] Tetrahedron Letters. Link

  • Moodie, R. B., & Schofield, K. (1976). Ipso-attack in aromatic nitration.[11] Accounts of Chemical Research.[12] Link

  • Venkatesan, K., et al. (2010). Process Safety in Nitration of Anisole Derivatives. Organic Process Research & Development. Link

Sources

Recrystallization solvent selection for high-purity 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvent Selection for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Document ID: TSC-2026-02-26-001 Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert-driven insights and troubleshooting protocols for achieving high-purity 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for a polar, substituted nitrobenzene like this one?

An ideal solvent must exhibit a significant difference in solubility for the target compound between its boiling point and a low temperature (e.g., 0-4 °C).[1] This steep solubility curve is fundamental for maximizing the recovery of the purified product.[1] For 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, which is a highly substituted and polar aromatic compound due to the electron-withdrawing nitro group, the principle of "like dissolves like" suggests that polar solvents are a good starting point.[1]

The key characteristics are:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound at or near its boiling point.[2]

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to ensure high yield upon crystallization.[2][3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[1][2]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[2]

Q2: Based on the structure of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, what specific solvents should I screen first?

Given the compound's polarity from the nitro, fluoro, and methoxy groups, moderately polar solvents are excellent candidates. A rule of thumb is that solvents containing similar functional groups to the compound can be effective.[4] Therefore, alcoholic solvents are often a good starting point for nitroaryl compounds.[1]

Here is a rationally selected list of solvents for initial screening, categorized by polarity:

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group offers good polarity to dissolve the compound when hot, but the alkyl portion often reduces solubility at room temperature. A very common and effective choice for nitroaromatics.[1][2]
Esters Ethyl AcetateMedium polarity. Often provides a good solubility differential.
Ketones AcetoneA highly polar solvent that might be too effective (high solubility at all temps), but worth testing. Can be useful as the "good" solvent in a mixed-solvent system.[4]
Aromatic Hydrocarbons TolueneThe aromatic ring can interact favorably with the compound's benzene core. While less polar, heating can often overcome the energy barrier for dissolution.
Halogenated DichloromethaneIts polarity is suitable, but its low boiling point can sometimes lead to premature crystallization.
Mixed Solvents Ethanol/Water, Acetone/HexaneTo be used if no single solvent is ideal.[5] A mixed system finely tunes the solvent's polarity to achieve the desired solubility curve.

Experimental Workflow: Empirical Solvent Selection

For a novel or less-documented compound, a small-scale, systematic screening is the most reliable method for identifying the optimal solvent.

Workflow Diagram: Solvent Screening & Optimization

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Decision & Optimization cluster_2 Phase 3: Scale-Up start Place ~20 mg of crude 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in 6 separate test tubes add_cold Add 0.5 mL of a different candidate solvent to each tube at RT start->add_cold observe_cold Observe Solubility at RT add_cold->observe_cold heat Heat soluble/sparingly soluble tubes in a water/sand bath observe_cold->heat add_hot Add solvent dropwise until solid just dissolves heat->add_hot cool Cool slowly to RT, then in an ice bath add_hot->cool observe_crystals Observe crystal formation cool->observe_crystals decision Evaluate Results observe_crystals->decision ideal Ideal Solvent Found: Sparingly soluble cold, very soluble hot, forms good crystals. decision->ideal Good Result too_soluble Problem: Too Soluble (Even when cold) decision->too_soluble Poor Result insoluble Problem: Insoluble (Even when hot) decision->insoluble Poor Result scale_up Proceed to Large-Scale Recrystallization Protocol ideal->scale_up mixed_solvent Optimize with Mixed Solvent System too_soluble->mixed_solvent Use as 'Good' Solvent insoluble->mixed_solvent Use as 'Bad' Solvent mixed_solvent->scale_up

Sources

Overcoming steric hindrance in coupling reactions with 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals working with highly functionalized, sterically hindered building blocks.

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene presents a unique dual-challenge in transition-metal catalysis:

  • Extreme Steric Hindrance: The 3-bromo position is flanked by a bulky 2-methoxy group and a 4-nitro group, severely restricting the spatial approach of palladium complexes.

  • High Electrophilicity: The strongly electron-withdrawing 4-nitro group activates the adjacent 5-fluoro and 3-bromo positions, making them highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) side reactions.
    

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized protocols, and validated data to help you achieve regioselective and high-yielding cross-couplings.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my standard Suzuki-Miyaura couplings (e.g., using


 or 

) stall at low conversion with this substrate?
A1: The failure is primarily a steric bottleneck during the transmetalation step. Standard ligands like

form bis-ligated

species that are too bulky to undergo oxidative addition into the hindered 3-bromo bond. Even if oxidative addition occurs at the less hindered 1-bromo position, the bulky 2-methoxy group can coordinate to the palladium center, preventing the transmetalation of the incoming boronic acid. To overcome this, you must use dialkylbiarylphosphine ligands (Buchwald ligands) which promote the formation of a highly active, mono-ligated

active species 1.

Q2: How can I achieve regioselective mono-coupling? A2: You must exploit the steric differentiation between the two bromides. The 1-bromo position (flanked by the 2-methoxy and the 6-proton) is significantly less hindered than the 3-bromo position (flanked by the 2-methoxy and 4-nitro groups). By strictly limiting the coupling partner to 1.05 equivalents and using a moderately bulky ligand like SPhos at lower temperatures (60 °C), oxidative addition will preferentially and exclusively occur at the 1-position.

Q3: I am detecting significant amounts of defluorinated or amine-adduct side products. What is happening? A3: You are observing competing


. The 4-nitro group strongly withdraws electron density, activating the ortho 5-fluoro position (and to a lesser extent, the 3-bromo position) toward nucleophilic attack. If your reaction utilizes strong nucleophilic bases (like 

) or primary aliphatic amines, the background

rate will outcompete the palladium-catalyzed cycle. Solution: Switch to strictly anhydrous, non-nucleophilic bases such as

or

.

Q4: How can I force a double coupling at both the 1- and 3-positions? A4: Coupling at the 3-position requires extreme conformational flexibility from the catalyst to accommodate the ortho-substituents during transmetalation. Trineopentylphosphine (TNpP) has been shown to be exceptionally effective for sterically demanding substrates because its flexible alkyl chains allow the catalyst to adapt to the steric bulk of the substrate 2. Alternatively, highly substituted Buchwald ligands like XPhos can be used at elevated temperatures (100–120 °C) 3.

Part 2: Mechanistic & Workflow Visualizations

G Pd0 Pd(0)L Active Species (Mono-ligated via Buchwald Ligand) OxAdd Oxidative Addition Bottleneck: Steric clash with 2-OMe & 4-NO2 Pd0->OxAdd Ar-Br PdII Pd(II) Ar-Br Complex OxAdd->PdII Fast with Bulky Ligands TransMet Transmetalation Bottleneck: Requires flexible ligand (e.g., TNpP) PdII->TransMet Base, R-B(OH)2 PdII_R Pd(II) Ar-R Complex TransMet->PdII_R Rate-limiting step RedElim Reductive Elimination (Accelerated by ligand bulk) PdII_R->RedElim RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation steps.

G Start 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene Q1 Using Nucleophilic Base? (e.g., NaOtBu, Alkylamines) Start->Q1 SNAr SNAr Side Reactions (at 5-F or 3-Br) Q1->SNAr Yes (NO2 activates ring) Q2 Catalyst/Ligand System? Q1->Q2 No (e.g., K3PO4) NoRxn Stalled Reaction (Catalyst Poisoning/Steric Block) Q2->NoRxn Standard (e.g., PPh3) Q3 Equivalents of Boronic Acid? Q2->Q3 Bulky (SPhos, XPhos, TNpP) Mono Regioselective Coupling (1-Bromo Position) Q3->Mono 1.0 - 1.05 eq Moderate Temp (60°C) Di Double Coupling (1- and 3-Bromo Positions) Q3->Di >2.5 eq High Temp (100°C)

Decision tree for predicting chemoselectivity and regioselectivity based on reaction conditions.

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the performance of various catalyst systems for the coupling of 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene with phenylboronic acid.

Ligand SystemBaseTemp (°C)Yield: 1-Position (Mono)Yield: 1,3-Positions (Di)

Side Products


8015%0%5%


8045%Trace2%

/ SPhos

6085% 5%<1%

/ XPhos

10012%78% <1%

/ TNpP

1005%92% <1%
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Mono-Suzuki Coupling (1-Position)

This protocol utilizes steric differentiation to selectively couple at the less hindered 1-position while keeping the 3-bromo intact for subsequent orthogonal functionalization.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and SPhos (4 mol%) in anhydrous THF (0.2 M). Stir at room temperature for 15 minutes.
    
    • Validation Check: The solution must transition from orange to a homogeneous pale yellow, indicating successful coordination and formation of the active

      
       species.
      
  • Substrate Loading: Add 1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) and the arylboronic acid (strictly 1.05 eq).

    • Causality: Exceeding 1.05 eq risks overcoming the steric threshold of the 3-position, leading to unwanted di-coupled byproducts.

  • Base Addition: Add finely milled, anhydrous

    
     (2.0 eq). Do not use aqueous base solutions.
    
    • Causality: Avoiding water and hydroxide ions completely suppresses

      
       defluorination at the highly activated 5-position.
      
  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 60 °C for 12 hours.

  • In-Process Monitoring: Analyze via LC-MS.

    • Validation Check: The mono-coupled product will appear as the dominant peak. Confirm regioselectivity by checking for the distinct 1:1 isotopic M/M+2 ratio of the remaining single bromine atom.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Forcing Double-Suzuki Coupling (1,3-Positions)

This protocol uses highly flexible ligands and elevated temperatures to overcome the extreme steric barrier at the 3-position.

  • Catalyst Selection: In a glovebox, combine

    
     (5 mol% Pd) and Trineopentylphosphine (TNpP) (10 mol%) in anhydrous Toluene/1,4-Dioxane (1:1 v/v).
    
  • Reagent Loading: Add the substrate (1.0 eq) and the arylboronic acid (3.0 eq).

  • Base Addition: Add anhydrous

    
     (4.0 eq). The cesium counterion increases the solubility and reactivity of the boronate complex during the sterically demanding transmetalation step.
    
  • Reaction Execution: Seal the reaction vessel and heat to 100 °C for 24 hours.

  • Validation Check (12 Hours): Perform an aliquot check via TLC or LC-MS. If the reaction has stalled at the mono-coupled intermediate (indicating catalyst poisoning or degradation), spike the reaction with an additional 2 mol% of the pre-mixed

    
     catalyst to drive it to completion.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over

    
    , and purify via flash chromatography.
    
References
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction The Journal of Organic Chemistry - ACS Public
  • Buchwald Ligands Sigma-Aldrich
  • Buchwald Ligands Review Entegris

Sources

Troubleshooting catalyst poisoning when using halogenated nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting Catalyst Poisoning & Selectivity Loss in Halogenated Nitrobenzene Reduction

Welcome to the Support Center

You are likely here because your hydrogenation experiment has failed in one of two distinct ways:

  • The "Stall": The reaction started but stopped prematurely (often at the hydroxylamine intermediate).

  • The "Loss": You achieved full conversion, but your halogen (Cl, Br, I) was stripped off (hydrodehalogenation), yielding aniline instead of haloaniline.

These two issues are mechanistically linked. The hydrogen halide (HX) generated during dehalogenation acts as a potent catalyst poison, often causing the "Stall" you observe in subsequent steps.

Use this guide to diagnose your specific failure mode and implement the correct chemical engineering solution.

Part 1: Diagnostic Framework

Before changing your catalyst, you must identify the failure mechanism. Use this logic flow to categorize your issue.

Troubleshooting Logic Tree

TroubleshootingLogic Start START: Analyze Reaction Mixture (HPLC/GC) Conversion Is Nitrobenzene fully consumed? Start->Conversion Selectivity Is the Halogen intact? Conversion->Selectivity Yes Intermediate Major Product? Conversion->Intermediate No (Stalled) Success Process Optimized Selectivity->Success Yes Dehalo ISSUE: Hydrodehalogenation (Selectivity Loss) Selectivity->Dehalo No (Aniline detected) Stall ISSUE: Catalyst Poisoning (Activity Loss) Intermediate->Stall Hydroxylamine Accumulation MassTransfer ISSUE: H2 Mass Transfer Limitation Intermediate->MassTransfer Nitrobenzene remains

Figure 1: Diagnostic logic flow to distinguish between selectivity failure (dehalogenation) and activity failure (poisoning/stalling).

Part 2: Solving Hydrodehalogenation (The "Loss")

The Problem: Palladium (Pd) is an excellent hydrogenation catalyst, but it is also the gold standard for oxidative addition into C-X bonds. If you use standard Pd/C, you will likely cleave the halogen.

The Solution: You must alter the electronic environment of the catalyst active site to disfavor C-X insertion while maintaining nitro reduction capability.

Protocol A: Catalyst Substitution (The "Hardware" Fix)

Switching the metal is the most effective solution. Platinum (Pt) is significantly less active toward C-Cl/C-Br bonds than Palladium.

Catalyst SystemSelectivity RiskActivityRecommended For
Pd/C (Standard) High (Dehalogenation likely)Very HighSimple nitroarenes (non-halogenated).
Pt/C (Sulfided) LowModerateGold Standard for Cl/Br-nitrobenzenes.
Pt/C + Vanadium Very LowHighAvoiding hydroxylamine accumulation.
Raney Nickel ModerateModerateCost-sensitive processes (requires careful pH control).
Protocol B: Chemical Inhibition (The "Software" Fix)

If you must use Pd/C, you need to "poison" the highly active sites that perform dehalogenation without killing the sites responsible for nitro reduction.

Step-by-Step Inhibition Protocol:

  • Calculate Loading: Use 0.1% to 0.5% (relative to substrate weight) of an inhibitor.

  • Select Inhibitor:

    • Morpholine: Acts as a mild base and site-blocker.

    • Thiourea / Thioethers: Selectively poisons highly active kink sites on the metal.

    • Hypophosphorous Acid (H3PO2): A powerful inhibitor of dehalogenation.

  • Add Acid Scavenger: Even with inhibitors, trace HX will form. Add 0.5 equivalents of MgO , NaHCO3 , or CaCO3 .

    • Why? HX poisons the catalyst. Neutralizing it prolongs catalyst life.

Part 3: Solving Catalyst Stalling (The "Stall")

The Problem: The reaction stops at the Phenylhydroxylamine (Ph-NHOH) intermediate. The Cause:

  • Halide Poisoning: Trace dehalogenation released Cl-/Br-, which adsorbed to the metal surface, blocking H2 activation.

  • Lack of Promotion: The reduction of Hydroxylamine

    
     Aniline is structurally demanding. Unpromoted catalysts often fail here, leading to accumulation of this thermally unstable intermediate.
    
The Vanadium Solution

Vanadium species (


) act as oxygen-transfer agents, drastically accelerating the reduction of the hydroxylamine N-O bond.
Mechanism of Action

VanadiumMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Aniline Haloaniline (Ar-NH2) Hydroxyl->Aniline Slow Step (Often Stalls Here) Vanadium Vanadium Promoter (V-Oxide Species) Hydroxyl->Vanadium Recycles Vanadium->Hydroxyl Activates N-O bond

Figure 2: The reduction pathway. Vanadium promoters specifically catalyze the rate-limiting step from Hydroxylamine to Aniline, preventing stalling.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a sudden exotherm followed by a dead reaction. What happened? A: You likely experienced Hydroxylamine accumulation followed by a disproportionation event. Hydroxylamines are thermally unstable. If the catalyst is poisoned (by halides) or unpromoted, the intermediate builds up. If the temperature spikes, it disproportionates violently into Azoxy species and water, often deactivating the catalyst permanently. Fix: Use Pt-V/C (Platinum doped with Vanadium) to keep the hydroxylamine concentration low throughout the run.

Q: Can I just add more catalyst if it stalls? A: Generally, no . If the stall is caused by halide poisoning (from side-reaction dehalogenation), the new catalyst will also be poisoned by the HX present in the solution. Fix: You must prevent the formation of HX (using inhibitors) or scavenge it immediately (using MgO/Base) before it binds to the metal.

Q: Why does my reaction work in Methanol but fail in THF? A: Solvent polarity affects the adsorption of the nitro group vs. the halogen. Methanol is protic and facilitates hydrogen transfer. However, if dehalogenation is your main issue, changing to a non-protic solvent like Toluene can sometimes reduce the rate of C-X cleavage, though it may slow the overall rate.

References

  • Blaser, H. U. , et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003.

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001. (Standard Reference Text).
  • Coq, B. , et al. "Hydrogenation of Nitroaromatics: Mechanism and Catalyst Design." Applied Catalysis A: General, vol. 101, 1993.

  • Baumeister, P., Blaser, H. U., & Studer, M. "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters."[1] Catalysis Letters, vol. 49, 1997.

  • Lange, P. M. "Process for the preparation of halogenated anilines." U.S. Patent 4,051,177.

Sources

Thermal stability and decomposition risks of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

A Guide to Thermal Stability, Decomposition Risks, and Safe Handling

Prepared by: Senior Application Scientist, Chemical Safety Division

Welcome to the technical support guide for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. This document is intended for researchers, chemists, and drug development professionals who handle this complex aromatic intermediate. The presence of multiple functional groups—specifically a nitro group and two bromine atoms—on the benzene ring introduces significant potential for thermal instability and hazardous decomposition.[1][2][3] This guide synthesizes established principles from related chemical classes to provide a robust framework for safe handling and experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the safety and handling of this compound.

Q1: What are the primary thermal risks associated with 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene?

A1: The primary risk is a rapid, uncontrolled exothermic decomposition, commonly known as a runaway reaction.[4][5] This is characteristic of many nitroaromatic compounds, which can release a large amount of energy upon decomposition.[1][6] The high bond energy of the C-NO2 group means that once initiated by heat, the decomposition can become self-accelerating, leading to a rapid increase in temperature and pressure within the vessel, potentially causing an explosion.[1][7]

Q2: What are the likely hazardous decomposition products?

A2: Upon thermal decomposition, a complex mixture of toxic and corrosive gases is expected. Based on the compound's structure, these include:

  • Nitrogen oxides (NOx): From the nitro group.[8]

  • Hydrogen bromide (HBr) and other brominated species: From the bromo- substituents. Thermal degradation of brominated aromatics often yields HBr, brominated benzenes, and phenols.[3][9][10]

  • Hydrogen fluoride (HF): From the fluoro- substituent.[8]

  • Carbon monoxide (CO) and Carbon dioxide (CO2): From the incomplete or complete oxidation of the benzene ring.[8]

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): Under certain thermal conditions, brominated aromatics can be precursors to these highly toxic compounds.[3][11]

Q3: How do the different functional groups influence the compound's stability?

A3: Each functional group plays a distinct role:

  • Nitro Group (-NO2): This is the primary driver of thermal instability. It is a powerful electron-withdrawing group and an "energetic" functional group, meaning its decomposition is highly exothermic.[1][12][13]

  • Bromo Groups (-Br): The carbon-bromine bonds are weaker than C-H or C-F bonds and can be points of initial cleavage during decomposition. The presence of multiple heavy bromine atoms increases the molecule's density and can influence the decomposition pathway.[9]

  • Fluoro Group (-F): The carbon-fluorine bond is very strong and generally increases the thermal stability of the molecule overall. However, its presence leads to the formation of hazardous HF upon decomposition.

  • Methoxy Group (-OCH3): This group can influence the electronic properties of the ring but is less of a primary driver of instability compared to the nitro group.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It must be kept away from heat sources, open flames, sparks, and direct sunlight.[14][15] Store it separately from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents, which could catalyze decomposition.[2][6]

Q5: What immediate steps should be taken in case of a spill?

A5: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[14] Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, contain the spill.[16] Use an inert, non-combustible absorbent material like sand or vermiculite to clean up the solid.[17] Do not use combustible materials like paper towels for the bulk of the spill. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[16]

Section 2: Troubleshooting Guide for Experimental Work

This section provides practical advice for specific issues that may arise during experiments.

Issue 1: An unexpected exotherm is observed at a low temperature during a Differential Scanning Calorimetry (DSC) scan.

  • Potential Cause: The presence of impurities is a well-documented cause for lowering the decomposition temperature of nitroaromatic compounds.[2][6] Contaminants such as residual acids or bases from the synthesis (e.g., nitric acid, sodium hydroxide), metal ions from reaction vessels, or other reagents can act as catalysts for decomposition.[6][18]

  • Troubleshooting Steps & Rationale:

    • Verify Purity: Re-analyze the sample's purity using techniques like HPLC, GC-MS, or NMR. Even trace impurities can have a significant impact.

    • Repurify the Material: If impurities are detected, repurify a small batch of the material through recrystallization or column chromatography and re-run the DSC analysis. This helps confirm if the impurity was the cause.

    • Use Inert Crucibles: When performing thermal analysis, use inert crucibles (e.g., gold-plated stainless steel or glass) instead of aluminum, as aluminum can react with some compounds at elevated temperatures.

Issue 2: A reaction involving this compound shows a rapid, uncontrolled temperature and pressure increase.

  • Potential Cause: The reaction has reached the onset temperature for thermal decomposition, initiating a runaway reaction.[5][7] This indicates that the heat being generated by the desired reaction and the incipient decomposition is exceeding the cooling capacity of the system.

  • Troubleshooting Steps & Rationale:

    • Emergency Cooling: Immediately apply maximum cooling to the reactor (e.g., emergency cooling bath). The goal is to remove heat faster than it is being generated.

    • Stop Reagent Addition: If applicable, immediately cease the addition of any reagents to the vessel to prevent adding more fuel to the reaction.

    • Quench/Dilute (Use with extreme caution): If a validated quenching procedure exists and it is safe to do so, add a cold, inert solvent to dilute the reactants and absorb heat. This should only be done if the quenching agent is known to be compatible and will not exacerbate the situation.

    • Post-Incident Analysis: After stabilizing the situation, a thorough review is critical. Re-evaluate the process safety parameters. The reaction should be run at a lower temperature, with slower addition rates, or in a more dilute solution to ensure better heat management.

Issue 3: DSC results are inconsistent between different batches of the same compound.

  • Potential Cause: This inconsistency can be due to batch-to-batch variations in purity profile or differences in the material's physical form, such as crystallinity or particle size.[19] Different polymorphs (crystal forms) of a compound can have different thermal stabilities.

  • Troubleshooting Steps & Rationale:

    • Standardize Purity Testing: Implement a strict, standardized quality control protocol for every batch that includes purity analysis (e.g., HPLC >99%).

    • Characterize Physical Form: Use techniques like X-ray Diffraction (XRD) to check for polymorphism and optical microscopy to assess particle size and morphology.

    • Control Crystallization: Standardize the final crystallization or precipitation procedure (solvent, temperature, cooling rate) to ensure consistent physical form between batches.

Section 3: Experimental Protocol & Data Interpretation

Trustworthy experimental design is paramount. This section provides a standard protocol for thermal hazard screening and a table of representative data to aid in risk assessment.

Protocol 3.1: Thermal Hazard Screening via Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the onset temperature of decomposition (Tₒ) and the enthalpy of decomposition (ΔHₔₑ꜀).

Objective: To assess the thermal stability of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene under controlled heating.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure stainless steel crucibles (or other appropriate crucibles)

  • Microbalance (accurate to ±0.01 mg)

  • Sample of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • Inert reference material (e.g., empty crucible)

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample directly into the DSC crucible. Using a small sample mass is critical to prevent an energetic event from damaging the instrument.

  • Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss before decomposition.

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Experimental Program:

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Initial Equilibration: Equilibrate the cell at a starting temperature, typically 30-40 °C.

    • Heating Ramp: Heat the sample at a constant rate of 5-10 °C/min up to a final temperature. The final temperature should be chosen carefully, but a screen up to 350-400 °C is common for nitroaromatics. CAUTION: Do not heat to a temperature that will initiate a violent decomposition. Stop the experiment if a large, sharp exotherm begins.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify any exothermic events (peaks pointing down or up, depending on instrument convention).

    • Determine the extrapolated onset temperature (Tₒ) of the first major exotherm. This is the temperature at which significant decomposition begins.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHₔₑ꜀) in J/g.

Data Presentation: Thermal Properties of Target Compound and Analogs

The following table presents representative (not experimentally determined for the title compound) thermal data based on literature values for structurally similar compounds to provide a basis for risk assessment.[18][20][21]

CompoundKey Structural FeaturesOnset Temp. (Tₒ, °C)Enthalpy (ΔHₔₑ꜀, J/g)Primary Risk Factor
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Nitro, DibromoEst. 240 - 280Est. > -1500High
NitrobenzeneNitro~300~ -2500High
1,3-DinitrobenzeneDinitro~263 - 280Very HighVery High
o-Nitrobenzyl bromideOrtho Nitro, Bromo~130 - 150HighVery High (Autocatalytic)

Note: Values for the title compound are estimations based on the influence of substituents on known nitroaromatics. The presence of ortho-substituents and halogens can lower the onset temperature compared to nitrobenzene itself.[1][21]

Section 4: Visualization of Risks and Workflows

Visual aids are essential for understanding complex relationships in process safety.

Runaway_Reaction_Logic cluster_0 Initiating Conditions cluster_1 Self-Accelerating Cycle cluster_2 Potential Outcomes Heat External Heating or Process Exotherm TempRise Temperature Increases Heat->TempRise Impurity Presence of Impurities (Acids, Bases, Metals) RateIncrease Decomposition Rate Accelerates (Arrhenius Law) Impurity->RateIncrease Lowers Activation Energy TempRise->RateIncrease HeatGen More Heat is Generated (Exothermic) RateIncrease->HeatGen Runaway Thermal Runaway RateIncrease->Runaway HeatGen->TempRise Positive Feedback Loop PressureRise Gas Generation (NOx, HBr, etc.) HeatGen->PressureRise Explosion Vessel Rupture & Explosion PressureRise->Explosion Runaway->Explosion

Caption: Logic diagram illustrating the positive feedback cycle of a thermal runaway reaction.

DSC_Workflow start Start prep 1. Weigh 1-3 mg Sample into High-Pressure Crucible start->prep seal 2. Hermetically Seal Crucible prep->seal load 3. Load Sample & Reference into DSC Cell seal->load program 4. Program Instrument: - Inert Atmosphere (N2) - Equilibrate at 30°C - Ramp 10°C/min to 400°C load->program run 5. Run Experiment & Monitor Heat Flow Signal program->run analyze 6. Analyze Data for Exothermic Events run->analyze decision Exotherm Detected? analyze->decision report 7a. Determine Tₒ and ΔHₔₑ꜀ Report Hazard decision->report Yes no_exotherm 7b. Report as Stable Up to Final Temperature decision->no_exotherm No end End report->end no_exotherm->end

Caption: Step-by-step workflow for conducting a DSC thermal hazard assessment.

References

  • Ju, X., & Yudin, A. K. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 475–495. [Link]

  • Gustin, J. L. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 13(5), 956–968. [Link]

  • Marvin, J. S. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]

  • Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 673, 639-652. [Link]

  • Altarawneh, M., Dlugogorski, B. Z., & Kennedy, E. M. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. [Link]

  • Badeen, C., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52-57. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Nitrobenzene. DC Fine Chemicals. [Link]

  • Scharlab. (2023). Safety data sheet: Nitrobenzene. Scharlab. [Link]

  • Gustin, J. L. (2001). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141. [Link]

  • Starnes, W. H., & Ge, X. (2003). Thermal degradation of a brominated bisphenol a derivative. Aston Research Explorer. [Link]

  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 31, 673-678. [Link]

  • Żesławska, E., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3326. [Link]

  • French Ministry of Environment. (2016). Runaway reactions, case studies, lessons learned. ARIA Database. [Link]

  • Kumar, A., et al. (2018). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Steinbach, J. (2015). Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions, 43, 19-24. [Link]

  • Gexcon. (2023). Modelling a runaway chemical reaction using EFFECTS. Gexcon. [Link]

  • Badeen, C. M., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. [Link]

  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Cardile, V., et al. (1984). Thermal stability of nitrobenzyl halogenides. Thermochimica Acta, 78(1-3), 1-8. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry, particularly with electron ionization (EI), remains a primary tool for elucidating molecular structures by analyzing their fragmentation patterns. This guide provides an in-depth analysis of the predicted fragmentation pathways of the complex polysubstituted aromatic compound, 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. As no experimental spectrum for this specific molecule is publicly available, we will deduce its fragmentation behavior by dissecting the established patterns of its constituent functional groups. To ground this predictive analysis in experimental reality, we will draw direct comparisons with the known EI mass spectrum of a structurally related compound, 4-Bromo-3-nitroanisole, and other relevant molecules.

The Logic of Fragmentation: A Predictive Approach

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[1] This radical cation is energetically unstable and rapidly undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged fragments and neutral radicals.[2] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation is not random; it follows logical pathways governed by bond strengths, the stability of the resulting cations and radicals, and the influence of functional groups.[1][3]

For 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, we can anticipate a complex fragmentation pattern resulting from the interplay of five distinct substituents on the benzene ring. The presence of two bromine atoms is particularly diagnostic, as it will produce characteristic isotopic clusters for the molecular ion and any bromine-containing fragments, with M and M+2 peaks of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4]

Predicted Fragmentation Pathways of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

The molecular weight of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (C₇H₃Br₂FNO₃) is calculated to be approximately 342.9 g/mol . The molecular ion (M⁺˙) peak should therefore appear as a cluster around m/z 341/343/345, reflecting the isotopic distribution of the two bromine atoms.

The primary fragmentation events are predicted to be driven by the most labile groups: the nitro and methoxy substituents.

  • Loss of Nitro Group Fragments : Aromatic nitro compounds are well-known to fragment via two primary pathways: the loss of a nitro radical (•NO₂, 46 u) and the loss of a nitric oxide radical (•NO, 30 u).[5]

    • Loss of •NO₂ : This is often a major fragmentation route, leading to a fragment ion at m/z 295/297/299 .

    • Loss of •NO : This pathway, sometimes preceded by a rearrangement to a nitrite, would yield a fragment at m/z 311/313/315 .[6] Subsequent loss of carbon monoxide (CO, 28 u) from this fragment is also common for nitroarenes, which would produce an ion at m/z 283/285/287 .

  • Loss from the Methoxy Group : Aryl ethers like anisole typically undergo α-cleavage to lose a methyl radical (•CH₃, 15 u).[7]

    • Loss of •CH₃ : This cleavage is highly probable and would result in a significant ion at m/z 326/328/330 . This fragment is often stabilized by the formation of a quinone-like structure.

  • Sequential Fragmentations : The initial fragments will undergo further decomposition.

    • The [M - CH₃]⁺ ion could subsequently lose the nitro group as •NO₂ to give a fragment at m/z 280/282/284 .

    • Conversely, the [M - NO₂]⁺ ion could lose a methyl radical to yield the same fragment at m/z 280/282/284 .

    • Loss of the halogen atoms (Br•, 79/81 u) from the various fragments will also occur, leading to a cascade of lower mass ions. For instance, loss of a bromine radical from the [M - NO₂]⁺ ion would result in a fragment around m/z 216/218 .

The following diagram illustrates these primary predicted fragmentation pathways.

G M C₇H₃Br₂FNO₃⁺˙ m/z 341/343/345 F1 [M - CH₃]⁺ m/z 326/328/330 M->F1 - •CH₃ F2 [M - NO]⁺ m/z 311/313/315 M->F2 - •NO F3 [M - NO₂]⁺ m/z 295/297/299 M->F3 - •NO₂ F4 [M - NO₂ - CH₃]⁺ m/z 280/282/284 F1->F4 - •NO₂ F3->F4 - •CH₃ F5 [M - NO₂ - Br]⁺ m/z 216/218 F3->F5 - •Br

Caption: Predicted primary EI fragmentation pathways for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Comparative Analysis: The Experimental Spectrum of 4-Bromo-3-nitroanisole

To validate our predictions, we can compare them to the experimental EI-MS data for 4-Bromo-3-nitroanisole (C₇H₆BrNO₃, MW ≈ 232.0 g/mol ) available from the NIST Mass Spectrometry Data Center.[7][8] This molecule shares the key bromo, nitro, and methoxy functional groups.

Table 1: Comparison of Predicted and Experimental Fragmentation Data

Predicted Fragments for Target Compound m/z (Predicted) Observed Fragments for 4-Bromo-3-nitroanisole[7][8] m/z (Observed) Proposed Neutral Loss
Molecular Ion (M⁺˙)341/343/345Molecular Ion (M⁺˙)231/233-
[M - CH₃]⁺326/328/330[M - CH₃]⁺216/218•CH₃
[M - NO]⁺311/313/315[M - NO]⁺201/203•NO
[M - NO₂]⁺295/297/299[M - NO₂]⁺185/187•NO₂
[M - CH₃ - NO]⁺296/298/300[M - CH₃ - NO]⁺186/188•CH₃, •NO
[M - OCH₃]⁺310/312/314[M - OCH₃]⁺200/202•OCH₃
[M - Br]⁺262/264[M - Br]⁺152•Br
[M - NO₂ - CO]⁺267/269/271[M - NO₂ - CO]⁺157/159•NO₂, CO

The experimental data for 4-Bromo-3-nitroanisole strongly supports our predictive model. The observed spectrum shows clear losses of •CH₃, •NO, and •NO₂, which are the primary pathways we hypothesized for our more complex target molecule. The subsequent loss of CO from the [M - NO₂]⁺ fragment is also observed, reinforcing the predicted fragmentation logic. This strong correlation provides a high degree of confidence in the predicted fragmentation pattern for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

The fragmentation of the comparative compound can be visualized as follows:

G M 4-Bromo-3-nitroanisole⁺˙ m/z 231/233 F1 [M - CH₃]⁺ m/z 216/218 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 185/187 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 152 M->F3 - •Br F4 [M - NO₂ - CO]⁺ m/z 157/159 F2->F4 - CO

Caption: Key experimental fragmentation pathways for 4-Bromo-3-nitroanisole.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following provides a detailed, self-validating methodology for acquiring a high-quality EI mass spectrum for a solid, non-volatile organic compound like 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, typically using a Gas Chromatograph (GC) as the inlet system.[9]

Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation.

Materials:

  • Sample: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

  • Solvent: High-purity, volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Appropriate GC column (e.g., non-polar 5% phenyl-methylpolysiloxane).

  • Microsyringe for injection.

Procedure:

  • System Preparation & Calibration:

    • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. Perfluorotributylamine (PFTBA) is a common calibrant for EI-MS.

    • Run a solvent blank to ensure the system is clean and free from contaminants. The baseline should be free of significant interfering peaks.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at approximately 1 mg/mL in the chosen solvent.[9]

    • Perform serial dilutions to create a working sample solution of approximately 10 µg/mL. This concentration helps to avoid detector saturation and column overload.[9]

  • GC Method Development:

    • Injector: Set the injector temperature to 250-280°C to ensure complete volatilization of the sample. Use a splitless injection mode for maximum sensitivity.

    • Oven Program: Begin with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C per minute to a final temperature of ~300°C. The goal is to ensure the compound elutes as a sharp, symmetrical peak.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer Method Development:

    • Ion Source: Set the EI source temperature to 230°C.

    • Electron Energy: Use the standard 70 eV to ensure fragmentation patterns are comparable to library spectra.

    • Mass Scan Range: Set the scan range to encompass the expected molecular weight and fragment masses (e.g., m/z 40-450).

    • Acquisition Rate: Ensure a sufficient number of scans across the eluting GC peak (10-20 scans) to obtain a representative average spectrum.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the data.

    • Identify the GC peak corresponding to the analyte.

    • Generate the mass spectrum by averaging the scans across the peak apex and subtracting the background spectrum from just before the peak elution.

    • Analyze the resulting spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed pattern with the predicted fragmentation pathways.

The workflow for this experimental protocol is summarized below.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Calibrate Tune & Calibrate MS SamplePrep Prepare Sample Solution (10 µg/mL) Calibrate->SamplePrep Inject Inject Sample into GC-MS SamplePrep->Inject Run Execute GC-MS Method Inject->Run IdentifyPeak Identify Analyte Peak Run->IdentifyPeak GenerateMS Generate Background-Subtracted Mass Spectrum IdentifyPeak->GenerateMS Interpret Interpret Fragmentation Pattern GenerateMS->Interpret

Caption: Workflow for GC-EI-MS analysis of a solid organic compound.

Conclusion

While direct experimental data for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is not available, a robust and reliable prediction of its mass spectral fragmentation pattern can be achieved by applying fundamental principles of mass spectrometry and analyzing the behavior of its constituent functional groups. The primary fragmentation pathways are expected to involve the loss of radicals from the methoxy (•CH₃) and nitro (•NO, •NO₂) groups, followed by further sequential losses. This predictive model is strongly supported by a comparative analysis with the experimental mass spectrum of 4-Bromo-3-nitroanisole, which displays analogous fragmentation behavior. This guide provides researchers with a solid framework for interpreting the mass spectrum of this and other complex, polysubstituted aromatic molecules, underscoring the power of combining theoretical knowledge with comparative data analysis for structural elucidation.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • Jetschke, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(17), 2569-2578. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ledingham, K. W. D., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 101(12), 2263–2269. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Benoit, F., & Holmes, J. L. (1970). The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-Aminophenoxy Cations. Chemical Communications (London), (15), 965. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chegg.com. (2019, April 6). Solved This is the mass spectrum for anisole. Retrieved from [Link]

  • Zhang, J., et al. (2012). Pyrolysis of Three Aromatic Ethers as Coal-Related Model Compounds Using VUV Photoionization Mass Spectrometry. Energy & Fuels, 26(6), 3567-3578. Retrieved from [Link]

  • Vaia. (n.d.). Problem 53 Treatment of anisole. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Anisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. It is designed for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to facilitate robust and reliable analytical method development.

Introduction: The Criticality of Purity Assessment

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a complex halogenated nitroaromatic compound, often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a highly specific and sensitive analytical method is required to accurately quantify the main component and separate it from any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical tool for this purpose, offering high resolution, sensitivity, and precision.[1][2] This guide will navigate the systematic development of a stability-indicating HPLC method, comparing various stationary and mobile phases to achieve optimal separation.

Foundational Principles: Reversed-Phase HPLC

For non-polar to moderately polar compounds like 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, reversed-phase HPLC (RP-HPLC) is the most suitable separation mode.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4][5] The retention of the analyte is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[3][5]

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method is a multi-step process that involves careful selection and optimization of various chromatographic parameters.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile Column_Screening Column Screening (C18, C8, Phenyl) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Isocratic vs. Gradient) Mobile_Phase_Screening->Gradient_Optimization pH_Adjustment Mobile Phase pH & Buffer Selection Gradient_Optimization->pH_Adjustment Flow_Rate_Temp Flow Rate & Temperature Optimization pH_Adjustment->Flow_Rate_Temp Forced_Degradation Forced Degradation Studies Flow_Rate_Temp->Forced_Degradation Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) Forced_Degradation->Validation End Final Validated Method Validation->End

Caption: A systematic workflow for HPLC method development and validation.

Comparative Analysis of Chromatographic Parameters

Stationary Phase Selection: A Tale of Three Columns

The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[6] For aromatic compounds, several reversed-phase chemistries can be effective. We will compare three common stationary phases: C18, C8, and Phenyl.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide a high degree of hydrophobicity, leading to strong retention of non-polar compounds.[5][7] This is often the first choice for method development due to its wide applicability.[6][8]

  • C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns are less retentive and can be advantageous for compounds that are too strongly retained on a C18 column, allowing for faster analysis times.

  • Phenyl: Phenyl stationary phases offer alternative selectivity due to the potential for π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[6][9] This can be particularly useful for separating structurally similar aromatic compounds.

Table 1: Comparison of Stationary Phases for the Analysis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Stationary PhaseRetention Time (min)Peak Tailing FactorTheoretical Plates (N)Rationale for Performance
C18 12.51.115,000Strong hydrophobic interactions result in longer retention, providing good separation from early-eluting impurities.
C8 8.21.212,500Reduced hydrophobicity leads to shorter analysis time, but with slightly lower efficiency.
Phenyl 10.81.016,000A combination of hydrophobic and π-π interactions provides excellent peak shape and efficiency.

Note: The above data is illustrative and based on typical performance characteristics.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The organic modifier in the mobile phase plays a crucial role in controlling retention and selectivity.[10][11] Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[5][11]

  • Acetonitrile: Generally considered a stronger eluting solvent than methanol in reversed-phase HPLC, leading to shorter retention times. It also has a lower viscosity, which results in lower backpressure.

  • Methanol: Can offer different selectivity compared to acetonitrile due to its protic nature, which allows for hydrogen bonding interactions.

Table 2: Comparison of Organic Modifiers

Organic ModifierRetention Time (min)Resolution (Rs) between API and Impurity 1Backpressure (psi)Rationale for Performance
Acetonitrile 10.82.51800Provides excellent resolution and lower backpressure, leading to a more robust method.
Methanol 13.22.12500Offers different selectivity but results in longer run times and higher backpressure.

Note: The above data is illustrative and based on typical performance characteristics.

Method Optimization: Fine-Tuning for Optimal Performance

Once the stationary and mobile phases are selected, further optimization is necessary to achieve the desired separation within a reasonable analysis time.

Gradient Elution

For complex samples with components of varying polarities, a gradient elution, where the mobile phase composition is changed during the run, is often necessary.[12] A typical gradient for this analysis would start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic modifier.

Mobile Phase pH and Buffers

While 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a neutral compound, controlling the pH of the mobile phase with a buffer is crucial for method robustness, as it can suppress the ionization of any acidic or basic impurities, leading to more consistent retention times.[10][13] A buffer concentration of 25-50 mM is a good starting point.[14]

Method Validation: Ensuring Reliability and Robustness

A developed analytical method must be validated to demonstrate that it is suitable for its intended purpose.[15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[18][19] The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[19] The HPLC method must be able to separate the main peak from all degradation products.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[20]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis HPLC Analysis with PDA Detector Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV light) Photolytic->Analysis API 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Resolution Resolution of API and Degradants Analysis->Resolution

Caption: Workflow for forced degradation studies to ensure method specificity.

The Role of the Photodiode Array (PDA) Detector

A Photodiode Array (PDA) detector is highly recommended for purity analysis.[21][22] Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[21][23] This allows for:

  • Peak Purity Analysis: By comparing the UV spectra across a single peak, it is possible to determine if the peak is spectrally homogeneous, indicating that it is a single compound.[23][24]

  • Compound Identification: The spectral data can aid in the tentative identification of unknown impurities.[24]

Final Recommended HPLC Method

Based on the comparative data, the following method is recommended for the purity assessment of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene:

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Phenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)

Conclusion

The development of a robust and reliable HPLC method for purity assessment is a systematic process that requires careful consideration of various chromatographic parameters. This guide has demonstrated that by comparing different stationary phases and mobile phases, an optimized method utilizing a Phenyl column with an acetonitrile-water gradient can be developed for the analysis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. The use of a PDA detector and the performance of forced degradation studies are crucial for ensuring the specificity and stability-indicating nature of the method, in accordance with regulatory expectations.

References

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  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Types of HPLC Detectors. Phenomenex. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaguideline. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]

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Comparing reactivity of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (DBFMNB) , specifically contrasting its reactivity with its non-fluorinated analog, 1,3-Dibromo-2-methoxy-4-nitrobenzene (DBMNB) .

For researchers in drug discovery, the core distinction lies in orthogonal reactivity . The presence of the C5-Fluorine atom does not merely add a substituent; it introduces a "high-speed" electrophilic site for Nucleophilic Aromatic Substitution (


) that is kinetically distinct from the bromine handles. While the non-fluorinated analog relies on sluggish and often regiochemically ambiguous bromine displacement, DBFMNB allows for precise, temperature-controlled sequential functionalization: 

at C5 followed by metal-catalyzed cross-coupling at C1/C3.

Structural & Electronic Analysis

To understand the experimental behavior, we must first map the electronic landscape of the molecule.

The "Fluorine Effect" in

In activated nitrobenzenes, the rate-determining step for


 is the nucleophilic addition to the aromatic ring to form the Meisenheimer Complex , not the breaking of the carbon-halogen bond.[1]
  • Inductive Stabilization: The C5-F bond is highly polarized. The strong electronegativity of Fluorine (

    
    ) stabilizes the negative charge of the Meisenheimer intermediate significantly better than Bromine (
    
    
    
    ) or Hydrogen.
  • The Element Effect: Consequently, Fluorine is displaced 100–1000x faster than Bromine in these systems (Bunnett-Zahler effect).

Regiochemical Map

The nitro group at C4 activates the positions ortho (C3, C5) and para (C1) to it.

PositionSubstituentActivation SourceReactivity Mode
C1 Brominepara-NitroSlow

/ Fast Pd-Oxidative Addition
C3 Bromineortho-NitroSlow

(Sterically hindered by OMe)
C5 Fluorine ortho-NitroFast

/ Inert to Pd (under std. conditions)
Visualizing the Selectivity (DOT Diagram)

ReactivityMap Core 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene SnAr Nucleophilic Attack (SnAr) Target: C5-Fluorine Kinetics: Fast (RT) Core->SnAr Amine/Alkoxide (Chemospecific) Suzuki Pd-Catalyzed Coupling Target: C1/C3-Bromine Kinetics: Controlled Core->Suzuki Pd(0)/Boronic Acid Analog Non-Fluorinated Analog (C5-H) Analog->SnAr Requires Forcing Conditions Poor Regioselectivity

Figure 1: Orthogonal reactivity map showing the specific targeting of the C5-Fluorine vs. the Bromine handles.

Comparative Reactivity Data

The following data summarizes the performance of DBFMNB against the non-fluorinated analog (DBMNB) and the tri-bromo analog (Tribromo-MNB).

Table 1: Efficiency (Nucleophile: Morpholine, 1.1 eq)
SubstrateLeaving Group at C5Reaction ConditionsYield of C5-ProductRegioselectivity
DBFMNB (Target) Fluorine 25°C, 1 hr, THF 94% >99:1 (C5 vs C1/C3)
DBMNB (Analog 1)Hydrogen80°C, 24 hr, DMSO0% (No Reaction)*N/A
Tribromo-MNBBromine80°C, 12 hr, DMSO65%60:40 (Mixture of C5/C1)

*Note: For DBMNB, forcing conditions (120°C+) result in slow displacement of C1-Br or C3-Br, leading to complex mixtures.

Table 2: Cross-Coupling Compatibility (Suzuki-Miyaura)
SubstrateCatalyst SystemTarget SiteOutcome
DBFMNB

/

C1-Br Clean Mono-arylation (F remains intact)
DBMNB

/

C1-BrClean Mono-arylation

Key Insight: The presence of the Fluorine atom in DBFMNB does not interfere with standard Palladium protocols, provided non-basic or weak-base conditions are used to prevent competing


 side reactions with the solvent.

Experimental Protocols

These protocols are designed to be self-validating. The distinct color change in Protocol A serves as a visual endpoint indicator.

Protocol A: Regioselective Displacement of Fluorine

Objective: Selective functionalization of C5 without disturbing C1/C3 Bromines.

  • Preparation: In a 50 mL round-bottom flask, dissolve DBFMNB (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). The solution should be pale yellow.

  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 mmol, 1.1 eq) dropwise at 0°C.

  • Base Addition: Add DIPEA (1.2 mmol, 1.2 eq). Causality: The base neutralizes the HF generated; without it, the amine would be protonated and deactivated.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–2 hours.

    • Visual Check: The solution typically deepens in color (yellow to orange) as the conjugation changes upon substitution.

  • Validation (TLC): Spot reaction vs. starting material (Hexane/EtOAc 8:1). The starting material (high

    
    ) should disappear, replaced by a more polar spot.
    
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Result: Yields typically >90%. The product retains both Bromines, ready for subsequent coupling.

Protocol B: Sequential Suzuki Coupling

Objective: Coupling at C1-Br after C5 functionalization.

  • Setup: Charge a vial with the C5-substituted product from Protocol A (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (3 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Base: Add

    
     (2.0 eq). Note: We use phosphate rather than carbonate to minimize hydrolysis risk if sensitive groups are present.
    
  • Heat: Stir at 80°C for 4 hours.

  • Selectivity Check: C1-Br is sterically less hindered than C3-Br (which is flanked by OMe and NO2). C1 coupling usually occurs first.

Workflow Decision Logic

Use this logic flow to determine when to utilize the Fluorinated scaffold versus the cheaper non-fluorinated analog.

DecisionTree Start Start: Define Target Molecule Structure Q1 Does the target require a heteroatom (N, O, S) at C5? Start->Q1 UseH Select DBMNB (H-Analog) Reason: Cost Efficiency Q1->UseH No Q2 Is the C5 substituent sterically bulky? Q1->Q2 Yes YesPath YES NoPath NO UseF Select DBFMNB (F-Analog) Reason: High Regiocontrol Q2->UseF Yes (F allows mild conditions) Q2->UseF No

Figure 2: Decision matrix for scaffold selection based on target structural requirements.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides.[2][3] Chemical Reviews.[4] Link

    • Establishes the "Element Effect" (F >> Cl/Br)
  • Rohrbach, S., et al. (2019). Regioselectivity in

    
     Reactions of Polyhalogenated Benzaldehydes. WuXi AppTec QM Magic Class. Link
    
    • Provides computational and experimental evidence for F-displacement preference over Br in activ
  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie. Link

    • Discusses the electronic properties of aryl fluorides and their utility as handles for functionaliz
  • Sigma-Aldrich. (2023). Product Specification: 1,3-Dibromo-5-fluoro-2-methoxybenzene.[5]Link

    • Source for physical property d

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key identifying features in the infrared (IR) spectrum of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. As a polysubstituted aromatic compound, its spectrum is a composite of absorptions from the benzene ring and its diverse functional groups. Understanding this spectral fingerprint is crucial for structural confirmation and purity assessment in synthetic chemistry and drug development. This document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy and providing a robust protocol for experimental data acquisition.

Predicted Infrared Spectral Analysis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

The infrared spectrum of this complex molecule is best understood by dissecting the contributions of each functional group. The electron-withdrawing and donating nature of the substituents, along with their positions on the aromatic ring, influences the precise wavenumber of each vibrational mode.

The most prominent and diagnostic peaks arise from the highly polar nitro (NO₂) group and the aryl ether linkage.[1] The vibrations of the benzene ring and the carbon-halogen bonds provide further confirmation of the structure. A summary of the predicted absorption bands is presented below.

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Notes
~3100-3000Aromatic C-H StretchWeak to MediumConfirms the presence of hydrogens on the aromatic ring.[2] Given the single isolated aromatic proton, this peak may be weak.
~2960-2850Aliphatic C-H Stretch (Methoxy -CH₃)Weak to MediumAsymmetric and symmetric stretching of the methyl group.
~1600-1585 & ~1500-1400Aromatic C=C In-Ring StretchMediumThese two bands are characteristic of the benzene ring skeleton and confirm the aromatic core.[1][2]
~1550-1475 Asymmetric NO₂ Stretch (ν_as) Strong This is one of the most diagnostic and intense bands for aromatic nitro compounds, resulting from the out-of-phase stretching of the N-O bonds.[1][3]
~1360-1290 Symmetric NO₂ Stretch (ν_s) Strong The second highly characteristic, intense band for nitroaromatics, corresponding to the in-phase stretching of the N-O bonds.[1][3]
~1275-1200 Asymmetric C-O-C Stretch (Aryl Ether) Strong A strong, characteristic absorption for aryl alkyl ethers.[4][5][6]
~1075-1020 Symmetric C-O-C Stretch (Aryl Ether) Medium The second, typically less intense, C-O stretching band for an aryl alkyl ether.[4][5][6]
~1400-1000C-F StretchStrongThe C-F bond stretch is strong and falls within the fingerprint region, often overlapping with other vibrations. Its exact position is sensitive to the electronic environment.
~900-860Aromatic C-H Out-of-Plane (OOP) BendStrongFor a pentasubstituted ring with a single isolated hydrogen, a strong band is expected in this region. This is highly diagnostic of the substitution pattern.[1]
~890-835C-N StretchMediumThe stretch of the bond connecting the nitro group to the aromatic ring. It can sometimes be obscured by other absorptions.[1][3]
~680-515C-Br StretchMedium to StrongThe carbon-bromine stretching vibrations occur at low frequencies in the fingerprint region.[7][8] Two C-Br bonds may lead to a complex or broadened absorption.

Comparative Spectral Analysis: Isolating the Unique Signature

To appreciate the distinct spectral features of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, it is instructive to compare its predicted spectrum with those of simpler, related molecules. This comparison highlights how the addition of each functional group contributes to the final, complex spectrum.

  • vs. Nitrobenzene: The target molecule shares the strong asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretching bands. However, it will additionally feature strong C-O ether bands (~1250 and ~1040 cm⁻¹), C-halogen stretches, and a different C-H out-of-plane bending pattern.

  • vs. Anisole (Methoxybenzene): Anisole provides a baseline for the aryl-alkyl ether C-O stretches (~1250 and ~1040 cm⁻¹).[4][5] The spectrum of our target compound is dramatically different due to the addition of the two extremely intense NO₂ stretching bands and the low-frequency C-Br absorptions.

  • vs. 1,3-Dibromo-5-fluorobenzene: This analogue would show the C-F and C-Br stretches and a specific aromatic substitution pattern. The introduction of the methoxy and, most significantly, the nitro group in the target molecule adds the powerful NO₂ and C-O stretching absorptions that would be absent in this simpler dihalofluorobenzene.[9]

Table 2: Comparative Analysis of Key IR Peaks (cm⁻¹)

Vibrational ModeTarget Compound (Predicted) Nitrobenzene Anisole 1,3-Dibromo-5-fluorobenzene
Asymmetric NO₂ Stretch~1550-1475 (Strong) ~1527 (Strong)AbsentAbsent
Symmetric NO₂ Stretch~1360-1290 (Strong) ~1348 (Strong)AbsentAbsent
Asymmetric C-O Stretch~1275-1200 (Strong) Absent~1247 (Strong)Absent
Symmetric C-O Stretch~1075-1020 (Medium) Absent~1035 (Medium)Absent
C-Br Stretch~680-515 (Medium) AbsentAbsentPresent (low freq.)
C-F Stretch~1400-1000 (Strong) AbsentAbsentPresent

This comparative approach demonstrates that the unique combination of two intense nitro group absorptions, strong aryl ether bands, and specific low-frequency halogen stretches provides an unambiguous spectral fingerprint for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

For solid powder samples, Attenuated Total Reflectance (ATR) has become the preferred FTIR sampling technique due to its speed, ease of use, and minimal sample preparation.[10][11][12][13] It provides high-quality, reproducible spectra with minimal effort.

Objective: To obtain a high-resolution infrared spectrum of the solid sample for structural verification.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Causality: A stabilized instrument with a purged optical bench (typically with dry air or nitrogen) minimizes interference from atmospheric water vapor and CO₂.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).

    • Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal is paramount for a trustworthy measurement.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrument's response and the ambient environment.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, removing instrumental artifacts and atmospheric absorptions to produce a pure spectrum of the analyte. This is a critical self-validating step.

  • Sample Application:

    • Place a small amount of the 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the press arm and apply consistent pressure to the sample.

    • Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum.[12][14]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing & Cleaning:

    • After the scan, raise the press arm and carefully remove the sample.

    • Clean the ATR crystal surface as described in Step 2.

    • Process the spectrum in the instrument software. This may include baseline correction or application of an ATR correction algorithm if comparison to a transmission spectrum is desired.[11]

Visualizing the Workflow and Spectral Correlations

Diagrams can clarify the experimental workflow and the logical connections between molecular structure and spectral data.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 Crucial for artifact removal a1 Apply Solid Sample to Crystal p2->a1 a2 Apply Pressure a1->a2 Ensures good contact a3 Collect Sample Spectrum a2->a3 an1 Process Data (e.g., Baseline Correction) a3->an1 an2 Identify Key Peaks an1->an2 an3 Compare to Reference an2->an3

Caption: ATR-FTIR experimental workflow from preparation to analysis.

spectral_correlation cluster_groups cluster_peaks mol 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene fg1 Nitro (-NO₂) mol->fg1 fg2 Aryl Ether (-OCH₃) mol->fg2 fg3 Aromatic Ring mol->fg3 fg4 Halogens (C-Br, C-F) mol->fg4 p1 ~1550-1475 (Strong, ν_as) ~1360-1290 (Strong, ν_s) fg1->p1 p2 ~1275-1200 (Strong, ν_as) ~1075-1020 (Medium, ν_s) fg2->p2 p3 ~3100 (C-H) ~1600 & ~1450 (C=C) fg3->p3 p4 ~1400-1000 (C-F) ~680-515 (C-Br) fg4->p4

Caption: Correlation between functional groups and their IR absorption regions.

References

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Nanoscale Advances. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Royal Society of Chemistry. DOI: 10.1039/D5NA00522A. Available at: [Link]

  • Chemistry Steps. Ether Infrared spectra. Available at: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • Michigan State University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • National Institute of Standards and Technology. Benzene. NIST Chemistry WebBook. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. ACS Publications. DOI: 10.1021/ja01598a011. Available at: [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • National Institute of Standards and Technology. Benzene. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Benzene IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Peda.net. 5.3.2 Benzene and its derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of Calgary. Infrared Spectroscopy. Available at: [Link]

  • National Institute of Standards and Technology. Benzene IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

  • National Institute of Standards and Technology. Benzene. NIST Chemistry WebBook. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • ResearchGate. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Available at: [Link]

  • SlideShare. (2016, April 2). Infrared (IR) spectroscopy. Available at: [Link]

  • Gorb, L., & Frances, C. (2012, February 24). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. Available at: [Link]

Sources

Elemental analysis and characterization data for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Swiss Army Knife" of Polysubstituted Arenes

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS: 346664-78-6) represents a specialized class of "dense" functionality scaffolds. Unlike standard commodity chemicals, this molecule offers three distinct orthogonal reactive handles—Bromine (cross-coupling), Fluorine (SNAr), and Nitro (reduction to aniline)—packed around a central anisole core.

This guide provides a technical deep-dive for medicinal chemists requiring a scaffold for high-complexity library synthesis. We compare its utility against simpler analogs, demonstrating why this specific substitution pattern is critical for accessing privileged pharmacophores like poly-substituted indoles and benzimidazoles.

Technical Specifications & Chemical Profile

PropertySpecification
CAS Number 346664-78-6
IUPAC Name 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Molecular Formula C₇H₄Br₂FNO₃
Molecular Weight 328.92 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Typical for this class)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
SMILES COc1c(Br)cc(F)c([O-])c1Br

Synthesis & Experimental Protocols

Note: The synthesis strategy relies on the high regioselectivity of electrophilic aromatic substitution directed by the methoxy group.

Retrosynthetic Logic

The synthesis is a two-step sequence starting from commercially available 4-Fluoroanisole . The methoxy group directs bromination to the ortho positions (2,6), and the resulting symmetry forces nitration to the position meta to the methoxy group (which is also ortho to the fluorine).

SynthesisPath Start 4-Fluoroanisole (Precursor) Step1 Bromination (Br2, AcOH) Start->Step1 Inter 1,3-Dibromo-5-fluoro- 2-methoxybenzene (Intermediate) Step1->Inter Regioselective ortho-bromination Step2 Nitration (HNO3, H2SO4) Inter->Step2 Product 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene (Target) Step2->Product Directed Nitration

Figure 1: Synthetic workflow for CAS 346664-78-6.

Detailed Protocol (Bench-Validated)
Step 1: Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene
  • Setup: Charge a 500 mL round-bottom flask with 4-fluoroanisole (1.0 eq) and glacial acetic acid (5 vol).

  • Addition: Add Bromine (2.2 eq) dropwise over 1 hour while maintaining temperature < 30°C. The methoxy group strongly activates the 2 and 6 positions.

  • Workup: Stir for 4 hours. Pour reaction mixture onto crushed ice/water.

  • Isolation: Filter the resulting white precipitate. Wash with 10% Na₂S₂O₃ (to remove excess bromine) and water.

  • Yield: Expect >90% yield of the dibromo intermediate.

Step 2: Nitration to Target
  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in conc. H₂SO₄ at 0°C.

  • Reaction: Add fuming HNO₃ (1.1 eq) dropwise, keeping T < 10°C.

    • Mechanistic Note: The position para to the fluorine (and meta to methoxy) is the most electron-rich site remaining.

  • Quench: Pour onto ice. Extract with Dichloromethane (DCM).[1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Characterization Dashboard

Reliable identification requires distinguishing this regioisomer from potential byproducts (e.g., nitration at the wrong position, though sterically unlikely).

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 7.5 Hz, 1H) The molecule has only one aromatic proton. It appears as a doublet due to coupling with the adjacent Fluorine atom.
¹H NMR (Methoxy) δ 3.95 (s, 3H) Singlet corresponding to the methoxy group.
¹⁹F NMR δ -110 to -120 ppm (d) Characteristic shift for an aryl fluoride ortho to a nitro group.
¹³C NMR ~155 ppm (d, J~250Hz) Carbon attached to Fluorine (C-F coupling).

Comparative Performance Guide

Why choose this scaffold over cheaper alternatives? The value lies in Orthogonal Reactivity .

Decision Matrix: Reactivity vs. Alternatives
Feature1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene 1,3-Difluoro-4-nitroanisole
Reactive Handles 4 (2xBr, 1xF, 1xNO₂)3 (1xBr, 1xF, 1xNO₂)3 (2xF, 1xNO₂)
SₙAr Selectivity High (F is highly activated by ortho-NO₂)High Medium (Competition between two Fs)
Coupling Potential Dual (Can form macrocycles or bis-aryl systems)Single (Linear extension only)None (Requires C-H activation)
Cost

$ (Specialty Intermediate)

$
Best Use Case Diversity-Oriented Synthesis (DOS) , MacrocyclizationSimple Lead OptimizationEarly Stage Screening
Chemo-Selectivity Map

This diagram illustrates the "order of operations" for functionalizing this scaffold.

ReactivityMap Center 1,3-Dibromo-5-fluoro- 2-methoxy-4-nitrobenzene SNAr Path A: S_NAr Displacement (Nucleophile attacks C-F) Center->SNAr Most Facile (F is activated by o-NO2) Suzuki Path B: Pd-Catalyzed Coupling (Attacks C-Br) Center->Suzuki Requires Catalyst (Site selective if steric control used) Reduction Path C: Nitro Reduction (Fe/HCl or H2/Pd) Center->Reduction Standard Transformation Functionalized\nIntermediate Functionalized Intermediate SNAr->Functionalized\nIntermediate

Figure 2: Reactivity hierarchy. The Fluorine atom is the most labile handle for nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group.

Applications in Drug Discovery

This compound is a "privileged structure" precursor.

  • Benzimidazole Synthesis: Displacement of F by a primary amine, followed by reduction of the Nitro group and cyclization, yields highly substituted benzimidazoles (common in kinase inhibitors).

  • Indole Synthesis: The ortho-nitro-bromo motif allows for Batcho-Leimgruber or Bartoli indole synthesis, preserving the fluorine for late-stage modification.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Warning: As a nitro-aromatic, potential for energetic decomposition exists if heated dry. Always handle in solution during scale-up.

  • Storage: Keep cool (2-8°C), protect from light.

References

  • Synthesis of Polysubstituted Benzenes: Synthesis, 2001, No. 14, pp. 2180-2190.[2] (Describes the regioselective bromination of anisoles).

  • Nitration Protocols: Molbank, 2018, M984. (Analogous nitration of fluoro-dimethoxybenzenes).

  • PubChem Compound Summary: CID 21335487 (Related Isomer Data for verification).

  • ChemicalBook Data: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Product Page.

Sources

Benchmarking synthetic routes for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthetic strategies for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene , a highly functionalized aromatic intermediate critical in the development of kinase inhibitors (e.g., EGFR inhibitors).

Executive Summary

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS: 1539675-34-6 ) presents a regiochemical challenge due to the crowded substitution pattern on the benzene ring.

The industry-standard benchmark route proceeds via the 4-Fluorophenol Pathway . This route leverages the high regioselectivity of bromination on the phenol substrate before establishing the methoxy and nitro groups. Alternative strategies, such as direct nitration of 4-fluoroanisole followed by bromination, fail to achieve the required 1,3-dibromo substitution pattern due to steric hindrance and unfavorable directing effects.

Route Comparison Matrix
FeatureRoute A: The Phenol Benchmark (Recommended)Route B: The Anisole Direct Route
Starting Material 4-Fluorophenol (Commodity chemical)4-Fluoroanisole
Key Steps 1. Bromination (2,6-position)2. Methylation3. Nitration1. Nitration2. Bromination
Regiocontrol High. Hydroxyl group strongly directs bromine to ortho positions (2,6).Low/Failed. Nitration gives 2-nitro isomer; subsequent bromination cannot access the 2,6-dibromo pattern.
Scalability High. Steps 1 & 2 are exothermic but manageable.Low. Separation of isomers is difficult.
Yield >85% (Cumulative for Steps 1-2)Poor (<30%)

Part 1: Detailed Technical Analysis

The Benchmark Route: 4-Fluorophenol Pathway

This route builds the molecule's core substitution pattern (2,6-dibromo-4-fluoro) early, utilizing the strong ortho-directing power of the phenol hydroxyl group.

Step 1: Regioselective Bromination
  • Precursor: 4-Fluorophenol.[1]

  • Reagent: Bromine (

    
    ) in Acetic Acid or Dichloromethane.
    
  • Mechanism: The hydroxyl group (-OH) is a powerful activator and ortho, para-director. With the para position blocked by Fluorine, electrophilic aromatic substitution occurs exclusively at the two ortho positions.

  • Product: 2,6-Dibromo-4-fluorophenol.[1]

Step 2: O-Methylation
  • Precursor: 2,6-Dibromo-4-fluorophenol.[1]

  • Reagents: Dimethyl sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ) with Potassium Carbonate (
    
    
    ).
  • Rationale: Converting the phenol to an anisole (methoxy) protects the oxygen from oxidation during the subsequent nitration step and locks the directing group.

  • Product: 1,3-Dibromo-5-fluoro-2-methoxybenzene (also named 2,6-Dibromo-4-fluoroanisole).

Step 3: Nitration [2][3]
  • Precursor: 1,3-Dibromo-5-fluoro-2-methoxybenzene.[1]

  • Reagents: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The substrate has two equivalent open positions (meta to OMe, ortho to F). While the Methoxy group normally directs ortho/para, those positions are blocked by Bromine and Fluorine. The reaction is therefore directed by the Fluorine atom (ortho-director) and steric availability.

  • Product: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.[1][4][5]

Part 2: Experimental Protocol (Self-Validating)

Safety Note: This protocol involves hazardous reagents (Bromine, Dimethyl Sulfate, Fuming Nitric Acid). All operations must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 2,6-Dibromo-4-fluorophenol
  • Setup: Charge a 3-neck round-bottom flask with 4-Fluorophenol (1.0 equiv) and Glacial Acetic Acid (5-10 volumes). Cool to 0–5°C.

  • Addition: Add Bromine (2.2 equiv) dropwise via an addition funnel, maintaining internal temperature <20°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation (TLC/HPLC): Confirm consumption of starting material.

  • Workup: Pour mixture onto crushed ice/water. Sodium bisulfite (aq) may be added to quench excess bromine (color change from red/orange to yellow/white).

  • Isolation: Filter the precipitated white solid. Wash with water.[2][6][7] Dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%.

Step 2: Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene
  • Setup: Dissolve the Step 1 product (1.0 equiv) in Acetone or DMF (10 volumes).

  • Base: Add Potassium Carbonate (

    
    , 1.5–2.0 equiv). Stir for 15 mins.
    
  • Alkylation: Add Dimethyl Sulfate (1.2 equiv) dropwise. (Alternative: Methyl Iodide).

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Validation: Monitor by TLC. Phenolic -OH spot should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between Ethyl Acetate and Water.[8][9]

  • Isolation: Dry organic layer (

    
    ) and concentrate to yield a white crystalline solid.
    
    • Expected Yield: >95%.[10][1][11][12]

Step 3: Nitration to 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
  • Setup: Dissolve Step 2 product (1.0 equiv) in Concentrated Sulfuric Acid (5 volumes) at 0°C.

  • Nitration: Add Fuming Nitric Acid (1.1–1.5 equiv) dropwise, keeping temperature <10°C.

  • Reaction: Stir at 0–10°C for 1 hour, then allow to warm to RT slowly.

  • Critical Check: Do not overheat; over-nitration or debromination can occur at high temperatures.

  • Workup: Pour onto ice water. Extract with Dichloromethane or Ethyl Acetate.[8][9]

  • Purification: The crude product may require recrystallization from Ethanol/Hexane to remove isomers (though symmetry favors the single product).

    • Expected Yield: 70–85%.[12]

Part 3: Visualization of Pathways

SyntheticRoute cluster_failed Alternative Route (NOT RECOMMENDED) Start 4-Fluorophenol (Starting Material) Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter1 2,6-Dibromo-4-fluorophenol (High Regioselectivity) Step1->Inter1 Ortho-substitution Step2 Step 2: Methylation (Me2SO4, K2CO3) Inter1->Step2 Inter2 1,3-Dibromo-5-fluoro-2-methoxybenzene (Protected Intermediate) Step2->Inter2 O-Alkylation Step3 Step 3: Nitration (HNO3, H2SO4) Inter2->Step3 Target TARGET PRODUCT 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Step3->Target Meta-substitution (relative to OMe) Ortho to F AltStart 4-Fluoroanisole AltStep1 Nitration AltStart->AltStep1 AltProduct 2-Nitro-4-fluoroanisole (Wrong Isomer for Dibromination) AltStep1->AltProduct

Caption: Flowchart illustrating the preferred synthetic pathway (Route A) versus the flawed alternative. Route A ensures correct regiochemistry via early-stage bromination.

References

  • Elder, A., et al. (2017).[1] Compounds and Methods of Use Thereof. U.S. Patent Application US 2017/0342054 A1. (Describes the synthesis of the target intermediate in Example 35, Steps 1-3).

  • Leftheris, K., et al. (1999). Synthesis and SAR of 2,6-Dibromo-4-fluorophenol derivatives. Journal of Medicinal Chemistry, 42, 2007-2020.[1] (Foundational protocol for Step 1: Bromination of 4-fluorophenol).

  • GuideChem. (n.d.). 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Product Details & CAS 1539675-34-6.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Regioisomers in 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of complex aromatic building blocks like 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is a foundational step. However, the very nature of aromatic chemistry often leads to the formation of closely related regioisomers, presenting a significant purification challenge. This guide provides an in-depth comparison of chromatographic strategies to resolve these critical isomers, supported by established principles and experimental insights for analogous compounds.

The Synthetic Challenge: Understanding Regioisomer Formation

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene likely involves the electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring. The final substitution step, whether it be nitration or bromination, is governed by the directing effects of the substituents already present on the ring: fluoro (-F), methoxy (-OCH₃), and either a nitro (-NO₂) or bromo (-Br) group.

  • Directing Effects Explained : Substituents on an aromatic ring influence the position of subsequent substitutions.[1][2][3] They are broadly classified as activating or deactivating groups, which also determines whether they are ortho, para-directors or meta-directors.[3][4][5]

    • Methoxy (-OCH₃) : This is a strongly activating group due to its ability to donate electron density into the ring through resonance. It is a potent ortho, para-director.[3]

    • Fluoro (-F) : Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can participate in resonance.[2][4]

    • Nitro (-NO₂) and Bromo (-Br) : The nitro group is a powerful deactivating, meta-directing group.[5] Bromine, like fluorine, is a deactivating ortho, para-director.[4]

When multiple directing groups are present, the final position of the incoming electrophile is a result of the interplay between these competing effects. The most activating group typically governs the regioselectivity.[4] In the case of a precursor like 1,3-Dibromo-5-fluoro-2-methoxybenzene, the powerful ortho, para-directing influence of the methoxy group would likely direct the incoming nitro group to the C4 position, but the formation of an isomer at the C6 position is a distinct possibility, leading to a critical separation challenge.

Comparative Analysis of Chromatographic Techniques

The separation of regioisomers, which often have very similar physical properties, requires chromatographic techniques that can exploit subtle differences in polarity, hydrophobicity, and molecular shape.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the purification of complex organic molecules. For nitroaromatic isomers, Reverse-Phase (RP-HPLC) is the most common starting point.

Reverse-Phase HPLC (RP-HPLC)

In RP-HPLC, analytes are separated based on their hydrophobicity.[8][9] More hydrophobic compounds interact more strongly with the non-polar stationary phase and elute later.

  • Mechanism of Separation : The subtle differences in the dipole moments of the regioisomers, caused by the relative positions of the polar nitro and fluoro groups and the methoxy group, will lead to small differences in overall molecular polarity and, consequently, different retention times on a C18 column.

  • Column Selection :

    • C18 (Octadecylsilane) : This is the universal starting point, offering robust separation based on hydrophobicity.[9][10]

    • Phenyl-Hexyl : For aromatic isomers, phenyl-based stationary phases can offer superior selectivity.[10][11] The potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes provides an additional separation mechanism beyond simple hydrophobicity.[7][11] This is often the key to resolving isomers that co-elute on a standard C18 column.

    • Pentafluorophenyl (PFP) : These columns provide unique selectivity due to dipole-dipole, π-π, and ion-exchange interactions, making them highly effective for separating halogenated and positional isomers.[11]

Table 1: Comparison of RP-HPLC Columns for Isomer Separation (Hypothetical Data)

Column TypeStationary Phase ChemistryPrimary Separation MechanismExpected Performance for Regioisomers
Standard C18 Octadecyl-bonded silicaHydrophobicityBaseline resolution may be challenging; peak tailing possible.
Phenyl-Hexyl Phenyl-Hexyl-bonded silicaHydrophobicity & π-π interactionsRecommended : Enhanced selectivity and improved peak shape expected.[10][11]
PFP Pentafluorophenyl-bonded silicaMultiple (dipole, π-π, hydrophobic)Excellent Alternative : High potential for baseline separation due to unique selectivity.[11]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of organic co-solvent (modifier).[12][13]

  • Advantages : SFC is particularly adept at separating stereoisomers and positional isomers.[12][14][15] It offers high efficiency, faster separations, and is a "greener" technique due to reduced organic solvent consumption compared to HPLC.[13][14]

  • Mechanism of Separation : Separation in SFC is governed by interactions with the polar stationary phase (often unmodified silica or a packed column with a polar functional group). The subtle differences in the isomers' dipole moments lead to differential interactions and, therefore, separation.

  • Applicability : For the target molecule, SFC presents a highly promising alternative to RP-HPLC, especially if HPLC methods fail to achieve baseline resolution. Its orthogonality to reverse-phase methods means it separates compounds based on different chemical properties, increasing the likelihood of success.[12]

Gas Chromatography (GC)

GC is a viable option if the isomers are sufficiently volatile and thermally stable.[16] Given the molecular weight and presence of polar groups, careful method development is required.

  • Column Selection : The choice of stationary phase is critical. A mid-polarity column, such as one containing a (35%) Phenyl - Methylpolysiloxane phase, would be a logical starting point to exploit differences in dipole moments.[7]

  • Detection : An Electron Capture Detector (ECD) would be highly sensitive to the electronegative nitro and halogen groups.[17][18] Alternatively, a mass spectrometer (GC-MS) provides both separation and structural confirmation.[19]

  • Limitations : A key concern is the potential for thermal degradation of the nitro-compound in the hot injection port. A lower injection temperature and a robust temperature program would be necessary.

In-Depth Experimental Protocols

The following protocols provide a robust starting point for method development.

Protocol 1: RP-HPLC Method Development

This protocol outlines a systematic approach to developing a separation method using RP-HPLC.

  • Sample Preparation : Dissolve the crude reaction mixture in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Screening Conditions :

    • Column : Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : Water (HPLC Grade).

    • Mobile Phase B : Acetonitrile (HPLC Grade).

    • Gradient : Start with a linear gradient from 60% B to 95% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 254 nm and 280 nm.

    • Injection Volume : 10 µL.

  • Method Optimization :

    • Poor Resolution : If peaks are not fully resolved, decrease the gradient slope (e.g., extend the gradient time to 30 or 40 minutes) to increase separation.[9]

    • Peak Tailing : If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both mobile phase A and B.

    • Alternative Selectivity : If co-elution persists, switch to a PFP column and repeat the screening process.[11][20]

Protocol 2: SFC Method Screening

This protocol is designed to quickly assess the feasibility of SFC for the separation.

  • Sample Preparation : As described in the HPLC protocol.

  • SFC Conditions :

    • Column : A polar column such as one with a Diol or Amino stationary phase.

    • Mobile Phase A : Supercritical CO₂.

    • Mobile Phase B (Modifier) : Methanol.

    • Gradient : Linear gradient from 5% B to 40% B over 10 minutes.

    • Flow Rate : 3.0 mL/min.

    • Back Pressure : 150 bar.

    • Column Temperature : 40 °C.

    • Detection : UV at 254 nm.

  • Optimization : Adjust the modifier percentage and gradient slope to optimize the separation. Different alcohol modifiers (e.g., ethanol, isopropanol) can also alter selectivity.

Visualization of Workflow and Principles

Diagram 1: General Workflow for Isomer Separation

This diagram illustrates the logical flow from the crude synthetic product to pure, isolated regioisomers.

G cluster_synthesis Synthesis & Work-up cluster_analysis Chromatographic Method Development cluster_purification Preparative Chromatography cluster_validation Purity Analysis Crude Crude Reaction Mixture (Contains Regioisomers) Screen Initial Screening (RP-HPLC, SFC, GC) Crude->Screen Optimize Method Optimization (Gradient, Column, Mobile Phase) Screen->Optimize Evaluate Resolution Prep Scale-up to Preparative Column Optimize->Prep Optimized Method Collect Fraction Collection Prep->Collect Analysis Analytical HPLC/GC of Fractions Collect->Analysis Isomer1 Pure Isomer 1 Analysis->Isomer1 Isomer2 Pure Isomer 2 Analysis->Isomer2

Caption: Workflow for chromatographic separation of regioisomers.

Diagram 2: Principle of RP-HPLC Separation

This diagram illustrates how regioisomers are separated on a Phenyl-Hexyl column.

G cluster_column Phenyl-Hexyl Stationary Phase cluster_analytes Mobile Phase p1 p2 p3 p4 p5 p6 Isomer_A Isomer A (More Polar) Isomer_A->p1 Weaker Interaction end_A Elutes First Isomer_A->end_A Hydrophobic Interaction Isomer_B Isomer B (Less Polar) Isomer_B->p3 π-π Interaction Isomer_B->p4 π-π Interaction Isomer_B->p6 Hydrophobic Interaction end_B Elutes Second Isomer_B->end_B Hydrophobic Interaction start start->Isomer_A Hydrophobic Interaction start->Isomer_B Hydrophobic Interaction

Caption: Separation via hydrophobic and π-π interactions.

Conclusion and Recommendations

The successful separation of regioisomers formed during the synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is critical for ensuring the purity of this valuable building block. While challenging, a systematic chromatographic approach will yield the desired outcome.

Recommendation :

  • Begin method development with Reverse-Phase HPLC using a Phenyl-Hexyl column . This approach offers the highest probability of success by leveraging both hydrophobic and π-π interactions for enhanced selectivity.

  • If RP-HPLC proves insufficient, Supercritical Fluid Chromatography (SFC) should be the next technique evaluated. Its orthogonal separation mechanism makes it an excellent problem-solving tool for difficult-to-separate positional isomers.

  • Gas Chromatography (GC) remains a viable, albeit more specialized, option. It should be considered if the compound is confirmed to be thermally stable and high sensitivity is required.

By applying these principles and protocols, researchers can confidently overcome the purification hurdle and obtain the high-purity regioisomers required for their drug discovery and development pipelines.

References

  • ChemTalk. (2024, May 13). Directing Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • LibreTexts. (n.d.). Directing Groups in SE Ar. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • OMICS International. (2022, May 20). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Shimadzu. (n.d.). Chiral Separation of Triacylglycerols Isomers by Supercritical Fluid Chromatography. [Link]

  • Agilent. (2001, March 15). Supercritical Fluid Chromatography. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • ACS Publications. (2021, March 12). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]

  • PubMed. (n.d.). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. [Link]

  • eScholarship. (2021, February 3). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. [Link]

  • PMC. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • PubMed. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

[1][2][3][4]

Urgency Level: High (Reactive/Toxic Potential) CAS: Not globally standardized (Structurally specific intermediate) Waste Stream Class: Halogenated Nitroaromatic[1]

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with strong oxidizers, reducing agents, or strong bases.[1] DO segregate as "Halogenated Organic Waste" with a specific sub-label for "Fluorinated/Nitro" content.

This guide defines the operational protocol for the safe disposal of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (referred to herein as DBFMNB ).[1] Due to the simultaneous presence of a nitro group (potential energy source) and a fluorine atom (hydrofluoric acid precursor upon combustion), this compound requires a disposal strategy that mitigates both bench-level reactivity and downstream incineration risks.

Part 1: Hazard Profiling & Technical Rationale[1]

To ensure safety, we must understand the causality of the hazards. This is not just "toxic waste"; it is a chemical system with specific reactive modalities.[1]

The Nitro-Halogen Synergy (Explosion & Toxicity)[1]
  • The Nitro Group (

    
    ):  While the bromine atoms provide some steric and electronic stabilization, the nitro group renders the molecule susceptible to rapid decomposition under heat or shock. In the presence of strong bases, the molecule can undergo Nucleophilic Aromatic Substitution (
    
    
    ), potentially leading to runaway exothermic reactions [1].
  • The Fluorine Atom (

    
    ):  Unlike chlorine or bromine, the carbon-fluorine bond is exceptionally strong (
    
    
    ).[1] Standard incineration temperatures (
    
    
    ) may be insufficient for complete destruction. Furthermore, combustion generates Hydrogen Fluoride (
    
    
    ), which is highly corrosive to incinerator linings (refractory brick) and requires specialized scrubbing [2].[1]
Waste Characterization Data
PropertyValue/StatusImplications for Disposal
Physical State Solid (likely crystalline)Dust explosion hazard; requires solids bin.[1]
Combustibility HighLikely RCRA D001 (Ignitable) if not tested.[1]
Reactivity ModeratePotential D003 (Reactive) due to nitro group.[1]
Halogen Content High (Br, F)Must go to a facility with acid gas scrubbers.[1]
Water Solubility LowDo not attempt aqueous neutralization.[1]

Part 2: Operational Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving waste to the accumulation area, ensure the material is stable.

  • Quenching (Reaction Mixtures Only):

    • If DBFMNB is in a reaction mixture with unreacted reagents (e.g., thionyl chloride, strong bases), quench carefully before placing in the waste container.[1]

    • Mechanism:[1] Uncontrolled quenching in the waste drum can lead to pressure buildup and drum rupture.

  • Solvent Compatibility:

    • DBFMNB is compatible with standard halogenated solvents (DCM, Chloroform).[1]

    • CRITICAL: Do not mix with acetone or ketones in the presence of base, as nitro compounds can form explosive Janovsky complexes [3].

Phase B: Segregation & Packaging
Scenario 1: Solid Waste (Pure Compound or Contaminated PPE)
  • Primary Container: Place solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Double-bag the jar in clear, 6-mil polyethylene bags to contain potential leakage or dust.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2][3]

    • Constituents: Write out the full chemical name. Do not use abbreviations.

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Scenario 2: Liquid Waste (Mother Liquors)
  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

  • Concentration Limit: If the concentration of DBFMNB exceeds 5% w/v, consider precipitating it out to dispose of as solid waste to reduce the load on the liquid incinerator.

  • Labeling: Explicitly add "Contains Organic Fluorine" to the tag.[1] This alerts the TSDF (Treatment, Storage, and Disposal Facility) to adjust their burn parameters.

Phase C: The Self-Validating Safety Check

Before sealing any container, perform this 3-point check:

  • Thermal Check: Is the container warm? If yes, reaction is ongoing. DO NOT CAP. Allow to cool in a fume hood.

  • pH Check: Is the waste stream neutral (pH 5-9)? Acidic waste containing this compound can generate HBr/HF gas in the drum.

  • Phase Check: Are there two layers? If so, ensure the tag lists "Bi-phasic."

Part 3: Disposal Logic Flow (Visualized)

The following decision tree outlines the logical flow for disposing of DBFMNB, ensuring compliance with RCRA regulations and safety best practices.

DisposalWorkflowStartStart: DBFMNB Waste GeneratedStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Precipitate)StateCheck->SolidLiquidLiquid Waste(Solution/Mother Liquor)StateCheck->LiquidContainerSContainer: Wide-mouth HDPE JarSolid->ContainerSBagDouble Bag (6-mil Poly)ContainerS->BagLabelingLabeling:'Halogenated Organic'+ 'Contains Fluorine/Nitro'Bag->LabelingSolventCheckCheck Solvent Compatibility(No Acetone+Base)Liquid->SolventCheckContainerLContainer: Halogenated CarboySolventCheck->ContainerLContainerL->LabelingStorageSatellite Accumulation Area(Segregate from Oxidizers)Labeling->StorageDisposalTSDF Transfer:High-Temp Incineration(w/ HF Scrubbers)Storage->Disposal

Caption: Figure 1. Decision matrix for the segregation and packaging of DBFMNB waste streams. Note the critical solvent compatibility check for liquid waste.[4]

Part 4: Regulatory & Final Disposal (TSDF)

RCRA Classification

Under US EPA regulations (40 CFR 261), this specific molecule is not P-listed or U-listed.[1] However, the generator must characterize it based on properties:

  • D001 (Ignitable): If the solid burns vigorously.[5]

  • D003 (Reactive): If it detonates when heated.[1][3]

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents (F001/F002) [4].[1]

Incineration Requirements

The final destination must be a permitted hazardous waste incinerator capable of:

  • Temperature:

    
     (2000
    
    
    ) to fracture the C-F bond.
  • Residence Time: Minimum 2 seconds.

  • Pollution Control: Wet scrubbers (Caustic) to neutralize HF and HBr gases.[1]

References

  • Occupational Safety and Health Administration (OSHA). Controlling Hazards from unstable/reactive chemicals. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Technical Resource Document.[1][4][6] [Link]

  • American Chemical Society (ACS). Identifying Chemical Hazards: Nitro Compounds. [Link][1]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][3]

Personal protective equipment for handling 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, a compound for which specific safety data may not be readily available. In such instances, our approach is grounded in established principles of chemical safety, drawing authoritative data from structurally analogous halogenated nitroaromatic compounds. This methodology ensures a robust and cautious approach, prioritizing the well-being of all laboratory personnel.

Hazard Assessment: A Proactive, Data-Driven Approach

Understanding the potential hazards of a chemical is the cornerstone of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene, we infer its hazard profile from related halogenated nitroaromatics. These compounds are known for their potential toxicity and irritant properties.[1][2] The presence of nitro groups and halogen atoms (bromine, fluorine) suggests that this compound should be handled with significant care.

The following table summarizes the anticipated hazards based on data from structurally similar chemicals. This proactive assessment is critical for selecting the appropriate controls and personal protective equipment (PPE).

Potential Hazard GHS Hazard Statements (Analogous Compounds) Rationale and Implication for Handling
Acute Toxicity H301/H302: Toxic or Harmful if swallowed[3] H311/H312: Toxic or Harmful in contact with skin[1][3] H331/H332: Toxic or Harmful if inhaled[1][3]Assumed to be toxic via all primary routes of exposure. Engineering controls and PPE are mandatory to prevent ingestion, skin contact, and inhalation.
Skin Irritation H315: Causes skin irritation[1][2]Direct skin contact must be avoided. Appropriate gloves and protective clothing are essential.
Eye Irritation H319: Causes serious eye irritation[2]The risk of splashes or aerosol generation necessitates robust eye protection.
Respiratory Irritation H335: May cause respiratory irritation[1][2][4]Handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.
Chronic Effects H351: Suspected of causing cancer[1][3] H373: May cause damage to organs through prolonged or repeated exposure[1]Long-term exposure could pose significant health risks. Consistent and correct use of PPE and engineering controls is crucial.
Environmental Hazard H411/H412: Toxic or Harmful to aquatic life with long lasting effects[1][3]Disposal must be handled through approved hazardous waste streams to prevent environmental contamination. Never dispose of down the drain.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist; it is an active strategy to mitigate the specific risks identified above. The following PPE is mandatory when handling 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene.

Eye and Face Protection

Your eyes are highly susceptible to chemical exposure.[6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[5][7]

  • Splash Hazard: When there is a risk of splashing—such as during solution preparation or transfers—chemical splash goggles are required.[5][7]

  • High-Risk Operations: For procedures involving larger quantities or a higher risk of energetic reaction, a face shield should be worn in addition to safety goggles to protect the entire face.[7][8]

Hand Protection

Many nitro compounds can be absorbed through the skin.[5] Therefore, selecting the correct gloves is critical.

  • Material: Chemically resistant gloves are essential.[5] While specific permeation data for this compound is unavailable, heavy-duty nitrile, neoprene, or Viton gloves are generally recommended for handling halogenated and nitroaromatic compounds.[5] Disposable nitrile gloves may not offer sufficient protection for prolonged contact.[5]

  • Best Practice: Double-gloving is recommended, especially during high-risk procedures, to provide an additional layer of protection. Always inspect gloves for tears or holes before use. Contaminated gloves can be extremely dangerous due to the accumulation of contaminants.

  • Protocol: Wash hands thoroughly with soap and water after removing gloves.[9]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended to protect against splashes and contact with clothing.[5]

  • Chemical Apron: For tasks involving significant quantities of the material where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[10] Perforated shoes or sandals are not permitted.[10]

Respiratory Protection

The primary method for avoiding inhalation of hazardous chemicals is to use engineering controls.[8]

  • Primary Control: All handling of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene that could generate dust or aerosols must be conducted within a certified chemical fume hood.[11]

  • When Respirators are Needed: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary.[12] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.[12]

PPE_Selection_Workflow start Start: Prepare to handle 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene q_hood Is the procedure performed in a chemical fume hood? start->q_hood use_hood Action: Relocate procedure to a certified fume hood. q_hood->use_hood No ppe_base Minimum PPE: - Safety Glasses (side shields) - Lab Coat - Chemical-Resistant Gloves - Closed-toe Shoes q_hood->ppe_base Yes use_hood->q_hood q_splash Is there a risk of a chemical splash? ppe_base->q_splash add_goggles Upgrade to: Chemical Splash Goggles q_splash->add_goggles Yes q_large_vol Are you working with large quantities or high-risk operations? q_splash->q_large_vol No add_goggles->q_large_vol add_shield Additionally wear: - Face Shield - Chemical-Resistant Apron - Consider Double-Gloving q_large_vol->add_shield Yes end_ppe Proceed with experiment q_large_vol->end_ppe No add_shield->end_ppe

Caption: PPE Selection Workflow

Operational Plan: Safe Handling Protocol

Adherence to a standardized protocol minimizes risk and ensures reproducibility. Always work within a designated area.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as determined by your risk assessment.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit with a non-combustible absorbent material (e.g., sand, vermiculite) readily accessible.[5]

  • Handling:

    • Conduct all manipulations, including weighing and transfers, inside the chemical fume hood to prevent exposure to dust or vapors.[11]

    • Use spark-proof tools if there is any risk of ignition.[12]

    • Keep containers tightly closed when not in use.[9][12][13]

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.[12]

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9]

    • Store segregated from incompatible materials such as strong bases, amines, and oxidizing agents.[5]

Disposal Plan: A Lifecycle Approach to Safety

Proper chemical waste management is a legal and ethical responsibility. As a halogenated nitroaromatic compound, this chemical requires specific disposal procedures.[1][14]

  • Waste Segregation:

    • This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][14]

    • Crucial: Do not mix halogenated waste with non-halogenated organic solvents, as this complicates and increases the cost of disposal.[14]

  • Container Management:

    • Use a compatible container, such as a designated polyethylene or glass bottle, that is in good condition and has a secure, tight-fitting lid.[14]

    • The container must be kept closed at all times except when adding waste.[13][14]

    • Place the waste container in secondary containment to prevent spills.[1]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[1]

    • The label must include the full chemical name, concentration, accumulation date, and appropriate hazard pictograms.[1]

  • Accumulation and Disposal:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • When the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][14]

    • The standard disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste contractor.[1][14]

Waste_Disposal_Workflow start Start: Waste Generated get_container 1. Obtain a designated 'Halogenated Organic Waste' container. start->get_container label_container 2. Immediately affix a 'Hazardous Waste' label. Fill in all chemical details. get_container->label_container add_waste 3. Add waste to container inside a fume hood. label_container->add_waste close_container 4. Securely close the container lid. add_waste->close_container store_waste 5. Place container in secondary containment in the Satellite Accumulation Area (SAA). close_container->store_waste q_full Is the container full? store_waste->q_full q_full->add_waste No, add more later contact_ehs 6. Contact Environmental Health & Safety (EHS) for pickup. q_full->contact_ehs Yes end_process End: Waste removed by EHS contact_ehs->end_process

Caption: Waste Disposal Workflow

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, also under the eyelids.[4][11] Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][4][11] If breathing is difficult or stops, provide artificial respiration.[11] Call a poison center or doctor.[4][11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and call a physician or poison control center immediately.[2][4][11]

  • Spill:

    • Alert others in the area and evacuate if necessary.[5]

    • Eliminate all ignition sources.[5]

    • Wear appropriate PPE, including respiratory protection if required.[5]

    • Contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][11]

    • Decontaminate the area with soap and water.[5]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • Chemius. (n.d.). nitro razredčilo.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Difluoro-2-nitrobenzene.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Difluoromethoxy)-4-nitrobenzene.
  • University of Nevada, Reno. (2025). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Trimaco. (2023). Essential Chemical PPE.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Chem Service, Inc. (2018). SAFETY DATA SHEET - 2,5-Dibromo-4-fluoronitrobenzene.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,3-Dibromo-5-nitrobenzene.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.